Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWJFMNSJLKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478578 | |
| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220499-13-8 | |
| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 4-(bromomethyl)indole-1-carboxylate synthesis protocol
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a critical building block for drug discovery and development. The narrative explains the strategic choices behind the synthetic route, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Overview: A Two-Stage Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from commercially available 4-methylindole. The core strategy involves:
-
Nitrogen Protection: The indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step for two primary reasons:
-
Deactivation of the Indole Ring: The Boc group is electron-withdrawing, which significantly reduces the nucleophilicity of the indole ring. This prevents competitive electrophilic bromination on the aromatic system during the subsequent step.[1]
-
Improved Solubility: The Boc group enhances the solubility of the indole intermediate in common organic solvents, simplifying handling and purification.
-
-
Benzylic Radical Bromination: The methyl group at the C4 position is selectively converted to a bromomethyl group. This is accomplished via a free-radical chain reaction known as the Wohl-Ziegler reaction.[2] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the selective bromination of the benzylic position, which is allylic to the indole double bond.[3][4]
Overall Synthesis Workflow
Sources
The Synthetic Keystone: A Technical Guide to Tert-butyl 4-(bromomethyl)indole-1-carboxylate in Modern Drug Discovery
Abstract
Tert-butyl 4-(bromomethyl)indole-1-carboxylate stands as a pivotal, yet often overlooked, intermediate in the lexicon of medicinal chemistry. While its isomers, particularly the 3-substituted variant, have been extensively documented, the 4-(bromomethyl) derivative offers a unique trajectory for structural elaboration, providing access to novel chemical space. This guide delineates the core utility of this reagent, focusing on its synthesis, inherent reactivity, and strategic application in the development of neurologically active agents. We will explore its role as a versatile electrophilic scaffold, providing field-proven insights into its deployment in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and serotonin receptor agonists. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage the untapped potential of this functionalized indole core.
Introduction: The Strategic Importance of the C4-Functionalized Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific placement of functional groups on the indole ring dictates the molecule's interaction with biological targets. While the C3 position is often the most nucleophilic and synthetically accessible, functionalization at the C4 position offers a distinct vector for molecular growth, allowing for the exploration of unique binding pockets in target proteins.
This compound is a bifunctional reagent designed for maximum utility and stability. The key features are:
-
The N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose. It deactivates the indole ring towards unwanted electrophilic substitution and enhances solubility in common organic solvents. Crucially, it can be removed under acidic conditions without affecting most other functional groups, allowing for late-stage diversification.
-
The C4-Bromomethyl Group: This benzylic bromide is a potent electrophile, primed for nucleophilic substitution (SN2) reactions. This "handle" allows for the direct and efficient tethering of various nucleophilic fragments, including amines, thiols, and carbanions, thereby building molecular complexity.
This guide will provide a comprehensive overview of the synthesis and application of this key intermediate, with a focus on enabling its practical use in a research and development setting.
Synthesis and Characterization
The synthesis of this compound is typically achieved from a commercially available precursor, tert-butyl 4-methylindole-1-carboxylate. The most common and effective method is a radical bromination of the benzylic methyl group.
Synthetic Workflow
The transformation from the C4-methyl precursor to the C4-bromomethyl target is a well-established radical substitution reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Radical Bromination
This protocol is based on established procedures for benzylic bromination of similar indole systems.[1]
-
Reaction Setup: To a solution of tert-butyl 4-methylindole-1-carboxylate (1.0 equiv.) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is added N-bromosuccinimide (NBS, 1.05-1.2 equiv.).
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equiv.) or benzoyl peroxide, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 65-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material. Irradiation with a UV lamp can accelerate the reaction.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data (Predicted)
While a comprehensive, published spectroscopic dataset for this specific isomer is scarce, the following represents predicted data based on the analysis of closely related indole structures.
| Property | Data |
| Molecular Formula | C₁₄H₁₆BrNO₂ |
| Molecular Weight | 310.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ (ppm): 8.1-8.2 (d, 1H, Ar-H), 7.5-7.6 (d, 1H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 4.7-4.8 (s, 2H, -CH₂Br), 1.6-1.7 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 149-150 (C=O), 135-136 (Ar-C), 130-131 (Ar-C), 125-126 (Ar-C), 123-124 (Ar-C), 122-123 (Ar-C), 115-116 (Ar-C), 105-106 (Ar-C), 83-84 (-C(CH₃)₃), 30-31 (-CH₂Br), 28-29 (-C(CH₃)₃) |
Core Application: A Versatile Electrophile for Drug Synthesis
The primary utility of this compound lies in its capacity to act as an electrophilic building block. The C4-bromomethyl group readily undergoes SN2 reactions with a wide range of nucleophiles, enabling the construction of diverse molecular architectures.
Caption: General reactivity of this compound.
Synthesis of Serotonin (5-HT) Receptor Agonists
The indole scaffold is fundamental to the structure of serotonin (5-hydroxytryptamine), a critical neurotransmitter.[2] Consequently, substituted indoles are a major focus in the development of drugs targeting the serotonergic system for conditions like migraine, depression, and anxiety.[3] The 4-substituted indole derivatives can act as potent serotonin agonists.
Conceptual Pathway:
This compound can be reacted with various cyclic amines (e.g., piperidine, pyrrolidine derivatives) to introduce the key basic nitrogen functionality common to many serotonin agonists. Subsequent deprotection of the Boc group yields the final active compound.
Caption: Pathway to Serotonin Agonists.
Development of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and diabetes.[4][5] Many potent GSK-3β inhibitors feature an indole core, which occupies the ATP-binding site of the enzyme.[6] The 4-position of the indole ring provides a vector to introduce substituents that can form key interactions within the binding pocket, enhancing potency and selectivity.
Experimental Protocol: Synthesis of a GSK-3β Inhibitor Precursor
This protocol describes the coupling of the title compound with a generic amine nucleophile, a common step in building GSK-3β inhibitors.
-
Reactant Preparation: In a round-bottom flask, dissolve the nucleophile (e.g., a substituted aniline or piperazine, 1.0 equiv.) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Electrophile: Add a solution of this compound (1.1 equiv.) in DMF dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified via silica gel chromatography to yield the desired 4-substituted indole derivative.
This intermediate can then be further modified or deprotected to yield the final, biologically active GSK-3β inhibitor.
Trustworthiness and Self-Validating Systems
The protocols and synthetic strategies described herein are built upon fundamental principles of organic chemistry.
-
Reaction Monitoring: The progress of each reaction must be meticulously tracked using appropriate analytical techniques (TLC, LC-MS). This provides real-time validation of the transformation and informs decisions regarding reaction time and work-up procedures.
-
Spectroscopic Confirmation: The identity and purity of the product, this compound, and any subsequent derivatives must be unequivocally confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy, and mass spectrometry. The predicted chemical shifts in Table 1 serve as a benchmark for this validation.
-
Chromatographic Purity: Final compound purity should be assessed by high-performance liquid chromatography (HPLC). For drug development applications, a purity of >95% is typically required.
By adhering to these principles of analytical rigor, each step of the synthesis becomes a self-validating system, ensuring the integrity of the final compounds.
Conclusion and Future Outlook
This compound is a high-value intermediate that provides a strategic entry point for the synthesis of novel, C4-substituted indole derivatives. Its utility in constructing scaffolds for potent neurological agents, such as serotonin agonists and GSK-3β inhibitors, is clear from the established importance of the indole core in these target classes. While less documented than its C3-substituted isomer, the unique structural possibilities it presents make it an essential tool for medicinal chemists seeking to expand beyond well-trodden synthetic paths. The continued exploration of its reactivity will undoubtedly lead to the discovery of new bioactive molecules with improved therapeutic profiles.
References
-
Chakkaravarthi, G., et al. (2008). 4-Bromomethyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o723. [Link]
- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in the synthesis of bioactive compounds.
- Flanagan, M. E., & Williams, D. K. (2001). U.S. Patent No. 6,245,770. Washington, DC: U.S.
-
Macor, J. E., et al. (1990). 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists. Journal of medicinal chemistry, 33(8), 2087-2093. [Link]
- Martin, S. F., & Liras, S. (1989). Strategies for the synthesis of indole alkaloids. Chemical Reviews, 89(7), 1545-1564.
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Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2011). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 88, 291-302. [Link]
-
Martinez, A., et al. (2005). Thienyl and phenyl alpha-halomethyl ketones: new inhibitors of glycogen synthase kinase (GSK-3beta) from a library of compound searching. Journal of medicinal chemistry, 48(23), 7103-7106. [Link]
-
Lo, M. M. C., et al. (2019). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of medicinal chemistry, 62(23), 10839-10857. [Link]
- Berger, M., Gray, J. A., & Roth, B. L. (2009). The expanded biology of serotonin. Annual review of medicine, 60, 355-366.
-
Biallas, M., et al. (2010). Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorganic & medicinal chemistry letters, 20(18), 5463-5467. [Link]
-
Baki, A., et al. (2021). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. Bioorganic & medicinal chemistry, 40, 116179. [Link]
- Witherington, J., et al. (2003). 3,4-disubstituted-maleimide derivatives as potent and selective inhibitors of glycogen synthase kinase-3. Bioorganic & medicinal chemistry letters, 13(18), 3059-3062.
-
Kirsch, F., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. International journal of molecular sciences, 24(9), 7957. [Link]
-
Siegel, S. J., & Childers, S. R. (1997). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
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- 3. 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tert-butyl 4-(bromomethyl)indole-1-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
Tert-butyl 4-(bromomethyl)indole-1-carboxylate stands as a pivotal, yet elegantly functionalized, building block in the landscape of modern organic synthesis and drug discovery. Its strategic combination of a reactive benzylic bromide, a protected indole nitrogen, and a defined substitution pattern on the indole core makes it an invaluable intermediate for accessing complex molecular architectures. The indole scaffold itself is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active natural products. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique characteristics for the synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory. While a specific CAS number for this particular isomer is not consistently cited across major chemical databases, its molecular identity is well-defined.
Chemical Identifiers
| Property | Value |
| IUPAC Name | tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate |
| Molecular Formula | C₁₄H₁₆BrNO₂ |
| Molecular Weight | 310.19 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CBr |
| InChI Key | InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-6-10-7-11(5-15)8-12(10)16/h6-9H,5H2,1-4H3 |
Physicochemical Data
The experimental physical data for this specific isomer is not widely published. The following data is based on typical characteristics of similar compounds and structural analysis.
| Property | Value / Description |
| Appearance | Expected to be a white to off-white or pale yellow solid. Related isomers, such as the 3-(bromomethyl) variant, appear as purple to pink crystalline powders[1]. |
| Melting Point | Not specifically reported. For comparison, the related isomer tert-butyl 3-(bromomethyl)indole-1-carboxylate has a melting point of 106-110 °C (decomposes)[1]. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. |
| Storage | Store in a cool, dry, dark place (recommended 2-8°C) under an inert atmosphere to prevent degradation[1]. |
Spectroscopic Analysis: A Predictive Guide
Spectroscopic data is crucial for reaction monitoring and product verification. While a published spectrum for this specific compound is elusive, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous structures.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.15 | d | 1H | H-7 | The H-7 proton is deshielded by the anisotropic effect of the Boc-carbonyl group and the adjacent aromatic ring. |
| ~ 7.55 | d | 1H | H-2 | The proton at the C-2 position of the indole ring typically appears as a doublet. |
| ~ 7.30 | d | 1H | H-5 | Aromatic proton adjacent to the CH₂Br group. |
| ~ 7.20 | t | 1H | H-6 | Aromatic proton showing coupling to both H-5 and H-7. |
| ~ 6.60 | d | 1H | H-3 | The proton at the C-3 position, coupled to H-2. |
| ~ 4.70 | s | 2H | -CH₂Br | The benzylic protons of the bromomethyl group appear as a characteristic singlet in the downfield region due to the electronegative bromine atom. |
| ~ 1.65 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong singlet signal. |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 149.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~ 135.0 | C-7a | Quaternary carbon at the indole ring fusion. |
| ~ 130.5 | C-4 | Aromatic carbon bearing the bromomethyl group. |
| ~ 127.0 | C-3a | Quaternary carbon at the indole ring fusion. |
| ~ 125.0 | C-2 | Pyrrole ring carbon. |
| ~ 124.5 | C-6 | Aromatic carbon. |
| ~ 123.0 | C-5 | Aromatic carbon. |
| ~ 115.0 | C-7 | Aromatic carbon. |
| ~ 107.0 | C-3 | Pyrrole ring carbon. |
| ~ 84.0 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 32.0 | -CH₂Br | Benzylic carbon, shifted downfield by the attached bromine. |
| ~ 28.2 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Synthesis and Purification
The synthesis of this compound is typically achieved via a straightforward two-step sequence starting from commercially available 4-methylindole. The process involves protection of the indole nitrogen followed by radical bromination of the benzylic methyl group.
Synthetic Workflow Diagram
Sources
An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate (CAS Number: 220499-13-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these molecules. Among the myriad of functionalized indoles, tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate (CAS Number: 220499-13-8) emerges as a pivotal building block for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile reagent. We will delve into the causality behind the synthetic choices and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Features
tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate is a bifunctional molecule featuring a reactive bromomethyl group at the 4-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This combination of features makes it an ideal intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 220499-13-8 | N/A |
| Molecular Formula | C₁₄H₁₆BrNO₂ | N/A |
| Molecular Weight | 310.19 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | N/A |
| Melting Point | Not available (predicted to be in the range of 80-120 °C based on similar isomers) | N/A |
The Boc protecting group serves a dual purpose: it deactivates the indole ring towards electrophilic substitution, preventing unwanted side reactions, and it enhances the solubility of the molecule in organic solvents, facilitating its handling and purification. The bromomethyl group at the 4-position is a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a wide variety of functional groups.
Synthetic Workflow: A Multi-step Approach to a Key Intermediate
The synthesis of tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate is not commonly reported as a direct, one-pot procedure. A rational and efficient synthetic strategy involves a multi-step sequence starting from commercially available 4-bromo-1H-indole. This approach provides a high degree of control over the regioselectivity and functional group transformations.
Caption: Synthetic workflow for tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate.
Experimental Protocols
This initial step protects the indole nitrogen, preventing its participation in subsequent reactions and increasing the compound's solubility in organic solvents.
Materials:
-
4-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromo-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like Boc-protected indoles.
Materials:
-
tert-butyl 4-bromo-1H-indole-1-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0 °C under an inert atmosphere.
-
Slowly add POCl₃ (1.5 eq) to the DMF with stirring, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The reduction of the formyl group to a primary alcohol is a straightforward transformation.
Materials:
-
tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the desired alcohol.
The conversion of the primary alcohol to the corresponding bromide is a critical step. Phosphorus tribromide is an effective reagent for this transformation, proceeding via an Sₙ2 mechanism.[6][7][8]
Materials:
-
tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel reaction conditions)[9]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using PBr₃):
-
Dissolve tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Slowly add a solution of PBr₃ (0.5 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate.
Applications in Organic Synthesis: A Gateway to Novel Indole Derivatives
The primary utility of tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, allowing for the facile introduction of various functionalities at the 4-position of the indole core.
Caption: Reactivity of tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate with various nucleophiles.
Representative Protocol: Synthesis of tert-butyl 4-(azidomethyl)-1H-indole-1-carboxylate
The introduction of an azide moiety provides a versatile handle for further transformations, such as the Staudinger ligation or click chemistry.
Materials:
-
tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel to yield tert-butyl 4-(azidomethyl)-1H-indole-1-carboxylate.[10]
Conclusion
tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate is a strategically important building block in medicinal chemistry and organic synthesis. Its synthesis, while multi-stepped, is achievable through well-established and reliable chemical transformations. The presence of the reactive bromomethyl group, coupled with the stability and solubility imparted by the Boc protecting group, makes this compound an invaluable tool for the construction of novel and complex indole derivatives with potential therapeutic applications. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively synthesize and utilize this versatile intermediate in their drug discovery and development programs.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.
-
The Role of Indole Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
-
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate. Sigma-Aldrich.
-
Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Center for Biotechnology Information.
-
tert-Butyl 3-bromomethyl-indole-1-carboxylate. Chem-Impex.
-
Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate.
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
-
1H-Indole, 3-ethyl-. Organic Syntheses.
-
An In-depth Technical Guide to the Starting Materials for tert-Butyl 7-bromo-1H-indole-1-carboxylate. Benchchem.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
-
Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. ChemRxiv.
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. National Center for Biotechnology Information.
-
Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal.
-
PBr3 Reaction. BYJU'S.
-
Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. ResearchGate.
-
Appel Reaction. Organic Chemistry Portal.
-
PBr3 and SOCl2. Master Organic Chemistry.
-
Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole. ResearchGate. [URL]([Link] indole)
-
Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine? Reddit.
-
tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate. AiFChem.
-
tert Butyl 3-(8-bromo-4 H ,10 H -1,2-oxazolo[4,3- c ][1]benzoxepin-10-yl)-2-methyl-1 H -indole-1-carboxylate. ResearchGate.
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Stability and Storage of Boc-Protected Bromomethylindoles: A Technical Guide
Abstract
Boc-protected bromomethylindoles are pivotal intermediates in the synthesis of a myriad of biologically active compounds, including pharmaceuticals and natural product analogues. However, their inherent instability presents significant challenges in their handling, storage, and application. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of these valuable reagents. By elucidating the primary decomposition pathways and offering evidence-based best practices for storage and handling, this guide aims to empower scientists to mitigate degradation, ensure experimental reproducibility, and accelerate their research endeavors.
Introduction: The Double-Edged Sword of Reactivity
The synthetic utility of Boc-protected bromomethylindoles stems from the strategic placement of a reactive bromomethyl group at the C3 position of the indole nucleus, while the nitrogen is masked with a tert-butyloxycarbonyl (Boc) group. This arrangement allows for selective functionalization at the C3-methyl position. However, the very features that make these compounds valuable also render them susceptible to degradation. This guide will dissect the chemical intricacies of their instability, focusing on two key areas: the lability of the N-Boc protecting group on the indole ring and the inherent reactivity of the bromomethylindole core.
The Fragile Alliance: Understanding the Core Instability
The stability of a Boc-protected bromomethylindole is a delicate balance, influenced by the interplay of its constituent functional groups. Both the indole nucleus and the Boc protecting group contribute to the molecule's propensity for degradation, albeit through different mechanisms.
The Labile N-Boc Group on the Indole Nucleus
While the Boc group is a workhorse for amine protection in organic synthesis, its stability is significantly diminished when attached to the nitrogen of an indole ring. Unlike typical Boc-protected amines, which are robust to many nucleophiles and bases, N-Boc-indoles are sensitive to even mild acidic conditions. This heightened lability is attributed to the electronic nature of the indole ring.
-
Mechanism of Acid-Catalyzed Deprotection: The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group. The electron-donating character of the indole ring stabilizes the resulting positive charge, facilitating the cleavage of the tert-butyl cation and subsequent decarboxylation to yield the unprotected indole.
This sensitivity means that trace amounts of acidic impurities in solvents or on glassware can be sufficient to catalyze the removal of the Boc group, initiating a cascade of degradation reactions.
The Reactive Bromomethylindole Core
The 3-bromomethylindole moiety is inherently reactive, behaving as a potent electrophile. This reactivity is analogous to that of gramine (N,N-dimethyl-1H-indole-3-methanamine), a well-studied indole alkaloid that readily undergoes displacement of its dimethylamino group. The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.
This inherent reactivity can lead to several undesirable outcomes:
-
Self-Alkylation and Polymerization: In the absence of other nucleophiles, one molecule of a bromomethylindole can act as a nucleophile towards another, leading to dimerization and polymerization. The indole nitrogen of one molecule can attack the electrophilic bromomethyl group of another, forming oligomeric or polymeric tars. This process is often autocatalytic, as the elimination of HBr can generate acidic conditions that further promote degradation.
-
Reaction with Nucleophiles: Any nucleophilic species present in the storage environment, including water, alcohols (from solvents), or other reagents, can react with the bromomethyl group, leading to the formation of impurities.
Primary Decomposition Pathways
Based on the inherent instabilities discussed, we can propose the primary pathways through which Boc-protected bromomethylindoles degrade. Understanding these pathways is crucial for developing effective storage and handling strategies.
Caption: Proposed primary degradation pathways for Boc-protected bromomethylindoles.
Best Practices for Storage and Handling
To minimize degradation and ensure the integrity of Boc-protected bromomethylindoles, a stringent set of storage and handling protocols must be implemented.
Storage Conditions
The primary goal of storage is to mitigate the factors that promote decomposition: temperature, light, and the presence of nucleophiles or acids.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Light | Amber Vial/Protection from Light | Indole derivatives can be photosensitive, and light can provide the energy to initiate degradation. |
| Container | Tightly Sealed, High-Purity Glass | Prevents ingress of moisture and air. Avoids potential contaminants from plastic containers. |
Handling Procedures
Proper handling techniques are as critical as storage conditions to prevent contamination and degradation during use.
Caption: Workflow for the safe handling of Boc-protected bromomethylindoles.
Assessing Purity and Degradation: Analytical Methodologies
Regular assessment of the purity of Boc-protected bromomethylindoles is essential to ensure the reliability of experimental results. A combination of analytical techniques is often employed for a comprehensive evaluation.
Experimental Protocol: Purity Assessment by HPLC
Objective: To quantify the purity of a Boc-protected bromomethylindole sample and detect the presence of degradation products.
Materials:
-
Boc-protected bromomethylindole sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the Boc-protected bromomethylindole and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 280 nm
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: 20% B
-
-
-
Analysis: Inject the sample solution and analyze the chromatogram. The purity is calculated based on the relative peak area of the main component. Degradation products will appear as separate peaks, typically with different retention times.
Complementary Analytical Techniques
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Provides structural information and can be used to identify impurities and degradation products by comparing the spectrum to that of a pure standard. The presence of a peak corresponding to the N-H proton of the indole indicates Boc-deprotection. |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities and degradation products. |
Conclusion: A Proactive Approach to Stability
The successful application of Boc-protected bromomethylindoles in synthesis is contingent upon a thorough understanding of their inherent instability and the implementation of rigorous storage and handling protocols. By recognizing the lability of the N-Boc group and the reactivity of the bromomethylindole core, researchers can take proactive steps to minimize degradation. The guidelines presented in this technical guide, from refrigerated storage under an inert atmosphere to the use of anhydrous, amine-free solvents, are designed to preserve the integrity of these valuable reagents. Regular purity assessment using techniques such as HPLC and NMR spectroscopy is the final, critical step in ensuring experimental success and reproducibility. By adhering to these principles, scientists can confidently employ Boc-protected bromomethylindoles to advance their synthetic objectives.
References
- Reactivity of Gramine: Information on the reactivity of gramine, which serves as a useful analogue for understanding the reactivity of the 3-bromomethylindole core, can be found in various organic chemistry resources and public
- Boc-Group Lability: The acid-lability of the Boc-protecting group is a fundamental concept in organic chemistry. For specific details on its lability on heteroaromatic systems like indole, advanced organic chemistry textbooks and literature on protecting groups are valuable sources.
- General Handling of Halogenated Compounds: Guidelines for the safe handling and storage of halogenated organic compounds are provided by various safety organiz
- Analytical Techniques for Purity Determination: Detailed methodologies for HPLC, NMR, and LC-MS are widely available in analytical chemistry literature and
Tert-butyl 4-(bromomethyl)indole-1-carboxylate safety data sheet
An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safety protocols and essential handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The protocols herein are designed as self-validating systems, grounded in authoritative references to promote a culture of safety and scientific integrity.
Compound Profile and Strategic Importance
This compound (CAS No. not explicitly available, analogous to CAS 96551-21-2 for the 3-isomer) is a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates a Boc-protected indole nucleus, which offers stability and solubility, and a highly reactive bromomethyl group. This benzylic bromide functionality makes the compound an excellent electrophile for introducing the indole-4-methyl moiety into a wide range of molecules.[1] This reactivity is fundamental to its utility in synthesizing complex drug candidates, particularly those targeting pathways where an indole scaffold is crucial for biological activity.[1]
However, the very reactivity that makes this compound a valuable synthetic intermediate is also the source of its primary health and safety hazards. Understanding and mitigating these risks is paramount for any researcher utilizing this reagent.
| Identifier | Value |
| Chemical Name | This compound |
| Analogous CAS | 96551-21-2 (for 3-(bromomethyl) isomer)[1] |
| Molecular Formula | C₁₄H₁₆BrNO₂[1] |
| Molecular Weight | 310.19 g/mol [1] |
| Appearance | Typically a purple to pink crystalline powder[1] |
Hazard Identification and Toxicological Rationale
The safety profile of this compound is primarily dictated by its reactive bromomethyl group. While specific toxicological data for this exact isomer is limited, the Globally Harmonized System (GHS) classifications for structurally similar and functionally identical compounds provide a reliable framework for risk assessment.
Aggregated GHS information for analogous compounds, such as other brominated indole carboxylates and benzylic bromides, indicates the following hazards.[2][3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4] |
Expert Insight: The Mechanism of Irritation
The classification as a skin, eye, and respiratory irritant stems from the chemical reactivity of the C-Br bond in the benzylic position. This bond is susceptible to nucleophilic substitution. When the compound comes into contact with biological tissues, the bromomethyl group can act as an alkylating agent , reacting with nucleophilic functional groups (e.g., thiols, amines, hydroxyls) present in proteins and other macromolecules. This covalent modification disrupts cellular function, triggering an inflammatory response that manifests as irritation. This mechanism is also responsible for its lachrymatory (tear-inducing) properties, making it particularly hazardous to the eyes.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Engineering Controls: The Primary Barrier
All manipulations of this compound, including weighing, transferring, and adding to a reaction, must be performed inside a certified chemical fume hood.[6][7] The fume hood provides critical exhaust ventilation, preventing the inhalation of airborne powder or vapors and containing any potential spills.[2][7] The workspace within the hood should be kept clear of clutter to ensure optimal airflow and facilitate easy cleanup in case of an accident.[7]
Caption: Hierarchy of controls for managing chemical exposure.
Personal Protective Equipment (PPE): The Final Barrier
Even with robust engineering controls, appropriate PPE is mandatory to protect against accidental contact.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A face shield is recommended for larger quantities. | Protects against splashes and airborne particles that can cause severe eye irritation.[8][9] |
| Skin Protection | Gloves: Nitrile or neoprene gloves (double-gloving recommended). Inspect for tears before use and change every 30-60 minutes or immediately upon contamination.[10] Lab Coat: Flame-resistant lab coat with tight-fitting cuffs. | Prevents skin contact, which can lead to irritation and potential sensitization. Double gloving provides an extra layer of protection against this reactive alkylating agent. |
| Respiratory Protection | Not required when working within a certified fume hood. | A fume hood is the primary means of respiratory protection.[9] A respirator may be needed only in the event of a large spill or ventilation failure. |
Standard Operating Procedure: Safe Handling and Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the reagent.
Protocol for Weighing and Transferring
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the work area of all unnecessary equipment and materials.[7]
-
PPE: Don all required PPE as specified in Section 3.2.
-
Tare Weigh Paper: Place a piece of creased, anti-static weigh paper on a tared analytical balance inside the fume hood.
-
Dispense Solid: Using a clean spatula, carefully dispense the required amount of this compound onto the weigh paper. Avoid creating dust. If dust is generated, pause and allow the fume hood to clear it.
-
Transfer: Carefully pick up the weigh paper and transfer the solid to the reaction vessel, which should already be situated within the fume hood.
-
Decontamination: Immediately decontaminate the spatula with a suitable solvent (e.g., ethanol or isopropanol) into a waste container. Dispose of the weigh paper in the solid chemical waste.
-
Cleanup: Wipe down the balance and surrounding surfaces within the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water.[5]
Storage Requirements
Proper storage is critical for both safety and reagent stability.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] A recommended storage temperature is often refrigerated (0-8 °C).[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. The Boc-protecting group is acid-labile, so storage away from strong acids is also necessary to maintain chemical integrity.
-
Rationale: Cool, dry conditions minimize thermal degradation and hydrolysis. The reactive bromomethyl group can react with nucleophiles, including water, over time. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term stability.
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][12] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12] |
Accidental Release (Spill) Response
Caption: Workflow for responding to a solid chemical spill.
This protocol should be followed for small spills (typically <10g) in a fume hood. For larger spills, or any spill outside of containment, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
References
-
PubChem. (n.d.). tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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An In-Depth Technical Guide to Indole Functionalization Reagents
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, drug discovery, and materials science.[1][2][3][4][5] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its role as a "privileged structure."[2][3][4][5] This distinction arises from the indole scaffold's ability to interact with a multitude of biological targets, often serving as a key pharmacophore in drugs targeting G-protein coupled receptors (GPCRs).[2][3][4] The therapeutic applications of indole derivatives are extensive, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] Notable examples of FDA-approved drugs containing the indole moiety include the anti-inflammatory drug Indomethacin, the antihypertensive agent Reserpine, and the anti-cancer drug Vincristine.[1]
The remarkable versatility of the indole ring lies in its rich and tunable reactivity. The pyrrole ring's electron-rich nature makes it susceptible to electrophilic attack, primarily at the C3 position, while the benzene ring offers sites for further modification.[6] This inherent reactivity allows for the strategic introduction of a wide range of functional groups, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Consequently, the development of novel and efficient reagents and methodologies for indole functionalization remains a vibrant and critical area of chemical research.[7][8]
This technical guide provides a comprehensive overview of the core reagents and strategies employed in the functionalization of the indole scaffold. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical principles and practical applications of these transformative reactions. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental choices, and present detailed protocols for seminal reactions.
The Landscape of Indole Functionalization: A Strategic Overview
The functionalization of the indole ring can be broadly categorized by the position of modification. The inherent electronic properties of the indole nucleus dictate the preferred sites of reaction.
-
C3-Functionalization: The C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[6][9]
-
C2-Functionalization: While less reactive than C3, the C2 position can be functionalized, often after the C3 position is blocked or through directed C-H activation strategies.[10]
-
N-Functionalization: The nitrogen atom of the indole ring can be functionalized through various alkylation and arylation reactions.
-
Benzene Ring (C4-C7) Functionalization: Modification of the carbocyclic ring is more challenging due to its lower reactivity compared to the pyrrole moiety but can be achieved through transition-metal-catalyzed C-H activation.[11][12][13]
The following sections will explore the key reagents and methodologies for achieving selective functionalization at these distinct positions.
C3-Functionalization: The Epicenter of Indole Reactivity
The high electron density at the C3 position makes it the primary target for a wide array of electrophilic reagents. This inherent reactivity has been exploited in numerous classical and modern synthetic methodologies.
Electrophilic Substitution: The Foundational Approach
The cornerstone of C3-functionalization is the electrophilic aromatic substitution reaction. A diverse range of electrophiles can be employed to introduce various functional groups.
Alkylation Reactions
Friedel-Crafts alkylation is a classic method for introducing alkyl groups at the C3 position. Common reagents include:
-
Alkyl Halides: In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), alkyl halides serve as effective alkylating agents.
-
Alkenes and Alcohols: Protic acids or Lewis acids can activate alkenes and alcohols to generate carbocationic intermediates that readily react with the indole nucleus.
-
Michael Acceptors: α,β-Unsaturated carbonyl compounds and nitriles are excellent Michael acceptors for the conjugate addition of indoles, a reaction often catalyzed by Lewis acids or organocatalysts.[7]
A plausible mechanism for the iodine-catalyzed reaction of an indolylmethanol with another indole to form a diindolylmethane involves the activation of the alcohol by iodine, followed by elimination to form a vinyliminium ion. This electrophilic intermediate then undergoes a Friedel-Crafts reaction with the second indole molecule.[14][15]
Acylation and Formylation
The introduction of acyl and formyl groups is crucial for the synthesis of many biologically active indole derivatives.
-
Vilsmeier-Haack Reaction: This is the most common method for the formylation of indoles, employing a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.
-
Friedel-Crafts Acylation: Acyl chlorides or anhydrides in the presence of a Lewis acid are used to introduce acyl groups.
-
Other Formylating Agents: A variety of other reagents have been developed for formylation, including trimethyl orthoformate.[16]
Transition-Metal-Catalyzed C3-Functionalization
Modern synthetic chemistry has witnessed a surge in the development of transition-metal-catalyzed methods for indole functionalization, offering milder reaction conditions and broader substrate scope.
-
Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been effectively used for the enantioselective C3-functionalization of indoles with diazo compounds.[17] These reactions proceed through the formation of a rhodium-carbene intermediate which then reacts with the indole.[17]
Table 1: Representative Reagents for C3-Functionalization
| Functionalization Type | Reagent Class | Specific Examples | Catalyst/Conditions |
| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Lewis Acids (e.g., AlCl₃) |
| Alkenes/Alcohols | Styrene, Benzyl alcohol | Brønsted or Lewis Acids | |
| Michael Acceptors | Methyl vinyl ketone, Acrylonitrile | Lewis Acids, Organocatalysts | |
| Acylation | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride | Lewis Acids (e.g., AlCl₃) |
| Formylation | Vilsmeier Reagent | POCl₃ / DMF | - |
| Other | Trimethyl orthoformate | Boron catalysts | |
| C-H Functionalization | Diazo Compounds | Ethyl α-diazoacetate | Rh₂(S-NTTL)₄ |
C2-Functionalization: Expanding the Synthetic Toolkit
While the C3 position is the most reactive, methods to achieve selective C2-functionalization are highly valuable for accessing a wider range of indole-based structures.
Strategies for C2-Selectivity
Achieving C2-selectivity often requires overcoming the inherent preference for C3-attack. Several strategies have been developed to accomplish this:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack can be directed to the C2 position.[10] In some cases, initial attack at the occupied C3 position can be followed by a 1,2-migration to yield the C2-substituted product.[10]
-
Directing Groups: The installation of a directing group on the indole nitrogen can steer the functionalization to the C2 position via transition-metal-catalyzed C-H activation.
-
Umpolung Reactivity: Inverting the normal reactivity of the indole ring, a concept known as "umpolung," can make the C2 position electrophilic and susceptible to nucleophilic attack.[18]
Reagents for C2-Functionalization
Transition-Metal-Catalyzed C-H Activation
Palladium, rhodium, and ruthenium catalysts have been instrumental in the development of C2-selective C-H functionalization reactions.[12][19] These methods often employ a directing group on the indole nitrogen to facilitate the C-H activation step.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the C2-arylation of indoles.[20] Using organic dyes like eosin Y as the photocatalyst, aryldiazonium salts can be used to generate aryl radicals that selectively add to the C2 position of N-protected indoles.[20] This method is particularly attractive due to its mild, metal-free conditions.[20]
Caption: Workflow for the photoredox C2-arylation of indole.
N-Functionalization: Modifying the Heteroatom
Functionalization of the indole nitrogen is a key strategy for modulating the biological activity and physicochemical properties of indole-containing compounds.
N-Alkylation
The direct N-alkylation of indoles can be achieved using a variety of alkylating agents in the presence of a base.
-
Classical N-Alkylation: Alkyl halides, sulfates, and sulfonates are common reagents, typically used with bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with primary and secondary alcohols under mild conditions, using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
-
Palladium-Catalyzed N-Allylic Alkylation: Palladium complexes can catalyze the asymmetric N-allylic alkylation of indoles, providing access to chiral N-allylated indoles with high enantioselectivity.[21]
N-Arylation
The formation of an N-aryl bond is a synthetically important transformation, often accomplished using transition-metal catalysis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for the N-arylation of indoles with aryl halides and triflates.[22][23] The choice of phosphine ligand is crucial for achieving high yields.[23]
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): Copper-based catalysts are also widely used for N-arylation, often requiring higher reaction temperatures than palladium-catalyzed methods but offering a complementary approach.[24]
Experimental Protocol: Palladium-Catalyzed N-Arylation of 6,7-dichloro-2,3-dihydro-1H-indole
This protocol provides a general procedure for the Buchwald-Hartwig N-arylation of an indoline derivative.[22]
-
Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under a stream of argon), combine 6,7-dichloro-2,3-dihydro-1H-indole (1.0 mmol), the desired aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) in a dry Schlenk tube equipped with a magnetic stir bar.[22]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the Schlenk tube.[22]
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[22]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[22]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6,7-dichloro-2,3-dihydro-1H-indole.[22]
Caption: Key steps in the Buchwald-Hartwig N-arylation of an indoline.
Benzene Ring Functionalization (C4-C7): The Final Frontier
Functionalizing the carbocyclic portion of the indole ring presents a significant challenge due to the lower reactivity of these positions compared to the pyrrole ring. However, the development of advanced transition-metal-catalyzed C-H activation methodologies has opened up new avenues for the selective modification of the C4, C5, C6, and C7 positions.[11][13]
Directing Group Strategies
The key to achieving regioselectivity in the functionalization of the benzene ring is the use of directing groups. A directing group, typically installed on the indole nitrogen, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation.
-
C7-Functionalization: The C7 position has been successfully functionalized through iridium-catalyzed borylation and palladium-catalyzed arylation.[11][13] In some cases, a transient directing group is employed.[11]
-
C4-Functionalization: The regioselective functionalization of the C4 position is particularly challenging but has been achieved using specific directing groups and ruthenium or iridium catalysts.[25]
-
C6-Functionalization: Scandium-catalyzed C6-alkylation has been reported for C2,C3-disubstituted indoles.[11]
Table 2: Transition-Metal-Catalyzed Benzene Ring Functionalization
| Position | Functionalization | Catalyst | Directing Group Strategy |
| C7 | Borylation | Iridium | Transient silyl directing group |
| C7 | Arylation | Palladium | N-directing groups |
| C4 | Various | Ruthenium, Iridium | N-directing groups |
| C6 | Alkylation | Scandium | Substrate-controlled |
Emerging Frontiers: Photoredox and Enantioselective Catalysis
The field of indole functionalization is continuously evolving, with two areas of particularly intense research being photoredox catalysis and enantioselective catalysis.
Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and sustainable approach to generate radical intermediates for indole functionalization.[26][27][28] This strategy has been successfully applied to:
-
Radical Cyclizations: Intramolecular radical additions onto the indole ring can be initiated by photoredox catalysts, providing access to complex polycyclic indole derivatives.[26][27]
-
C3-Alkylation: The generation of indolyl radical cations via photoredox catalysis can lead to selective C3-alkylation.[29]
-
C2-Arylation: As previously discussed, photoredox methods provide a metal-free route for C2-arylation.[20]
Enantioselective Functionalization
The synthesis of enantioenriched indole derivatives is of paramount importance for the development of new chiral drugs.[7] Significant progress has been made in the development of catalytic asymmetric methods for indole functionalization.[7][9]
-
Transition-Metal Catalysis: Chiral ligands are used in conjunction with transition metals (e.g., copper, palladium, rhodium) to induce enantioselectivity in a variety of reactions, including alkylations and arylations.[7][17][21]
-
Organocatalysis: Chiral small molecules, such as amines and phosphoric acids, can catalyze the enantioselective functionalization of indoles, particularly in Friedel-Crafts type reactions.
Conclusion and Future Outlook
The functionalization of the indole scaffold is a rich and dynamic field of research, driven by the immense importance of indole-containing molecules in medicine and materials science. While classic electrophilic substitution reactions remain valuable tools, the advent of transition-metal-catalyzed C-H activation and photoredox catalysis has revolutionized the way chemists approach the synthesis of complex indole derivatives. These modern methods offer unprecedented levels of selectivity and efficiency, enabling the functionalization of previously inaccessible positions on the indole ring.
Future research in this area will likely focus on the development of even more sustainable and atom-economical methodologies. The use of earth-abundant metal catalysts, the expansion of metal-free reaction protocols, and the continued exploration of photoredox and electrochemical methods will be key themes.[30][31] Furthermore, the quest for novel enantioselective transformations will remain a major driving force, as the demand for single-enantiomer drugs continues to grow. The ongoing innovation in the development of indole functionalization reagents and methodologies promises to accelerate the discovery of new and improved indole-based therapeutics and materials for years to come.
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The Strategic Utility of N-Boc Protected Bromo- and Bromomethyl-Indole Scaffolds in Modern Drug Discovery: A Focus on tert-Butyl 4-(bromomethyl)indole-1-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow it to engage with a wide range of biological targets. However, the synthesis of complex, functionalized indole derivatives requires a sophisticated chemical strategy. This guide delves into the pivotal role of tert-butyl 4-(bromomethyl)indole-1-carboxylate as a strategic building block in drug discovery. We will explore the synergistic function of the N-Boc protecting group and the reactive bromomethyl handle, which together provide a powerful platform for molecular elaboration. By examining its synthesis, reactivity, and applications—drawing illustrative parallels from closely related and more extensively documented isomers—this paper provides a comprehensive overview of its utility in constructing novel therapeutic agents, from kinase inhibitors to antiviral compounds.
The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indole ring system is considered a "privileged scaffold" due to its recurrence in molecules with significant biological activity.[1] This prevalence stems from its ability to mimic the structure of tryptophan, enabling it to interact with a diverse array of protein targets. Its planar, aromatic structure, combined with a hydrogen bond-donating nitrogen atom (in its unprotected form), facilitates key binding interactions within enzyme active sites and receptor pockets. Consequently, indole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
The Architectural Logic: Boc Protection and Bromomethyl Activation
The power of this compound in synthesis lies in the deliberate chemical design of its two key functional groups. The choice of these groups is not arbitrary; it is a calculated strategy to control reactivity and enable selective, high-yield transformations.
The N-Boc Protecting Group: Directing the Reaction
The tert-butoxycarbonyl (Boc) group is an indispensable tool in indole chemistry. The indole nitrogen's lone pair significantly influences the ring's reactivity, particularly at the C3 position. By installing the sterically bulky and electron-withdrawing Boc group, a chemist achieves several critical objectives:
-
Reactivity Attenuation: It reduces the nucleophilicity of the indole ring, preventing unwanted side reactions during subsequent synthetic steps.
-
Directing Metallation: The Boc group can direct ortho-lithiation, allowing for functionalization at the C2 or C7 positions, which is otherwise challenging.
-
Enhanced Solubility: It improves the solubility of indole intermediates in common organic solvents, simplifying reaction setup and purification.
-
Controlled Deprotection: It can be removed under specific, typically acidic, conditions (e.g., with trifluoroacetic acid) that often leave other functional groups intact, allowing for late-stage diversification.[2]
The 4-(Bromomethyl) Group: A Versatile Electrophilic Handle
The bromomethyl group at the C4 position transforms the indole scaffold into a potent alkylating agent. As a benzylic bromide, it is highly susceptible to nucleophilic substitution (SN2) reactions. This provides a direct and efficient method for covalently linking the indole core to a wide variety of molecular fragments. This strategic placement allows for the exploration of the chemical space around the "northern" region of the indole, which is crucial for tuning the pharmacological profile of a lead compound.
Caption: Core components of the title compound and their strategic functions.
Synthetic Methodologies and Key Transformations
The utility of this compound is best understood through its application in synthetic workflows. While its direct applications are often proprietary, the principles of its reactivity are well-established and can be illustrated using protocols for analogous structures.
Synthesis of the Core Scaffold
The synthesis typically begins with a commercially available substituted methyl benzoate. A common route involves the radical bromination of the corresponding 4-methylindole precursor.
Protocol 1: Radical Bromination of tert-Butyl 4-methylindole-1-carboxylate
This protocol is a representative procedure based on standard chemical transformations for benzylic bromination.
-
Dissolution: Dissolve tert-butyl 4-methylindole-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride or 1,2-dichloroethane.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq.).[3]
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.[3]
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.
Primary Application: Nucleophilic Alkylation
The most direct application of this building block is the alkylation of nucleophiles. This reaction forges a new carbon-heteroatom or carbon-carbon bond, attaching the indole-4-ylmethyl moiety to a target scaffold. This is a cornerstone reaction in fragment-based drug design and lead optimization.
Representative Reaction Scheme: An amine, thiol, or alcohol nucleophile attacks the electrophilic methylene carbon, displacing the bromide ion to form a new bond. This is instrumental in the synthesis of inhibitors for targets like kinases and viral proteases.[4]
Protocol 2: General Procedure for N-Alkylation of a Heterocycle
-
Preparation: To a solution of the nucleophilic heterocycle (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-16 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry over sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.
The Power of Isomers: Aryl Cross-Coupling Reactions
While the bromomethyl group is an alkylating agent, its isomers with bromine directly on the aromatic ring (e.g., tert-butyl 4-bromoindole-1-carboxylate or 7-bromoindole-1-carboxylate) are gateways to powerful palladium-catalyzed cross-coupling reactions.[1][5] These reactions are fundamental to modern medicinal chemistry for creating C-C and C-N bonds.
Caption: Key palladium-catalyzed cross-coupling reactions for functionalizing bromo-indole scaffolds.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Setup: In a reaction vessel, combine tert-butyl 4-bromoindole-1-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the reaction to 80-100 °C and stir for 6-24 hours.
-
Workup and Purification: After cooling, dilute with water and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified via column chromatography.
Applications in Drug Discovery Programs
The indole-4-ylmethyl moiety, constructed using reagents like this compound, is found in a range of biologically active molecules. Its role is often to serve as a linker or to provide a specific steric and electronic profile that enhances binding to a protein target.
| Target Class | Example Application / Rationale | Representative Compounds | Reference |
| Integrin Antagonists | The indole scaffold can be functionalized to target the RGD-binding site of integrins, such as αvβ3, which are implicated in osteoporosis and cancer. The 4-substituted position allows for attachment of pharmacophores that occupy key pockets. | Substituted indoline derivatives | [5] |
| Kinase Inhibitors | The indole core can act as an ATP-competitive "hinge-binding" motif. The 4-position substituent can be elaborated to extend into solvent-exposed regions, improving selectivity and potency. | 7-Arylindoles (illustrative of C-C coupling) | [1] |
| Antiviral Agents | Indoline derivatives have been developed as potent inhibitors of dengue virus replication. The core scaffold is functionalized at various positions to optimize antiviral activity. | Substituted indoline derivatives | [4] |
| Serotonin (5-HT) Agonists | Indole derivatives are classic scaffolds for serotonin receptor ligands. The substitution pattern around the ring is critical for modulating affinity and selectivity for different 5-HT receptor subtypes, used in treating migraine and depression. | General indole derivatives | [2] |
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile tool for the synthesis of complex, biologically active molecules. The interplay between the N-Boc protecting group and the C4-bromomethyl handle provides a robust platform for controlled, sequential functionalization of the indole core. Its ability to participate in nucleophilic alkylation reactions makes it highly valuable for introducing the indole-4-ylmethyl motif, a key structural component in various therapeutic candidates.
As drug discovery moves towards more complex molecular architectures, including macrocycles and targeted protein degraders (PROTACs), the demand for such precisely functionalized building blocks will only increase. The principles of reactivity and strategic synthesis embodied by this compound and its isomers will continue to be instrumental in the development of the next generation of innovative medicines.
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Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][5][6]triazolo[4,3-a][1][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:
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Spectroscopic Profile of Tert-butyl 4-(bromomethyl)indole-1-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 4-(bromomethyl)indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. While a complete, publicly available dataset for this specific isomer is not readily found, this document synthesizes predicted spectroscopic characteristics based on fundamental principles and data from closely related structural analogs. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar indole derivatives.
The precise characterization of synthetic intermediates is paramount in drug discovery and development to ensure the structural integrity of subsequent, more complex molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment in the molecule.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | H-7 | The proton at the 7-position is expected to be deshielded due to the anisotropic effect of the benzene ring and the electron-withdrawing nature of the adjacent N-Boc group. |
| ~7.4-7.6 | d | 1H | H-5 | The proton at the 5-position is adjacent to the electron-withdrawing bromomethyl group, leading to a downfield shift. |
| ~7.2-7.4 | t | 1H | H-6 | The proton at the 6-position will appear as a triplet due to coupling with H-5 and H-7. |
| ~7.1-7.3 | d | 1H | H-2 | The proton on the pyrrole ring at the 2-position. |
| ~6.5-6.7 | d | 1H | H-3 | The proton on the pyrrole ring at the 3-position, typically upfield compared to H-2. |
| ~4.6-4.8 | s | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are significantly deshielded. |
| ~1.6-1.7 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149-151 | Carbonyl C=O | The carbonyl carbon of the Boc protecting group is highly deshielded. |
| ~135-137 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~128-130 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~125-127 | C-2 | Carbon on the pyrrole ring. |
| ~122-124 | C-6 | Aromatic carbon. |
| ~120-122 | C-5 | Aromatic carbon. |
| ~115-117 | C-7 | Aromatic carbon. |
| ~105-107 | C-3 | Carbon on the pyrrole ring. |
| ~83-85 | Quaternary C of Boc | The quaternary carbon of the tert-butyl group. |
| ~30-32 | -CH₂Br | The carbon of the bromomethyl group. |
| ~28-29 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
¹³C NMR Workflow
Caption: Workflow for ¹³C NMR analysis.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2980-2930 | C-H | Alkyl C-H stretching |
| ~1730-1710 | C=O | Carbonyl stretching of the Boc group |
| ~1470-1450 | C-H | Alkyl C-H bending |
| ~1370 | C-H | Bending of the tert-butyl group |
| ~1250-1200 | C-N | Stretching |
| ~750-700 | C-H | Aromatic C-H out-of-plane bending |
| ~600-500 | C-Br | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IR Spectroscopy Workflow
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic fingerprint for this compound. While this guide presents predicted data, the provided experimental protocols offer a robust framework for the empirical characterization of this and other novel indole derivatives. The careful application and interpretation of these techniques are essential for ensuring the quality and integrity of chemical entities in the research and development pipeline.
References
-
PubChem. tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate.[Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Methodological & Application
Application Notes & Protocols: Strategic Cross-Coupling of Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Introduction: The Strategic Value of a Versatile Indole Building Block
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. However, the functionalization of the indole ring at specific positions can be challenging due to its inherent reactivity, particularly at the C3 position.
This guide focuses on tert-butyl 4-(bromomethyl)indole-1-carboxylate , a highly versatile and strategically designed building block. Its architecture elegantly overcomes common challenges in indole functionalization:
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the indole nitrogen, preventing unwanted side reactions and enhancing solubility in common organic solvents.[2][3] Critically, it acts as an electron-withdrawing group, which deactivates the pyrrole ring and mitigates the high intrinsic reactivity at C3, thereby directing reactivity towards the C4-substituent.[4][5] The Boc group can be reliably removed under acidic conditions, often with minimal impact on other functional groups.[2][6]
-
The C4-Bromomethyl Handle: The bromomethyl group at the C4 position provides a reactive C(sp³)-Br bond. This benzylic bromide is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions, acting as a linchpin for the construction of complex molecular architectures.[7][8]
These application notes provide a detailed exploration of key palladium-catalyzed cross-coupling reactions using this substrate. We will delve into the causality behind protocol design, offer step-by-step methodologies, and present data to guide researchers in leveraging this powerful synthetic intermediate.
The Palladium Catalytic Cycle: A Unifying Mechanism
Nearly all cross-coupling reactions discussed herein are unified by a common mechanistic pathway catalyzed by a palladium complex. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The process is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source, which enters the catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C(sp³)-Br bond of the indole substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group (R') from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the coupling partner.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating C-C bonds, celebrated for its high functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[10] For benzylic bromides, this reaction provides a direct route to diarylmethane and related structures, which are prevalent in pharmaceuticals.[8][11]
Causality in Protocol Design:
-
Catalyst/Ligand: While Pd(PPh₃)₄ can be effective, modern catalysts often involve a separate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. For C(sp³)-C(sp²) coupling, bulky, electron-rich ligands like SPhos or JohnPhos can accelerate the reductive elimination step and suppress side reactions.[8] PdCl₂(dppf) is also a robust and reliable choice.[8][12]
-
Base: A base is crucial for activating the boronic acid in the transmetalation step. Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used.[8][13] The choice of base can significantly impact yield, with the more soluble Cs₂CO₃ often providing better results in challenging couplings.
-
Solvent: The reaction typically employs a mixture of an organic solvent (e.g., Toluene, Dioxane, DMF) and water.[13] Water is necessary to dissolve the inorganic base and facilitate the transmetalation process.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 85-95[8] |
| 2 | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (3) | DMF | 120 (MW) | 0.5 | 80-90[11] |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 75-85[10] |
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Degassed Water
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 324 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).
-
Catalyst Addition: Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (16 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous THF (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 77 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, tert-butyl 4-benzylindole-1-carboxylate.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between the benzylic bromide and a terminal alkyne. This reaction is invaluable for installing a versatile alkyne handle, which can be further functionalized via click chemistry, cyclization reactions, or reduction to other functionalities.[14][15] Modern protocols often omit the traditional copper(I) co-catalyst to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and simplify purification.[16]
Causality in Protocol Design:
-
Catalyst System: A highly active palladium precatalyst that can readily generate a monoligated Pd(0) species is ideal for copper-free conditions.[16] Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl are excellent choices.
-
Base: A strong, non-nucleophilic organic base like 2,2,6,6-tetramethylpiperidine (TMP) or a hindered amine base is required to deprotonate the terminal alkyne, forming the acetylide nucleophile.[16]
-
Solvent: A polar aprotic solvent like DMSO or DMF is typically used to ensure solubility of the reagents and facilitate the reaction.[17]
Detailed Protocol: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (Palladium Precatalyst, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube
-
Inert gas supply (Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube, add this compound (324 mg, 1.0 mmol) and the palladium precatalyst (e.g., 12 mg, 0.025 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMSO (5 mL), phenylacetylene (132 µL, 1.2 mmol), and TMP (338 µL, 2.0 mmol) via syringe under a positive pressure of Argon.
-
Reaction: Stir the mixture vigorously at room temperature for 3-6 hours. The reaction can be gently heated (e.g., to 60 °C) if progress is slow.[16]
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain tert-butyl 4-(phenylethynyl)methyl-indole-1-carboxylate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[18] While extensively developed for aryl halides, its application to benzylic C(sp³)-Br bonds allows for the direct synthesis of benzylamines, a critical functional group in many bioactive molecules.
Causality in Protocol Design:
-
Catalyst/Ligand: This transformation is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos) are essential. They facilitate the reductive elimination step to form the C-N bond and prevent β-hydride elimination, a common side reaction with sp³-hybridized substrates.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. These bases are strong enough to deprotonate the amine nucleophile without competing in the coupling reaction.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.8 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Vessel Preparation (in a glovebox): To a dry Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (26 mg, 0.045 mmol), and NaOtBu (173 mg, 1.8 mmol).
-
Reagent Addition: Add this compound (324 mg, 1.0 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) and morpholine (131 µL, 1.5 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and heat in an oil bath at 100 °C for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield tert-butyl 4-(morpholinomethyl)indole-1-carboxylate.
Experimental Workflow and Versatility
The general workflow for these reactions is consistent, emphasizing the need for anhydrous and anaerobic conditions to protect the sensitive palladium catalyst. The versatility of the starting material allows for the generation of a diverse library of compounds from a single, common intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 18. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
alkylation of nucleophiles with Tert-butyl 4-(bromomethyl)indole-1-carboxylate
An Application Guide to the Strategic Alkylation of Nucleophiles with Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Abstract
This comprehensive guide provides detailed application notes and protocols for the alkylation of various nucleophiles using this compound. This versatile reagent is a cornerstone in medicinal chemistry and organic synthesis for introducing the indole-4-ylmethyl moiety, a privileged scaffold in numerous biologically active compounds. This document delves into the mechanistic underpinnings, substrate scope, and practical execution of these reactions, offering field-proven insights for researchers, scientists, and drug development professionals. Protocols are detailed for N-, O-, S-, and C-alkylation, supplemented by troubleshooting guides and strategies for subsequent deprotection.
Introduction: The Synthetic Utility of a Privileged Building Block
The indole nucleus is a ubiquitous feature in pharmaceuticals and natural products, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Functionalization of the indole core is a critical strategy in drug discovery. This compound emerges as a superior electrophilic building block for several key reasons:
-
Site-Specific Reactivity: The benzylic bromide at the C4 position is highly activated for SN2 displacement, providing a reliable handle for conjugation.
-
Strategic N-Protection: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose.[4][5][6] It prevents undesired N-alkylation of the indole itself and deactivates the electron-rich indole ring, minimizing side reactions common to unprotected indoles, such as electrophilic attack or oxidation.[7]
-
Labile for Deprotection: The Boc group is stable to the typically basic or neutral conditions of alkylation but can be cleaved cleanly under acidic conditions, unmasking the N-H functionality for further synthetic elaboration.[8][9]
This guide will equip the modern chemist with the knowledge to effectively harness this reagent's potential.
Core Principles: Mechanism and Reaction Design
The fundamental reaction is a classical bimolecular nucleophilic substitution (SN2). The efficacy of the reaction hinges on the interplay between the nucleophile, the base, and the solvent system.
The SN2 Mechanism
The reaction proceeds via the attack of a nucleophile on the electrophilic methylene carbon, displacing the bromide leaving group. The presence of the Boc group ensures this is the primary pathway, preventing complications at the indole nitrogen.
Figure 1: General SN2 mechanism for alkylation.
The Role of the Base and Solvent
For most nucleophiles (N-H, O-H, S-H, and acidic C-H), a base is required to generate the more potent anionic nucleophile. The choice of base and solvent is critical and interdependent.
-
Bases: The base should be strong enough to deprotonate the nucleophile but ideally non-nucleophilic to avoid competing with the desired reaction. Common choices range from mild inorganic bases (K₂CO₃, Cs₂CO₃) to strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[10][11]
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without quenching the anionic nucleophile.
The following diagram illustrates the logical workflow for a typical alkylation experiment.
Figure 2: A typical experimental workflow for the alkylation reaction.
Application & Protocols by Nucleophile Class
The optimal reaction conditions are highly dependent on the nucleophilicity and pKa of the substrate.
| Nucleophile Type | Typical Nucleophile | Recommended Base | Common Solvent(s) | Typical Temp. (°C) |
| Nitrogen | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, Et₃N | DMF, MeCN | 25 - 80 |
| Anilines, Heterocycles | NaH, K₂CO₃ | DMF, THF | 25 - 100 | |
| Oxygen | Phenols | K₂CO₃, NaH | DMF, Acetone | 25 - 60 |
| Aliphatic Alcohols | NaH, KOtBu | THF, DMF | 0 - 25 | |
| Sulfur | Thiols, Thiophenols | K₂CO₃, Et₃N | MeCN, THF, EtOH | 25 |
| Carbon | Malonates, β-ketoesters | NaH, NaOEt | THF, EtOH | 25 - 78 |
| Ketones, Esters | LDA, NaHMDS | THF | -78 - 0 | |
| Table 1: Summary of Recommended Conditions for Various Nucleophile Classes. |
Protocol A: N-Alkylation of a Secondary Amine (e.g., Morpholine)
N-alkylation is a robust transformation, typically proceeding with high efficiency using common inorganic bases.[10][12]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension, followed by morpholine (1.2 eq).
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol B: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)
Phenols are readily alkylated, often requiring slightly stronger bases than amines to ensure complete deprotonation.[13][14][15]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc), Brine, MgSO₄
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-methoxyphenol (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution will be observed).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol C: S-Alkylation of a Thiol (e.g., Thiophenol)
Thiols are excellent nucleophiles and their alkylation is often rapid and high-yielding under mild conditions.[16][17]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM), Water, Brine, MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.05 eq) in anhydrous MeCN.
-
Add triethylamine (1.5 eq) to the solution at room temperature.
-
Stir the mixture for 1-3 hours. The reaction is often complete in a short time; monitor closely by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with water (2x) and brine (1x).
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent.
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
Protocol D: C-Alkylation of an Enolate (e.g., Diethyl Malonate)
C-alkylation requires the careful generation of a carbanion (enolate) using a strong, non-nucleophilic base. Temperature control is critical to prevent side reactions.[11][18]
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, EtOAc, Brine, MgSO₄
Procedure:
-
Prepare a suspension of washed NaH (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add diethyl malonate (1.1 eq) to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes to ensure complete enolate formation.
-
Cool the resulting solution of the sodium enolate back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Figure 3: Relationship between nucleophile type and typical reaction conditions.
Troubleshooting and Side Reactions
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base. 2. Inactive nucleophile (steric hindrance). 3. Wet solvent/reagents. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Increase reaction temperature and time. 3. Use freshly dried solvents and reagents. |
| Multiple Products on TLC | 1. Poly-alkylation of the nucleophile. 2. Competing reaction with base. 3. Degradation of starting material or product. | 1. Use an excess of the nucleophile. 2. Use a non-nucleophilic base (e.g., NaH instead of an alkoxide). 3. Lower the reaction temperature. |
| Loss of Boc Group | Accidental exposure to acidic conditions during work-up or chromatography. | Ensure all work-up steps are neutral or basic. Use a buffer (e.g., 1% Et₃N) in the silica gel chromatography mobile phase. |
| Table 2: Common Troubleshooting Guide. |
Post-Alkylation: Boc Group Deprotection
A key advantage of this reagent is the ability to deprotect the indole nitrogen after the desired alkylation. This is reliably achieved under acidic conditions.[8]
Protocol E: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected indole derivative (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic Acid (TFA) (10-20 eq, often a 1:1 to 1:4 v/v mixture of TFA:DCM) dropwise.
-
Remove the ice bath and stir at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Concentrate the mixture under reduced pressure. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic.
-
Extract the free amine product with DCM or EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected indole.
Conclusion
This compound is a powerful and precise tool for introducing the indole-4-ylmethyl scaffold onto a wide array of nucleophilic molecules. By understanding the core SN2 mechanism and carefully selecting the appropriate base and solvent system for the nucleophile , researchers can achieve high yields and clean conversions. The protocols and guidelines presented herein provide a robust framework for the successful application of this reagent in the synthesis of complex targets for pharmaceutical and materials science research.
References
-
ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide? [Online Forum]. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
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Barham, J. P., Fouquet, T. N. J., & Norikane, Y. (2020). Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. Organic & Biomolecular Chemistry, 18(11), 2099-2105. Available at: [Link]
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ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available at: [Link]
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ResearchGate. (2018). Alkylation of Boc protected secondary amines? [Online Forum]. Available at: [Link]
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Mátyus, P., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(11), 3324. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. Available at: [Link]
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Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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Park, S., et al. (2018). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 16(29), 5313-5318. Available at: [Link]
- Google Patents. (1964). Alkylation process.
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White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(41), 14818-14822. Available at: [Link]
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Taimoory, S. M., et al. (2018). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 23(11), 2827. Available at: [Link]
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National Institutes of Health. (2011). N-Dealkylation of Amines. PMC. Available at: [Link]
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ResearchGate. (2013). Dual protection of amino functions involving Boc. Available at: [Link]
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Royal Society of Chemistry. (2020). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Available at: [Link]
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Charette Group. E-ENOLATE ALKYLATION-H16-Part I.key. Available at: [Link]
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UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
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Infoscience EPFL. Direct Alkynylation of Indole and Pyrrole Heterocycles. Available at: [Link]
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International Journal of Advanced Research in Science and Engineering. (2017). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. Available at: [Link]
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MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]
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ResearchGate. (2011). Alkylation of phenol with tert-bvtyl alcohol over ionic liquid. Available at: [Link]
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Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
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National Institutes of Health. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. Available at: [Link]
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Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
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MDPI. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health. (2010). Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. Available at: [Link]
-
Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Available at: [Link]
-
Organic Chemistry Portal. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Available at: [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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ResearchGate. (2009). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Available at: [Link]
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PubChem. tert-Butyl 3-bromo-1H-indole-1-carboxylate. Available at: [Link]
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ChemRxiv. (2024). Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
ResearchGate. (2024). Alkylation of Phenols with 4,6-Di-tert-butyl-3-methoxymethylcatechol. Antiradical Activity of Sterically Hindered Catecholphenols. Available at: [Link]
-
Macmillan Group. (2008). Enolate Seminar. Available at: [Link]
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Journal of the Chemical Society. (1961). Electrophilic catalysis in nucleophilic substitution and elimination. Part I. Kinetics and mechanism of reaction of tert.-butyl bromide with alcohols, phenols, and carboxylic acids in nitromethane. Available at: [Link]
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Semantic Scholar. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Available at: [Link]
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ResearchGate. (2018). Synthesis of thiol 46 from tert‐butyl acrylate (43). Available at: [Link]
-
Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Available at: [Link]
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ResearchGate. (2010). Nucleophilic Addition of Hetaryllithium Compounds to 3Nitro1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines. Available at: [Link]
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DSpace@MIT. (2007). N-Substituted indole-3-thiolate [4Fe–4S] clusters with a unique and tunable combination of spectral and redox properties. Available at: [Link]
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Application Notes and Protocols: The Strategic Deployment of Tert-butyl 4-(bromomethyl)indole-1-carboxylate in the Synthesis of Marine-Derived Natural Products
Introduction: The Indole Nucleus in Natural Products and the Role of a Versatile Building Block
The indole scaffold is a privileged heterocyclic motif, forming the core of a vast and diverse array of natural products, particularly alkaloids isolated from marine organisms.[1][2][3] These compounds often exhibit significant biological activities, including cytotoxic, antimicrobial, and antiviral properties, making them attractive targets for total synthesis and pharmaceutical development.[1][4] The strategic functionalization of the indole core is paramount in the construction of these complex molecules. Tert-butyl 4-(bromomethyl)indole-1-carboxylate has emerged as a key building block for synthetic chemists, offering a stable yet reactive handle for the introduction of the indole moiety. The Boc-protecting group deactivates the indole nitrogen, preventing unwanted side reactions, while the 4-(bromomethyl) group provides a versatile electrophilic site for carbon-carbon bond formation. This document provides a detailed guide on the application of this reagent, with a focus on its use in the synthesis of the dragmacidin family of marine alkaloids.
Core Application: Synthesis of the Bis-indole Alkaloid Core of Dragmacidin D
The dragmacidins are a family of bis(indole) alkaloids isolated from marine sponges, with several members displaying noteworthy biological activities, including antiviral and cytotoxic effects.[5] The total synthesis of these complex natural products often hinges on the efficient construction of the central bis(indole)pyrazine or piperazine core. The use of a 4-substituted indole precursor is crucial for these synthetic strategies. Here, we will detail the application of this compound in a key palladium-catalyzed Suzuki cross-coupling reaction to form the core structure of dragmacidin D.
Retrosynthetic Analysis of the Dragmacidin D Core
A logical retrosynthetic disconnection of the dragmacidin D core reveals the strategic importance of a 4-substituted indole building block. The central pyrazine ring can be constructed through the coupling of two indole moieties. This disconnection highlights the need for an indole synthon with a functional group at the 4-position that allows for a reliable cross-coupling reaction.
Caption: Retrosynthetic analysis of the Dragmacidin D core.
Experimental Protocols
Part 1: Synthesis of Tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)indole-1-carboxylate
The conversion of the bromomethyl group to a boronate ester is a key transformation to prepare the substrate for the Suzuki coupling. The Miyaura borylation is a robust and widely used method for this purpose.
Reaction Scheme:
Sources
- 1. tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | C19H26BNO4 | CID 49758860 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Tert-butyl 4-(bromomethyl)indole-1-carboxylate as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indole Scaffold
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology, due to their central role in regulating cellular processes like proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making targeted kinase inhibition a cornerstone of modern cancer therapy.[2][3] Within the vast chemical space explored for kinase inhibitor development, the indole nucleus stands out as a "privileged scaffold".[1][4] Its structural resemblance to the adenine portion of ATP allows it to effectively compete for binding in the kinase hinge region, a critical interaction for potent inhibition.[5] The versatility of the indole ring system permits substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[6][7]
This application note provides a detailed guide for researchers and drug development professionals on the use of Tert-butyl 4-(bromomethyl)indole-1-carboxylate , a highly strategic and versatile building block for the synthesis of novel kinase inhibitors. We will explore its reactivity, provide detailed protocols for its synthesis and application, and discuss the rationale behind the experimental choices, grounding our recommendations in established chemical principles.
Profile of a Key Building Block
This compound is a trifunctional molecule engineered for synthetic utility. Each component plays a distinct and critical role in its function as a building block.
| Property | Data |
| Chemical Formula | C₁₄H₁₆BrNO₂ |
| Molecular Weight | 310.19 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| CAS Number | 885272-45-7 |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate |
The N-Boc Protecting Group: Directing Reactivity
The tert-butoxycarbonyl (Boc) group on the indole nitrogen is not merely a placeholder; it is an essential control element. The indole N-H is nucleophilic and acidic, and its presence can lead to undesired side reactions (e.g., N-alkylation) or incompatibilities with certain reagents. The Boc group effectively masks this reactivity, thereby:
-
Preventing Self-Condensation: It eliminates the possibility of the indole nitrogen acting as a nucleophile.
-
Improving Solubility: The lipophilic Boc group generally enhances solubility in common organic solvents.
-
Directing Electrophilic Aromatic Substitution: While not the primary application here, it can influence the regioselectivity of other reactions.
The Boc group is renowned for its stability under a wide range of conditions, yet it can be removed cleanly under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the N-H group in the final stages of a synthesis.[8][9][10] This N-H is often a critical hydrogen bond donor for anchoring the inhibitor to the kinase hinge region.
The 4-(Bromomethyl) Group: The Reactive Handle
The bromomethyl substituent at the C4 position is the molecule's primary reactive site. As a benzylic-type halide, it is an excellent electrophile for SN2 reactions. The bromide is a good leaving group, and the adjacent indole ring stabilizes the transition state, leading to facile displacement by a wide range of nucleophiles. This allows for the direct and efficient coupling of the indole scaffold to other fragments of the target inhibitor.
Synthesis of this compound
The building block can be readily prepared from commercially available 4-methylindole in a two-step sequence involving N-protection followed by radical bromination.
Caption: Two-step synthesis of the title building block.
Protocol: Synthesis from 4-Methylindole
Step A: Tert-butyl 4-methylindole-1-carboxylate
-
To a solution of 4-methylindole (1.0 eq) in acetonitrile (MeCN, ~0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often used in the next step without further purification.
Step B: this compound
-
Dissolve the crude product from Step A (1.0 eq) in carbon tetrachloride (CCl₄, ~0.2 M).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Heat the mixture to reflux (~77°C) and stir under an inert atmosphere. The reaction is typically initiated with a bright light source.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to afford the title compound as a solid.
Core Application: Alkylation Reactions for Scaffold Elaboration
The primary utility of this building block is its reaction with nucleophiles to form key C-N, C-O, or C-S bonds, linking the indole core to other pharmacophoric elements.
Caption: General experimental workflow for SN2 alkylation.
Protocol: General Procedure for N-Alkylation with Amines
This protocol describes the coupling of the building block with a primary or secondary amine, a common strategy for introducing side chains that can interact with solvent-exposed regions of the kinase active site.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (R¹R²NH) (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile, the selected base, and anhydrous DMF (~0.1 M).
-
Stir the suspension for 10 minutes at room temperature.
-
Add a solution of this compound dissolved in a minimum amount of DMF dropwise to the stirring suspension.
-
Stir the reaction at room temperature for 12-24 hours. For less reactive amines, the temperature may be increased to 50-60°C.
-
Monitor the reaction for the disappearance of the bromo-indole starting material by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired N-alkylated product.
Final Step: Unveiling the Active Pharmacophore via N-Boc Deprotection
For many kinase inhibitors, the indole N-H is a crucial hinge-binding element. The final step in many synthetic sequences is therefore the removal of the Boc protecting group.
Caption: General synthetic pathway to a kinase inhibitor.
Protocol: Standard Boc Deprotection
Caution: Trifluoroacetic acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in ethyl acetate and carefully basify by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The final deprotected indole is often purified by chromatography or crystallization.
For substrates sensitive to strong acid, milder deprotection methods using reagents like methanolic sodium methoxide or heating in specific solvents like 2,2,2-trifluoroethanol can be employed.[11][12]
Troubleshooting Guide
| Problem Observed | Potential Cause | Suggested Solution |
| Low Yield in Alkylation | 1. Incomplete deprotonation of nucleophile.2. Poor nucleophilicity.3. Steric hindrance. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and dry.2. Increase reaction temperature (e.g., to 60-80°C) and/or reaction time.3. If sterically hindered, consider alternative coupling strategies or less hindered analogs. |
| Formation of Dimer Byproduct | The nucleophile has a second reactive site that displaces another molecule of the bromo-indole. | Use a larger excess of the nucleophile (2-3 eq) to favor the desired reaction. Alternatively, protect the second reactive site if possible. |
| Incomplete Boc Deprotection | 1. Insufficient acid or reaction time.2. Water present in the reaction. | 1. Increase the amount of TFA or prolong the reaction time. Monitor carefully by LC-MS.2. Ensure all reagents and solvents (DCM, TFA) are anhydrous. |
| Degradation during Deprotection | The molecule is unstable to strong acid. | Explore milder deprotection conditions.[11][12][13] Consider using a scavenger like triethylsilane if carbocation-mediated side reactions are suspected. |
Conclusion
This compound is a powerful and rationally designed building block for medicinal chemistry. The orthogonal reactivity of the N-Boc protecting group and the C4-bromomethyl handle provides a robust platform for the modular synthesis of 4-substituted indole derivatives. Its application significantly simplifies the construction of complex kinase inhibitors, allowing for the rapid exploration of structure-activity relationships and the development of novel therapeutic candidates. The protocols outlined in this note provide a solid foundation for leveraging this reagent in any kinase-focused drug discovery program.
References
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Kantipudi, M., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
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Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. ResearchGate. [Link]
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Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. [Link]
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Al-Zoubi, R. M., et al. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
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Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. [Link]
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Al-Warhi, T., et al. (2022). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. [Link]
-
Jha, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]
-
Carrick, J. D., et al. (2019). Indole N‐Boc deprotection method development. ResearchGate. [Link]
-
Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
Williams, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters. [Link]
-
N/A. (n.d.). Reaction with Boc protection of indole nitrogen. ResearchGate. [Link]
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Ragnarsson, U., et al. (1983). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. RSC Publishing. [Link]
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Kantipudi, M., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Miller, S. J., et al. (2010). Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. PMC - NIH. [Link]
-
Sampson, P. B., et al. (2015). The Discovery of Polo-like Kinase 4 Inhibitors. PubMed. [Link]
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Application Notes and Protocols for N-Alkylation of Amines Using Tert-butyl 4-(bromomethyl)indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Aminomethylindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs.[1][2] Functionalization of the indole scaffold is a key strategy in the development of novel therapeutic agents. Among the various substituted indoles, the 4-aminomethylindole motif has emerged as a particularly valuable pharmacophore, exhibiting a wide range of biological activities, including potential as hyaluronidase inhibitors and agents with antiamnesic properties.[3][4]
This document provides a comprehensive guide to the N-alkylation of primary and secondary amines with tert-butyl 4-(bromomethyl)indole-1-carboxylate, a versatile building block for the synthesis of a diverse library of 4-aminomethylindole derivatives. The protocol herein is designed to be a robust starting point for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose. Firstly, it prevents unwanted side reactions at the indole nitrogen during subsequent synthetic manipulations. Secondly, it modulates the electronic properties of the indole ring, influencing its reactivity. The Boc group can be readily removed under acidic conditions, providing access to the free N-H indole, which can be a key interaction point with biological targets or a site for further functionalization.[5][6]
Reaction Mechanism and Workflow
The N-alkylation of amines with this compound proceeds via a standard SN2 mechanism. The amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of the indole derivative, displacing the bromide leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the starting amine and driving the reaction to completion.
Caption: General reaction mechanism for the N-alkylation of amines.
A typical experimental workflow for this transformation is outlined below.
Caption: A typical experimental workflow for the N-alkylation reaction.
Synthesis of the Starting Material: this compound
The synthesis of the key alkylating agent, this compound, can be achieved from commercially available methyl 2-methyl-3-nitrobenzoate through a multi-step sequence. A representative synthetic route involves bromination of the methyl group, followed by further transformations.[7]
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of secondary and primary amines. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
General Protocol for N-Alkylation of Secondary Amines
This protocol is adapted from established methods for the N-alkylation of secondary amines with alkyl halides.[8]
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., diethylamine, morpholine, piperidine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the secondary amine (1.1 - 1.5 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Diethylamine | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 25 | 12 | 90-98 |
| Piperidine | Cs₂CO₃ | MeCN | 40 | 8 | 88-96 |
General Protocol for N-Alkylation of Primary Amines
Controlling mono-alkylation versus di-alkylation is a key consideration when working with primary amines. Using a slight excess of the primary amine can favor the formation of the mono-alkylated product. This protocol is based on general principles for selective mono-N-alkylation.[8]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine, ethanolamine) (2.0 - 3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (2.0 - 3.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise over 15-20 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting bromide is consumed, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted amine.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 25 | 16 | 70-85 |
| Ethanolamine | K₂CO₃ | DMF | 25 | 18 | 65-80 |
Deprotection of the Boc Group
The final step in many synthetic sequences involving this methodology is the removal of the Boc protecting group to unveil the N-H indole. This is typically achieved under acidic conditions.
Materials:
-
Boc-protected N-alkylated indole derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane, Methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected indole in DCM.
-
Add an excess of TFA (typically 10-50% v/v) or a solution of HCl in dioxane or methanol.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected 4-aminomethylindole.
Applications in Drug Discovery
The 4-aminomethylindole scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise in a variety of therapeutic areas. For instance, certain aminomethyl indole derivatives have been investigated as hyaluronidase inhibitors, which have potential applications in cancer therapy.[4] Furthermore, the indole core is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents.[9] The ability to readily synthesize a diverse library of these compounds using the described protocol allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery programs.
References
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Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Materials, Mechanical and Manufacturing Engineering.[Link]
-
ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. [Journal name, volume, pages, if available, otherwise state as unpublished work]. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Journal name, volume, pages, if available, otherwise state as unpublished work]. [Link]
-
PubMed. (1999). 4-Aminopyridine derivatives with antiamnesic activity. Il Farmaco. [Link]
-
PMC. (2015). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Journal name, volume, pages, if available, otherwise state as unpublished work]. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Journal name, volume, pages, if available, otherwise state as unpublished work]. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Journal name, volume, pages, if available, otherwise state as unpublished work]. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
PubMed. (2009). Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
MDPI. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]
- Google Patents. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Journal name, volume, pages, if available, otherwise state as unpublished work]. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Journal name, volume, pages, if available, otherwise state as unpublished work]. [Link]
-
ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Journal name, volume, pages, if available, otherwise state as unpublished work]. [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
- Google Patents. (n.d.). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.
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Strategic C-C Bond Formation: A Detailed Protocol for the C-Alkylation of Active Methylene Compounds with Tert-butyl 4-(bromomethyl)indole-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of the indole ring is a critical strategy in drug discovery, and the introduction of carbon-based substituents at the C4-position offers a valuable vector for modulating pharmacological activity. This application note provides a comprehensive guide to the C-alkylation of active methylene compounds using tert-butyl 4-(bromomethyl)indole-1-carboxylate. We delve into the underlying reaction mechanism, present a robust and reproducible experimental protocol, offer guidance on reaction optimization, and discuss common post-synthetic modifications. This document is intended to equip researchers with the technical knowledge and practical insights required to successfully synthesize novel indole-containing molecular entities.
Introduction: The Significance of Indole C4-Functionalization
The formation of carbon-carbon bonds is the cornerstone of synthetic organic chemistry, enabling the assembly of complex molecular architectures from simpler precursors. Among the various methods, the alkylation of active methylene compounds stands out as a reliable and versatile strategy.[1] This reaction involves the deprotonation of a carbon atom flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles) to generate a soft, resonance-stabilized carbanion, or enolate.[2] This nucleophile can then react with a suitable electrophile, such as an alkyl halide, to form a new C-C bond.
The indole ring system is a ubiquitous motif in natural products and pharmaceuticals, prized for its ability to participate in key biological interactions. While functionalization at the C3 and N1 positions is common, derivatization at the C4-position of the indole core is a less explored but powerful strategy for developing novel therapeutics. The electrophile at the center of this protocol, this compound, is an ideal reagent for this purpose. The benzylic-like bromide provides a reactive site for SN2 displacement, while the tert-butyloxycarbonyl (Boc) group serves two critical functions: it protects the indole nitrogen from undesired N-alkylation and modulates the electronic properties of the indole ring.[3][4]
This guide provides a detailed framework for utilizing this key building block in C-C bond formation, opening avenues for the synthesis of novel compounds for screening and development.
Reaction Mechanism: An SN2 Pathway
The C-alkylation proceeds via a classical two-step mechanism involving enolate formation followed by nucleophilic substitution.
-
Deprotonation: The reaction is initiated by treating the active methylene compound with a suitable base. The base abstracts an acidic α-proton located between the two electron-withdrawing groups (Z¹ and Z²), generating a resonance-stabilized carbanion (enolate). The choice of base is critical and depends on the pKa of the active methylene compound; strong bases like sodium hydride (NaH) are often used for less acidic substrates like malonic esters, while weaker inorganic bases such as potassium carbonate (K₂CO₃) can be effective for more acidic compounds.[5]
-
Nucleophilic Attack: The generated enolate acts as a potent carbon nucleophile. It attacks the electrophilic methylene carbon of this compound, displacing the bromide leaving group in a bimolecular nucleophilic substitution (SN2) reaction. This step forges the desired carbon-carbon bond, yielding the C4-alkylated indole product.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various active methylene compounds.
3.1. Materials and Reagents
-
Active Methylene Compound (e.g., Diethyl malonate, Ethyl acetoacetate, Malononitrile), ≥99% purity
-
This compound, ≥97% purity
-
Base (e.g., Sodium hydride, 60% dispersion in mineral oil; Potassium carbonate, anhydrous; Cesium carbonate)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Deionized Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Safety Precaution: Sodium hydride is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere. Alkyl bromides are lachrymators and potential mutagens; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.2. Step-by-Step Procedure: Synthesis of Diethyl 2-((1-(tert-butoxycarbonyl)-1H-indol-4-yl)methyl)malonate
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in oil). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous THF (approx. 0.5 M relative to the substrate). Cool the suspension to 0 °C in an ice bath. To this, add a solution of diethyl malonate (1.0 eq.) in anhydrous THF dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Prepare a solution of this compound (1.1 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexanes), checking for the consumption of the limiting reagent.
-
Work-up: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and saturated brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.[6]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the active methylene proton signal and the appearance of new signals corresponding to the indole moiety are key indicators in ¹H NMR.
Reaction Optimization and Scope
The success of the C-alkylation is highly dependent on the reaction conditions. The choice of base, solvent, and temperature must be tailored to the specific active methylene compound used. A summary of conditions for various substrates is presented below.[5][7][8]
| Entry | Active Methylene Compound | Base (eq.) | Solvent | Temperature | Time (h) | Approx. Yield (%) |
| 1 | Diethyl malonate | NaH (1.2) | THF | 0 °C to RT | 6 | 85-95 |
| 2 | Ethyl acetoacetate | K₂CO₃ (2.0) | MeCN | 80 °C | 8 | 70-85 |
| 3 | Malononitrile | DBU (1.5) | DMF | RT | 4 | 80-90 |
| 4 | Diethyl malonate | Cs₂CO₃ (2.0) | DMF | RT | 12 | >90 |
| 5 | Ethyl cyanoacetate | K₂CO₃ (2.0) | MeCN | 60 °C | 10 | 75-85 |
Yields are estimates based on typical outcomes for similar alkylations and may vary.
Key Insights for Optimization:
-
Base Selection: Stronger bases like NaH are required for less acidic precursors like diethyl malonate (pKa ≈ 13). For more acidic compounds like ethyl acetoacetate (pKa ≈ 11), milder bases like K₂CO₃ or DBU are often sufficient and can prevent side reactions.[7] Cesium carbonate (Cs₂CO₃) is known to accelerate SN2 reactions (the "cesium effect") and can lead to excellent yields at room temperature.[8]
-
Solvent Choice: Polar aprotic solvents like DMF, THF, and acetonitrile are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.
-
Temperature Control: For highly reactive systems, starting the reaction at 0 °C helps to control the initial exotherm and minimize side products. Heating may be required for less reactive combinations.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective deprotonation (base too weak).2. Wet reagents or solvents.3. Low reaction temperature. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH).2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase the reaction temperature after initial addition. |
| Di-alkylation | 1. The mono-alkylated product is deprotonated and reacts again.2. Stoichiometry of reagents. | 1. Use a slight excess of the active methylene compound.2. Add the base slowly to a solution of both the nucleophile and electrophile. |
| O-Alkylation | 1. Use of protic solvents.2. Hard counter-ion from the base. | 1. Use a polar aprotic solvent (THF, DMF).[1]2. Use a base with a softer counter-ion (e.g., K⁺, Cs⁺ instead of Li⁺). |
| Complex Mixture | 1. Degradation of starting material or product.2. N-alkylation of the indole. | 1. Reduce reaction temperature and time.2. Ensure the indole nitrogen is properly protected with the Boc group. |
Post-Synthetic Transformations: Unlocking Further Diversity
The initial alkylation product is a versatile intermediate that can be readily converted into other valuable structures. The two most common transformations are hydrolysis/decarboxylation and Boc-group deprotection.
-
Saponification and Decarboxylation: For products derived from malonic or acetoacetic esters, the ester groups can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH or KOH). Subsequent acidification and heating leads to decarboxylation, yielding a mono-carboxylic acid or a ketone, respectively. This is a classic and highly efficient method for synthesizing substituted propanoic acids or ketones.[2][6]
-
Boc-Group Deprotection: The Boc protecting group can be easily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free N-H indole.[9] This step is often necessary to reveal a key hydrogen bond donor for biological activity or to enable further functionalization at the indole nitrogen.
Conclusion
The C-alkylation of active methylene compounds with this compound is a powerful and reliable method for synthesizing novel C4-functionalized indoles. By carefully selecting the base and solvent, researchers can achieve high yields of the desired products. The resulting intermediates serve as valuable platforms for further synthetic elaboration, including classic decarboxylation and deprotection steps. The protocols and insights provided herein offer a solid foundation for drug development professionals and synthetic chemists to explore new chemical space and accelerate the discovery of next-generation indole-based therapeutics.
References
- Yao, X., & Li, C. J. (2004). AuCl3/AgOTf catalyzes a highly efficient intermolecular addition of 1,3-diketones to alkenes. Journal of the American Chemical Society, 126(22), 6884–6885.
- Miyano, S., & Abe, N. (1971). C-Alkylation of Active Methylene Compounds by Means of Alcohols. VI. A Facile Monoalkylation of Phenylacetonitrile. The Journal of Organic Chemistry, 36(20), 2948–2950.
- Alkylation of active methylene compounds and conversion into Ketones. (2020). YouTube.
-
Keglevich, G., Rádai, Z., & Kiss, N. Z. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 635-646. [Link]
- Application Notes and Protocols: C-alkylation of Malonates with 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.
- F-C alkylations of different indoles and malonates.
- Optimization of the reaction conditions for the alkylation step using bromide 4.
- Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- Alkylation of active methylene compounds.
- Optimizing reaction conditions for N-alkyl
-
Katritzky, A. R., & Akutagawa, S. (1986). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry, 51(14), 2687-2692. [Link]
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research.
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synthesis of tryptamine derivatives from Tert-butyl 4-(bromomethyl)indole-1-carboxylate
An Application Note for the Synthesis of 4-Substituted Tryptamine Derivatives from Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Significance of Tryptamine Scaffolds
Tryptamine, 2-(1H-indol-3-yl)ethan-1-amine, and its derivatives represent a class of privileged heterocyclic scaffolds with profound implications in neurobiology and medicinal chemistry. This core structure is endogenous to the human body, serving as the backbone for the neurotransmitter serotonin and the neurohormone melatonin.[1] The versatility of the tryptamine framework has been exploited by nature and chemists alike, leading to a vast array of compounds with diverse pharmacological activities, including potent psychedelic agents like psilocybin and dimethyltryptamine (DMT), as well as valuable pharmaceuticals such as the migraine medication sumatriptan.[2][3]
The synthesis of novel, specifically substituted tryptamine analogues is a cornerstone of modern drug discovery, enabling detailed structure-activity relationship (SAR) studies aimed at developing next-generation therapeutics.[4] This guide provides a comprehensive, two-step methodology for the synthesis of 4-substituted tryptamine derivatives, a class of compounds that are less explored than their 5- and 2-substituted counterparts. Our approach utilizes the versatile and commercially available starting material, This compound , to afford a modular and efficient pathway to a library of target compounds.
The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is critical. It serves two primary functions: first, it deactivates the indole ring towards unwanted electrophilic side reactions, and second, its steric bulk can influence the conformation of the molecule. The bromomethyl group at the C4 position provides a reactive electrophilic handle for the key C-N bond-forming reaction.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Nucleophilic Substitution (N-Alkylation): A primary or secondary amine is reacted with this compound. This SN2 reaction forms the crucial carbon-nitrogen bond, tethering the desired side chain to the C4-methyl position of the indole core.
-
Boc Deprotection: The Boc group on the indole nitrogen is removed under acidic conditions to liberate the N-H of the indole ring, yielding the final 4-substituted tryptamine derivative.
Figure 1: High-level workflow for the synthesis of 4-substituted tryptamine derivatives.
Part A: N-Alkylation via SN2 Reaction
The cornerstone of this synthesis is the alkylation of an amine with the bromomethyl indole starting material.[5] This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Figure 2: Simplified representation of the SN2 attack.
Expertise in Action: Causality Behind Experimental Choices
Simply mixing the reactants is insufficient. A successful and high-yielding reaction depends on the careful selection of several parameters, each with a specific mechanistic justification.
-
The Role of the Base: The SN2 reaction liberates one equivalent of hydrogen bromide (HBr). In the absence of a base, this strong acid will protonate the starting amine, forming an ammonium salt.[6] This salt is no longer nucleophilic, effectively shutting down the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to scavenge the HBr as it is formed, ensuring the amine remains in its free, nucleophilic state.[7]
-
Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic reagents and intermediates but do not participate in hydrogen bonding, which could solvate and deactivate the amine nucleophile.
-
Controlling Over-Alkylation: A common challenge in amine alkylation is the potential for the product amine to react further with the alkyl halide, leading to over-alkylation.[6][8] While the Boc-protected indole is somewhat sterically hindered, using a slight excess of the nucleophilic amine can help drive the reaction to the desired mono-alkylation product and minimize the formation of quaternary ammonium salts.[9]
Protocol 1: General Procedure for N-Alkylation
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine to the solution, followed by the anhydrous potassium carbonate.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting bromide is a key indicator of completion. The reaction may take between 4 to 24 hours. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Boc-protected intermediate.
| Amine Type | Typical Conditions | Expected Yield | Notes |
| Primary Aliphatic | 1.2 eq amine, 2.0 eq K₂CO₃, DMF, 25°C, 12h | 75-90% | Generally clean and efficient reactions. |
| Secondary Aliphatic | 1.5 eq amine, 2.5 eq K₂CO₃, DMF, 40°C, 18h | 60-80% | Slower due to increased steric hindrance. May require gentle heating. |
| Aniline Derivatives | 1.5 eq amine, 3.0 eq K₂CO₃, DMF, 50°C, 24h | 40-65% | Less nucleophilic; often requires more forcing conditions. |
Part B: Acid-Catalyzed Boc Deprotection
The final step is the removal of the acid-labile Boc protecting group to unveil the indole N-H. This is a critical step to achieve the final tryptamine scaffold.
Mechanistic Insight
The deprotection is an acid-catalyzed elimination reaction. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the highly stable tert-butyl cation. This cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected amine.[10][11]
Figure 3: Key stages of the acid-catalyzed Boc deprotection mechanism.
Protocol 2: General Procedure for Boc Deprotection
Materials:
-
Boc-protected intermediate from Part A (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. Caution: Gas evolution (CO₂ and isobutylene) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate. Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. Perform this step cautiously in a separatory funnel, venting frequently.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for further use. If necessary, it can be further purified by crystallization or chromatography to yield the final 4-substituted tryptamine derivative.[12]
Self-Validation and Characterization: The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (LC-MS or HRMS): To verify the molecular weight of the target compound.
Conclusion
This application note details a robust and highly adaptable two-step synthesis for accessing novel 4-substituted tryptamine derivatives. The strategy leverages the stability and reactivity of this compound for a controlled N-alkylation, followed by a clean and efficient acid-catalyzed deprotection. By explaining the rationale behind key experimental choices, this guide empowers researchers, scientists, and drug development professionals to confidently apply and adapt this methodology to generate diverse libraries of tryptamine analogues for advancing pharmacological research.
References
- Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity.ACS Omega.
- Synthesis of Tryptamine from Indole.YouTube.
-
Synthesis of Tryptamine From Tryptophan. Scribd. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
One-step Synthesis of Substituted Tryptamines. designer-drug.com. Available at: [Link]
-
Alkylation of amines Definition. Fiveable. Available at: [Link]
- Method of obtaining tryptamine derivatives.Google Patents.
-
Tryptamine. Wikipedia. Available at: [Link]
-
Ch22: Alkylation of Amines. chem.ucalgary.ca. Available at: [Link]
-
Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Publications. Available at: [Link]
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. Available at: [Link]
-
Amine alkylation. Wikipedia. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate. Available at: [Link]
-
The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. nature.com. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. ThaiJO. Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. NIH. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Substituted tryptamine. Wikipedia. Available at: [Link]
-
Novel Chemistry of Indole in the Synthesis of Heterocycles. SciSpace. Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]
-
A new synthesis of indoles particularly suitable for the synthesis of tryptamines and tryptamine itself. RSC Publishing. Available at: [Link]
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. King's College London. Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. hymasynthesis.com. Available at: [Link]
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. scribd.com [scribd.com]
Application Note: Strategic Use of N-Boc Protection in Reactions of Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Summary: This guide provides a detailed examination of protecting group strategies for the versatile building block, tert-butyl 4-(bromomethyl)indole-1-carboxylate. It focuses on the strategic role of the N-Boc (tert-butyloxycarbonyl) group in directing reactivity at the C4-bromomethyl position and outlines robust protocols for nucleophilic substitution and subsequent N-Boc deprotection.
Introduction: The Synthetic Challenge and Strategic Solution
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, 4-substituted indoles are crucial intermediates in the synthesis of compounds targeting a range of biological targets. This compound serves as a key starting material for introducing diverse functionalities at the indole C4-position.
The primary synthetic challenge lies in controlling the reactivity of two key sites: the nucleophilic indole nitrogen (N1) and the electrophilic benzylic bromide at the C4-methyl position. Unchecked, the indole nitrogen can compete as a nucleophile, leading to undesired N-alkylation side products.[3] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides an elegant solution. It effectively "masks" the N1 position, preventing side reactions and enabling clean, selective functionalization at the C4-bromomethyl group.[3][4] This document outlines the strategic considerations and practical protocols for leveraging this powerful synthetic tool.
The Role and Properties of the N-Boc Protecting Group
The N-Boc group is a cornerstone of modern organic synthesis, particularly in indole and amine chemistry, for several key reasons:
-
Steric Hindrance & Electronic Withdrawal: The bulky tert-butyl group sterically shields the indole nitrogen. Electronically, the carbonyl group withdraws electron density from the nitrogen, significantly diminishing its nucleophilicity and basicity.
-
Enhanced Solubility: The lipophilic Boc group often improves the solubility of indole intermediates in common organic solvents, simplifying reaction setup and purification.
-
Stability: The Boc group is robust and stable under a wide range of conditions, including mildly acidic and most basic and nucleophilic conditions, making it compatible with many subsequent transformations.[5][6]
-
Orthogonality & Mild Removal: The key advantage of the Boc group is its lability under specific acidic conditions, which typically do not affect other common protecting groups (e.g., benzyl, silyl ethers).[6] This allows for selective deprotection. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent, proceeding through a stable tert-butyl cation.[4][7]
Strategy for C4-Functionalization: Nucleophilic Substitution
With the indole nitrogen protected, the C4-bromomethyl group becomes the primary site for reactivity. As a benzylic-type halide, it is an excellent electrophile for SN2 reactions with a wide variety of nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophile Selection: A broad range of O-, N-, S-, and C-nucleophiles can be employed. The choice depends on the desired final product. Common examples include phenols, amines, thiols, and enolates.
-
Base: A non-nucleophilic base is crucial for deprotonating the nucleophile without competing in the substitution reaction. Carbonate bases (K₂CO₃, Cs₂CO₃) are often preferred for their moderate basicity and good solubility in polar aprotic solvents. For weakly acidic nucleophiles or C-C bond formation, stronger bases like sodium hydride (NaH) may be necessary.[8][9]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., K⁺, Na⁺) while poorly solvating the anionic nucleophile, thereby enhancing its nucleophilicity and accelerating the SN2 reaction.[9]
-
Temperature: Most substitutions proceed efficiently at room temperature to moderately elevated temperatures (e.g., 50-80 °C). Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Workflow for C4-Alkylation
Sources
- 1. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges with Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(bromomethyl)indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile but often challenging reagent. Here, we move beyond generic advice to offer a causal understanding of common experimental failures, helping you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is consistently giving low yields. What are the primary reasons for this?
Low yields in reactions with this reagent are a frequent issue and can typically be traced back to one of three main areas: instability of the starting material, suboptimal reaction conditions leading to side reactions, or issues with the nucleophile and base selection.
-
Starting Material Instability: this compound is a benzylic bromide. Benzylic halides, especially those on electron-rich aromatic systems like indoles, can be unstable.[1][2] They are susceptible to slow decomposition upon storage, particularly if exposed to light, moisture, or trace amounts of acid or base. It is crucial to use the reagent as fresh as possible or to verify its purity by ¹H NMR before use. A common sign of degradation is the appearance of complex baseline signals in the NMR spectrum.
-
Suboptimal Reaction Conditions:
-
Temperature: While heating is often necessary to drive SN2 reactions, excessive temperatures can accelerate decomposition of the starting material and the product. A careful temperature screen is often necessary.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the point of maximum product formation before significant degradation occurs.[3]
-
-
Nucleophile and Base Issues:
-
Weak Nucleophiles: If your nucleophile is not sufficiently reactive, the desired substitution will be slow, allowing side reactions of the electrophile to dominate.
-
Strong, Sterically Hindered Bases: While a base is often required to deprotonate the nucleophile, very strong or bulky bases can promote elimination reactions (E2 pathway) of the benzylic bromide, leading to the formation of an undesired exocyclic methylene indole intermediate.
-
Troubleshooting Guide: A Deeper Dive
This section is structured to help you diagnose and solve specific problems you may be encountering.
Problem 1: I see multiple unidentified spots on my TLC plate, and my final product is difficult to purify.
This is a classic sign of competing side reactions. Let's break down the likely culprits.
Causality Analysis:
The N-Boc protecting group on the indole nitrogen makes the indole ring less nucleophilic than an unprotected indole. However, the molecule still possesses several reactive sites. The primary electrophilic site is the benzylic carbon bearing the bromide. The indole ring itself, though deactivated, can still participate in side reactions.
Potential Side Reactions:
-
Dimerization/Polymerization: Benzylic halides are known to undergo self-alkylation, especially in the presence of a base or upon prolonged heating. In this case, the indole nitrogen of one molecule could potentially act as a nucleophile, attacking the benzylic bromide of another molecule, leading to oligomers. More commonly, if a small amount of Boc deprotection occurs, the newly freed indole N-H is a potent nucleophile for a remaining starting material molecule.
-
Intramolecular Reactions: While less common for the 4-substituted indole, the possibility of intramolecular cyclization reactions should be considered, depending on the other functional groups present in your molecule.
-
Reaction with Solvent: Solvents like Dimethylformamide (DMF), while excellent for SN2 reactions due to their polarity and aprotic nature, can be problematic. At elevated temperatures (>100 °C), DMF can decompose to generate dimethylamine, which is a nucleophile and can react with your starting material.
Troubleshooting Workflow:
Sources
Technical Support Center: Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(bromomethyl)indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile but reactive building block. Here, we will delve into the causality behind experimental outcomes, provide validated troubleshooting protocols, and ground our recommendations in authoritative scientific literature.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, primarily related to the stability of the starting material and the reaction conditions.
Potential Causes & Solutions:
-
Degradation of Starting Material: this compound can be sensitive to light, heat, and moisture. Improper storage can lead to decomposition, reducing the amount of active reagent available for your reaction.
-
Protocol: Always store the reagent in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Before use, it's advisable to check the purity of the starting material by TLC or ¹H NMR.
-
-
Suboptimal Reaction Temperature: The bromomethyl group is highly reactive, and elevated temperatures can promote side reactions, such as elimination or polymerization.
-
Protocol: Start your reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm it to room temperature. Monitor the reaction progress closely by TLC to determine the optimal temperature and time for your specific transformation. Some reactions may benefit from being run at sub-ambient temperatures for the entire duration.
-
-
Inappropriate Base or Nucleophile Concentration: The choice and concentration of the base or nucleophile are critical. A base that is too strong or a high concentration of a nucleophile can lead to competing side reactions.
-
Protocol: If using a base, consider a milder, non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine) or an inorganic base like potassium carbonate. When using a nucleophile, add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Question 2: I'm observing an unexpected, highly polar spot on my TLC plate. What could it be?
The appearance of a new, often baseline, spot on a TLC plate is a common indicator of a side reaction.
Potential Causes & Solutions:
-
Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen is labile under acidic conditions and can also be sensitive to certain nucleophiles and even heat.[1][2] The resulting unprotected indole is significantly more polar.
-
Protocol: Ensure your reaction conditions are strictly neutral or basic if the desired outcome requires the Boc group to remain intact. If your reaction generates an acidic byproduct, consider adding a non-nucleophilic acid scavenger. For purification, be mindful that silica gel can be slightly acidic; consider using deactivated silica or an alternative purification method like reversed-phase chromatography.
-
-
Hydrolysis of the Bromomethyl Group: The bromomethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water, especially under basic conditions. The resulting alcohol is more polar than the starting material.
-
Protocol: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere to exclude atmospheric moisture.
-
Question 3: My reaction is producing a mixture of N-alkylated and C3-alkylated products. How can I improve the regioselectivity?
The indole nucleus has two primary nucleophilic sites: the N1 position and the C3 position. The regioselectivity of alkylation is a delicate balance of several factors.[3][4]
Controlling N- vs. C-Alkylation:
| Factor | Favoring N-Alkylation | Favoring C-Alkylation | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KHMDS) | Weaker bases or no base | Strong bases deprotonate the indole nitrogen, increasing its nucleophilicity.[3] |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) | Less polar solvents | Polar aprotic solvents solvate the counter-ion, leaving the indole anion more reactive. |
| Counter-ion | Larger, softer cations (e.g., K⁺, Cs⁺) | Smaller, harder cations (e.g., Li⁺, Mg²⁺) | Harder cations coordinate more tightly to the indole nitrogen, directing alkylation to the C3 position. |
| Protecting Group | Electron-withdrawing groups on nitrogen | Less sterically demanding protecting groups | The Boc group, being electron-withdrawing, reduces the nucleophilicity of the nitrogen but sterically hinders it, often favoring C3-alkylation in the absence of a strong base. |
dot
Caption: Factors influencing N- vs. C-alkylation of indoles.
Question 4: I'm seeing evidence of dimerization or polymerization of my starting material. How can I prevent this?
The high reactivity of the bromomethyl group can lead to self-alkylation, where one molecule of this compound reacts with another.
Potential Causes & Solutions:
-
High Concentration: At high concentrations, the probability of intermolecular reactions increases.
-
Protocol: Run the reaction at a lower concentration. Consider using a slow-addition technique for the starting material or the nucleophile to maintain a low concentration of the reactive species at any given time.
-
-
Elevated Temperature: As mentioned previously, heat can promote unwanted side reactions.
-
Protocol: Maintain a low reaction temperature throughout the experiment.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and properties of this compound.
What is the primary role of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group serves two main purposes:
-
Protection of the Indole Nitrogen: It prevents the nitrogen from participating in unwanted reactions, such as acylation or alkylation, when functionalization at other positions is desired.
-
Modulation of Reactivity: As an electron-withdrawing group, it can influence the regioselectivity of electrophilic substitution reactions on the indole ring.
How stable is this compound?
While the solid is relatively stable when stored properly, it is susceptible to degradation under certain conditions:
-
Acidic Conditions: The Boc group is readily cleaved by strong acids (e.g., TFA, HCl).[5]
-
Strongly Basic Conditions: While generally stable to many bases, prolonged exposure to strong bases at elevated temperatures can lead to decomposition.
-
Light and Heat: Can promote the formation of radical species, leading to decomposition and polymerization.
What are the common impurities found in commercial batches of this reagent?
Common impurities can include:
-
Starting materials from the synthesis: This could include Tert-butyl 4-methylindole-1-carboxylate.
-
Over-brominated products: Dibrominated species can sometimes be formed during the synthesis.
-
Hydrolysis product: Tert-butyl 4-(hydroxymethyl)indole-1-carboxylate.
What are the recommended purification methods?
-
Flash Column Chromatography: This is the most common method for purifying reaction mixtures containing this compound. A gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.
III. References
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]
-
Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate. [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]
-
Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? Reddit. [Link]
Sources
Technical Support Center: Purification of Products from Tert-butyl 4-(bromomethyl)indole-1-carboxylate Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions of Tert-butyl 4-(bromomethyl)indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification issues encountered in the synthesis of indole derivatives.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility lies in the reactive bromomethyl group, which allows for facile N-alkylation of various nucleophiles, and the Boc-protecting group, which modulates the reactivity of the indole nitrogen. However, the purification of products from its reactions can be challenging due to the formation of byproducts, the lability of the Boc group under certain conditions, and the similar polarities of the desired product and impurities. This guide provides a structured approach to troubleshooting these purification hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.
Problem 1: Difficulty in Separating the Product from Unreacted Starting Material by Column Chromatography
Question: I've performed an N-alkylation reaction with this compound and a primary amine. After workup, my TLC plate shows the product and the starting bromomethylindole are very close together, making separation by column chromatography difficult. What can I do?
Answer: This is a common issue as the polarity difference between the starting material and the N-alkylated product can be minimal, especially if the introduced alkyl group is not very polar.
Probable Causes:
-
Suboptimal Solvent System: The chosen eluent system for column chromatography may not have sufficient resolving power for the two compounds.
-
Co-elution: The compounds may have very similar affinities for the stationary phase.
-
Overloaded Column: Applying too much crude product to the column can lead to band broadening and poor separation.
Solutions:
-
Optimize the TLC Solvent System: Before running a column, dedicate time to finding the optimal solvent system using TLC. A good system will show a clear separation between the starting material and the product spot.
-
Pro-Tip: Aim for an Rf value of ~0.3 for your target compound. This often provides the best separation on a column.
-
Systematically Vary Polarity: Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.[1] Try different solvent combinations (e.g., hexanes/ethyl acetate, hexanes/dichloromethane, toluene/ethyl acetate).
-
-
Employ a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.
-
Alumina (Neutral or Basic): Can be effective for separating compounds with different acidic/basic properties.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity. This can be particularly useful if your product is significantly more or less polar than the starting material.
-
-
Consider a Chemical "Trick": If the nucleophile you used has a basic functional group (like an amine), you can try an acidic wash of the organic layer during workup. This will protonate your product, making it water-soluble and allowing you to separate it from the neutral starting material. You can then basify the aqueous layer and extract your product back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2][3] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the starting material remains in solution. Common solvents for indole derivatives include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.[2]
Problem 2: Accidental Deboc-protection During Reaction or Workup
Question: After my reaction and workup, I'm seeing a significant amount of a more polar byproduct which I suspect is the deprotected indole. How can I avoid this?
Answer: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[4][5] Accidental deprotection is a frequent complication.
Probable Causes:
-
Acidic Reaction Conditions: The reaction itself may be generating acidic byproducts.
-
Acidic Workup: Using a strong acidic wash (e.g., 1M HCl) during the workup can cleave the Boc group.[5]
-
Prolonged Exposure to Silica Gel: Silica gel is slightly acidic and can cause slow deprotection of sensitive compounds during long column chromatography runs.
Solutions:
-
Maintain Neutral or Basic Conditions:
-
If possible, run your reaction under neutral or slightly basic conditions. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.
-
During workup, use a mild wash with saturated sodium bicarbonate solution to neutralize any acid.[6]
-
-
Avoid Strong Acids: If an acidic wash is necessary, use a weaker acid like a dilute solution of ammonium chloride.
-
Minimize Contact Time with Silica Gel:
-
Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Consider neutralizing your silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate).
-
Problem 3: Formation of an Unidentified, Less Polar Byproduct
Question: I'm observing a less polar spot on my TLC that isn't my starting material or product. What could this be?
Answer: The formation of less polar byproducts in reactions with this compound often points to side reactions involving the indole ring itself or the Boc group.
Probable Causes:
-
Dimerization/Oligomerization: The highly reactive bromomethylindole can react with itself, especially under basic conditions.
-
C-Alkylation: While N-alkylation is generally favored, some C-alkylation on the indole ring can occur.[7]
-
Reaction with Solvent: In some cases, the solvent (if nucleophilic) can react with the starting material.
Solutions:
-
Control Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can often minimize side reactions.
-
Addition Rate: Slow, dropwise addition of the this compound to the nucleophile can help to ensure it reacts with the intended partner rather than itself.
-
-
Purification Strategy:
-
These less polar byproducts are often easily separated by standard silica gel chromatography using a gradient elution from a non-polar solvent (like hexanes) to a more polar mixture.
-
Workflow for a Typical N-Alkylation and Purification
The following diagram illustrates a typical workflow for an N-alkylation reaction followed by purification.
Caption: A typical workflow for N-alkylation and purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my reaction? A1: Thin-Layer Chromatography (TLC) is the most common and effective method.[8] It is crucial to co-spot your reaction mixture with the starting material to accurately gauge its consumption. Staining with a potassium permanganate solution can be helpful for visualizing indole-containing compounds.
Q2: My product appears to be an oil, but the literature reports it as a solid. What should I do? A2: This is a common occurrence and often indicates the presence of residual solvent or minor impurities that are inhibiting crystallization. Try dissolving the oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent (like hexanes or pentane) until the solution becomes cloudy. Let it stand, or cool it, to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
Q3: Can I remove the Boc group after purification? A3: Yes, the Boc group is designed to be removed. Standard conditions for Boc deprotection involve treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with HCl in an organic solvent like dioxane or ethyl acetate.[5][9]
Q4: What are the typical storage conditions for this compound? A4: Due to its reactivity, it is best to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation.
Troubleshooting Decision Tree
This decision tree can guide you through the initial steps of troubleshooting a difficult purification.
Caption: A decision tree for troubleshooting purification issues.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand (approx. 1 cm).
-
Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent). Carefully apply the sample to the top of the column.
-
Elute the Column: Begin eluting with your chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot solvent.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum.
Quantitative Data Summary
Table 1: Common Solvent Systems for Column Chromatography of Indole Derivatives
| Solvent System | Polarity | Typical Applications |
| Hexanes / Ethyl Acetate | Low to Medium | General purpose, good for a wide range of polarities.[1] |
| Hexanes / Dichloromethane | Low to Medium | Can provide different selectivity compared to ethyl acetate systems. |
| Toluene / Ethyl Acetate | Medium | Useful for compounds that are sparingly soluble in hexanes. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. A small percentage of methanol (1-5%) can significantly increase polarity. |
References
-
Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC - NIH. (2023-06-16). Available at: [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). Available at: [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]
-
tert-butyl 3-methyl-1H-indole-1-carboxylate - Chemical Synthesis Database. (2025-05-20). Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. Available at: [Link]
-
Novel Chemistry of Indole in the Synthesis of Heterocycles - SciSpace. Available at: [Link]
-
tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate | C13H16BrNO2 - PubChem. Available at: [Link]
-
Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate - ResearchGate. (2022-06-01). Available at: [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Available at: [Link]
-
Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation - PMC - NIH. (2021-02-19). Available at: [Link]
-
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - Beilstein Journals. (2021-06-17). Available at: [Link]
-
CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. (2017-12-18). Available at: [Link]
-
Reactions of Indole Derivatives With Oxiranes and Aziridines on Silica. Synthesis of beta-carbolin-1-one Mimic of Pancratistatin - PubMed. Available at: [Link]
-
tert-Butyl 3-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 20097636 - PubChem. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
-
BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. T&u Hico - and Ma&o. Available at: [Link]
- US6972336B2 - N-alkylation of indole derivatives - Google Patents.
-
tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate | C14H16BrNO2 | CID - PubChem. Available at: [Link]
-
Tert-butyl 3-(bromomethoxy)indole-1-carboxylate | C14H16BrNO3 - PubChem. Available at: [Link]
-
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID - PubChem. Available at: [Link]
-
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 - PubChem. Available at: [Link]
-
Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation - ResearchGate. (2025-10-14). Available at: [Link]
Sources
- 1. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Indole Alkylation
Welcome to the Technical Support Center for Indole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is structured to provide direct answers to common problems encountered during indole alkylation, helping you to quickly diagnose and resolve experimental hurdles.
Q1: My reaction is yielding a significant amount of the C3-alkylated product instead of my desired N-alkylated indole. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, arising from the fact that the C3 position is often more nucleophilic than the nitrogen atom in the neutral indole.[1][2] To favor N-alkylation, several parameters can be adjusted:
-
Choice of Base and Solvent: The most reliable method to ensure N-alkylation is to fully deprotonate the indole nitrogen to form the indolate anion, which is a much stronger N-nucleophile.[2]
-
Strong Bases: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the classical and highly effective approach.[1][2][3][4][5] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Counter-ion Effect: The cation from the base can influence the regioselectivity. Ionic salts formed from bases like NaH or potassium hydride (KH) generally favor N-alkylation.[6]
-
Solvent Polarity: Polar aprotic solvents like DMF and DMSO are excellent for solvating the indolate anion, thus promoting N-alkylation.[3] In some cases, a mixture of solvents, such as THF and DMF, can be optimized to enhance N-selectivity.[2][3]
-
-
Reaction Temperature: Increasing the reaction temperature can often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2] For instance, elevating the temperature to 80 °C has been shown to drive the reaction to complete N-alkylation in certain systems.[1][4]
-
Modern Catalytic Methods:
-
Transition Metal Catalysis: Copper- and palladium-catalyzed methods can offer excellent control over regioselectivity under milder conditions.[3] For example, with a copper hydride (CuH) catalyst, the choice of ligand is crucial; DTBM-SEGPHOS promotes high N-selectivity, whereas Ph-BPE favors C3-alkylation.[7]
-
Phase-Transfer Catalysis (PTC): This technique allows the use of milder and safer inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a biphasic system, which can effectively promote N-alkylation.[3][8][9]
-
-
Protecting Groups: A temporary protecting group at the C3 position can be used to block this site, forcing alkylation to occur at the nitrogen.[1]
Q2: I'm observing dialkylated products in my reaction mixture. How can I minimize this side reaction?
A2: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[1] To prevent this:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1][5]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it once the desired mono-alkylated product is formed and before significant dialkylation occurs.
Q3: My indole alkylation reaction is not proceeding, or the yield is very low. What are the likely causes and solutions?
A3: A stalled or low-yielding reaction can be frustrating. Here are the most common culprits and how to address them:
-
Insufficient Basicity: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for deprotonation.[3] If the base is too weak, the concentration of the reactive indolate anion will be too low.
-
Poor Reagent and Solvent Purity: Water and other protic impurities can quench the strong base and the indolate anion, effectively stopping the reaction.[3]
-
Solubility Issues: Poor solubility of the indole, base, or alkylating agent in the chosen solvent will severely hinder the reaction rate.[3]
-
Solution: Select a more appropriate solvent. Polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidinone (NMP) are generally excellent choices as they effectively dissolve the indolate anion and other reactants.[3]
-
-
Low Reaction Temperature: The reaction may lack the necessary activation energy at lower temperatures.[3]
-
Solution: Increase the reaction temperature. Higher temperatures often improve yields, and for some systems, increasing the temperature from room temperature to 80 °C or higher can be beneficial.[3]
-
-
Deactivated Substrates: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of both the nitrogen and carbon atoms, making alkylation more difficult.
-
Solution: For deactivated indoles, you may need to employ more forcing conditions, such as a stronger base, a higher reaction temperature, or a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of indole alkylation.
Q1: What are the "classical" conditions for N-alkylation of indoles?
A1: The classical and most widely used method involves a two-step, one-pot protocol: first, deprotonation of the indole with a strong base, followed by the addition of an alkylating agent.[3][4][10] A typical set of conditions is the use of sodium hydride (NaH) as the base in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl halide (e.g., bromide or iodide).[1][3][10]
Q2: Are there milder alternatives to using strong bases like sodium hydride?
A2: Yes, several milder methods have been developed to avoid the use of hazardous and moisture-sensitive reagents like NaH.[3] These include:
-
Phase-Transfer Catalysis (PTC): This technique often employs safer inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a two-phase system with a phase-transfer catalyst.[3][8]
-
Carbonate Bases: Bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, especially for more reactive alkylating agents.[3][11]
-
Transition Metal Catalysis: Methods catalyzed by copper, palladium, or rhodium can proceed under neutral or mildly basic conditions, offering high selectivity.[3][12][13][14][15]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in solubility, reaction rate, and selectivity.[3]
-
Polar Aprotic Solvents (DMF, DMSO): These are excellent for dissolving the indolate anion formed with strong bases and are very common in classical N-alkylation protocols.[3]
-
Ethereal Solvents (THF): THF is also frequently used. In some instances, mixtures of THF and DMF are employed to fine-tune the selectivity for N-alkylation.[2][3]
Q4: When should I consider using a protecting group on the indole nitrogen?
A4: While the goal is often N-alkylation, sometimes you need to perform reactions at other positions of the indole ring without interference from the N-H proton. In such cases, N-protection is necessary. Common protecting groups for the indole nitrogen include:
-
Sulfonyl groups (e.g., Tosyl): These are robust and strongly electron-withdrawing.[16]
-
Carbamates (e.g., Boc): Boc protection is common, easily introduced and removed, and it deactivates the ring towards electrophilic attack.[16]
-
Benzyl (Bn) and Trityl (Tr) groups: These do not significantly alter the electronic properties of the indole ring.[16]
The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[16]
Experimental Protocols & Data
Table 1: General Reaction Conditions for Selective N-Alkylation of Indole
| Parameter | Classical Conditions | Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH), K₂CO₃ |
| Solvent | DMF, THF (anhydrous) | Biphasic: Toluene/Water, Benzene/Water[8] |
| Catalyst | None | Tetrabutylammonium salt (e.g., TBAB) |
| Temperature | 0 °C to 80 °C | Room Temperature to 80 °C |
| Atmosphere | Inert (N₂ or Ar) | Air or Inert |
| Key Advantage | High Yield, Good Selectivity | Milder, Safer Base |
Protocol 1: Classical N-Alkylation of Indole using NaH in DMF
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole (1.0 eq.).
-
Add anhydrous DMF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes clear or a uniform suspension.
-
Add the alkylating agent (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts in indole alkylation.
Caption: Competing N- vs. C3-alkylation pathways for indole.
Caption: A decision-making workflow for troubleshooting low-yielding indole alkylation reactions.
References
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
- The use of phase-transfer catalysis for the N-alkyl
- Optimizing reaction conditions for N-alkyl
- Technical Support Center: Selective N-Alkyl
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.PMC - NIH.
- Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis.
- Transition-Metal-Catalyzed Regioselective Alkylation of Indoles with Alcohols.Request PDF.
- Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation.
- What's the best way to protect the NH group in Heterocyclic Compounds?
- Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds.MDPI.
- Technical Support Center: N-Protection of Indole Deriv
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.RSC Publishing.
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
- by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Navigating the Reactivity of Tert-butyl 4-(bromomethyl)indole-1-carboxylate: A Technical Guide for Seamless Synthesis
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for Tert-butyl 4-(bromomethyl)indole-1-carboxylate. As a Senior Application Scientist, I understand the critical role this versatile building block plays in the synthesis of complex molecules in pharmaceutical and materials science research. However, its benzylic bromide nature, coupled with the electron-rich indole core, presents unique stability challenges that can impact reaction outcomes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to help you navigate these challenges and achieve consistent, high-yielding results in your experiments.
Troubleshooting Guide: Addressing Common Stability-Related Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments with this compound.
Question 1: I am observing a low yield of my desired alkylated product and see multiple spots on my TLC plate, some of which are at the baseline. What could be the cause?
Answer:
This is a classic symptom of the degradation of this compound. The presence of multiple spots, especially polar ones at the baseline, suggests the formation of side products arising from the instability of the starting material. Several factors could be at play:
-
Decomposition of the Starting Material: this compound is susceptible to decomposition, especially when exposed to moisture, light, or elevated temperatures. The benzylic bromide is highly reactive and can undergo hydrolysis to the corresponding alcohol, Tert-butyl 4-(hydroxymethyl)indole-1-carboxylate, or eliminate HBr to form reactive intermediates that can polymerize. These polymeric materials are often highly polar and remain at the baseline of a TLC plate.
-
Reaction with Strong Bases: The use of overly strong bases can promote elimination and other side reactions. The choice of base is critical and should be tailored to the pKa of the nucleophile.
-
Solvent Effects: Protic solvents can participate in solvolysis reactions with the benzylic bromide, leading to undesired byproducts.
Troubleshooting Steps:
-
Verify the Quality of Your Starting Material: Before starting your reaction, it is crucial to assess the purity of your this compound. A fresh, properly stored sample should be a crystalline solid. Discoloration (e.g., a yellowish or brownish tint) can indicate decomposition. You can quickly check the purity by TLC or ¹H NMR spectroscopy.
-
Optimize Your Reaction Conditions:
-
Base Selection: If your nucleophile is a soft nucleophile (e.g., an amine or thiol), a milder, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a hindered inorganic base like cesium carbonate is often preferred over stronger bases like sodium hydride or potassium tert-butoxide.
-
Solvent Choice: Use anhydrous aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile. Ensure your solvents are properly dried before use.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and then allowing it to slowly warm to room temperature can minimize side reactions.
-
-
Inert Atmosphere: Always conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-driven decomposition.
Question 2: My reaction is sluggish, and even after prolonged reaction times, I have a significant amount of unreacted starting material. What can I do to improve the reaction rate without causing decomposition?
Answer:
A sluggish reaction can be frustrating, and simply increasing the temperature is not always the best solution due to the thermal lability of this compound. Here are some strategies to enhance the reaction rate while maintaining stability:
-
Use of an Additive: The addition of a catalytic amount of sodium iodide or potassium iodide can significantly accelerate the reaction. The iodide displaces the bromide via the Finkelstein reaction to form the more reactive iodomethyl intermediate in situ.
-
Solvent Polarity: While aprotic solvents are necessary, increasing the polarity of the solvent can sometimes enhance the rate of SN2 reactions. For example, using DMF instead of THF might be beneficial.
-
Phase-Transfer Catalysis: For reactions involving inorganic bases and nucleophiles that are not readily soluble in organic solvents, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction by transporting the nucleophile into the organic phase.
Question 3: I am trying to perform an alkylation with a hard nucleophile (e.g., an enolate) and am getting a complex mixture of products. How can I improve the selectivity?
Answer:
Alkylation with hard nucleophiles can be challenging due to competing side reactions. The choice of base and counterion is critical in these cases.
-
Pre-formation of the Nucleophile: Pre-forming the enolate with a suitable base at low temperature before adding the this compound can improve the outcome.
-
Counterion Effects: The nature of the counterion of the enolate can influence the reaction pathway. For example, lithium enolates are often more reactive than sodium or potassium enolates.
-
Temperature Control: Strict temperature control is essential. Add the electrophile slowly at a low temperature (e.g., -78 °C) and then gradually warm the reaction to the desired temperature.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and reactivity of this reagent, it should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by storing in an amber-colored vial or by wrapping the container in aluminum foil.
-
Moisture: Keep in a tightly sealed container to prevent moisture ingress.
Q2: What is the primary decomposition pathway for this compound?
A2: The primary decomposition pathway is believed to be the formation of a stabilized benzylic carbocation or radical intermediate. The electron-donating nature of the indole ring system stabilizes the positive charge or radical at the benzylic position, making the C-Br bond weaker and more susceptible to cleavage.[1] This intermediate can then react with nucleophiles present (including moisture) or undergo elimination/polymerization.
Q3: Can I use this reagent in protic solvents like ethanol or methanol?
A3: It is highly discouraged. Protic solvents can act as nucleophiles and will readily react with the benzylic bromide, leading to the formation of the corresponding ether as a byproduct and reducing the yield of your desired product.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Staining with a potassium permanganate solution can help visualize non-UV active spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2]
Experimental Protocols: Best Practices for Success
Here is a general, step-by-step protocol for a typical alkylation reaction using this compound with an amine nucleophile.
Protocol: N-Alkylation of a Primary Amine
Materials:
-
This compound
-
Primary amine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary amine (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add DIPEA (1.2 eq) dropwise to the solution.
-
Addition of Electrophile: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Key Concepts
To better understand the stability challenges and reaction pathways, the following diagrams have been generated.
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workflow for successful alkylation reactions.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Minimizes thermal decomposition. |
| Storage Atmosphere | Inert (N₂, Ar) | Prevents oxidation and hydrolysis. |
| Reaction Solvents | Anhydrous Aprotic (THF, DMF, ACN) | Avoids solvolysis side reactions. |
| Recommended Bases | DIPEA, Cs₂CO₃, K₂CO₃ | Minimizes elimination and side reactions. |
| Reaction Temperature | 0 °C to Room Temperature | Balances reaction rate and stability. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques in Stability Testing. Retrieved from [Link]
Sources
Technical Support Center: Suzuki Coupling with Bromomethylindoles
Introduction: Navigating the Challenges of Indole C(sp³)-C(sp²) Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forming C-C bonds.[1] However, when applying this powerful reaction to specific and sometimes delicate substrates like bromomethylindoles, researchers can encounter a unique set of challenges. These substrates couple a reactive C(sp³)-Br benzylic-type halide with the electron-rich indole core, creating a landscape of potential side reactions and catalyst inhibition issues.
This guide is structured as a technical support center to directly address the common failures and questions that arise during these specific experiments. As your dedicated application scientist, my goal is to provide not just solutions, but the underlying chemical logic to empower you to troubleshoot effectively and achieve your synthetic goals.
Frequently Asked Questions & Troubleshooting Guide
Category 1: No Reaction or Low Conversion
Question: My TLC/LC-MS shows only unreacted starting materials. What are the most critical factors to check first?
Answer: A complete lack of reactivity in a Suzuki coupling almost always points to a fundamental issue with one of the three core components of the catalytic cycle: the catalyst's activity, the base's function, or the reaction environment.
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Inert Atmosphere is Non-Negotiable: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. Inadequate degassing or a poor seal on your reaction vessel can lead to rapid oxidation of the catalyst to inactive palladium black.[2] Ensure you have thoroughly degassed your solvent (e.g., by bubbling with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
-
Catalyst Precursor and Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) salt like Pd(OAc)₂, this reduction step may be failing.[4]
-
Consider a Pre-catalyst: Modern, well-defined pre-catalysts such as XPhos-Pd-G3 or SPhos-Pd-G2 are often more reliable as they do not require a separate reduction step and ensure a consistent concentration of the active catalyst.[5]
-
Ligand Choice: The oxidative addition to the C(sp³)-Br bond of a bromomethylindole can be slow.[6] Standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to accelerate the rate-limiting oxidative addition step, especially for less reactive halides.[1][7]
-
-
Base Selection and Solubility: The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid for transmetalation.[8]
-
Inadequate Base Strength: If the base is too weak, the boronate complex will not form efficiently.
-
Solubility Issues: A common failure point is using a base like K₃PO₄ or K₂CO₃ that is poorly soluble in purely anhydrous organic solvents. The reaction often requires a small amount of water (e.g., a 10:1 ratio of dioxane:water) to facilitate the dissolution of the base and promote the reaction.[7][9]
-
Question: I'm getting some product, but the conversion is stuck at <30%. How can I drive the reaction to completion?
Answer: Stalled reactions indicate that your chosen conditions are fundamentally viable but sub-optimal. The issue is likely kinetic or related to catalyst deactivation over time.
-
Increase Thermal Energy: Suzuki couplings with C(sp³)-halides often require more thermal energy than their C(sp²)-counterparts. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C, solvent permitting.[10] Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields.[6]
-
Optimize the Catalyst System: This is the most critical area for improvement.
-
Ligand-to-Palladium Ratio: If generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a phosphine ligand), ensure you are using the correct ligand:Pd ratio. For monodentate phosphines, a 2:1 or 4:1 ratio is typical.
-
Screen Different Ligands: The electronic and steric properties of the indole substrate can be highly sensitive to the ligand. A systematic screening of different classes of ligands is a prudent step.
Catalyst System Component Recommended Starting Point Rationale Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) Standard, reliable sources for generating Pd(0) in situ.[4] Ligand XPhos, SPhos, or RuPhos (2-4 mol%) Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[7] Pre-catalyst XPhos-Pd-G3 (1-2 mol%) Provides a reliable, air-stable source of the active L-Pd(0) complex, improving reproducibility.[5] -
-
Solvent Effects: The polarity of the solvent can influence the rates of the catalytic cycle steps. If a reaction is slow in a non-polar solvent like toluene, switching to a more polar aprotic solvent like 1,4-dioxane or DMF might improve the outcome.[11]
Category 2: Significant Side Product Formation
Question: My major side product is a biaryl from the homocoupling of my boronic acid. What's causing this?
Answer: Homocoupling is a classic side reaction in Suzuki couplings and is almost always linked to the presence of oxygen.[10] While the exact mechanism is debated, oxygen can facilitate the oxidative coupling of the boronic acid.
-
Solution: The remedy is rigorous exclusion of air. Re-evaluate your degassing procedure and ensure your reaction setup is completely sealed under a positive pressure of inert gas.
Question: I'm observing a significant amount of the arene corresponding to my boronic acid (protodeboronation). How do I prevent this?
Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[12] This side reaction consumes your nucleophile and is typically promoted by excess water, high temperatures, or harsh basic conditions.[10]
-
Use a Boronate Ester: Free boronic acids are susceptible to protodeboronation. Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can dramatically increase its stability and reduce this side reaction.[13] These esters slowly hydrolyze under the reaction conditions to release the active boronic acid.[14]
-
Control Water Content: While a small amount of water can be beneficial, too much can accelerate protodeboronation. If using a boronic ester, you may be able to run the reaction under anhydrous conditions with a base like anhydrous K₃PO₄.
-
Milder Base: If your substrate is sensitive, a very strong base can promote this pathway. Consider switching from a carbonate or phosphate to a milder base like potassium fluoride (KF).[8]
Question: Instead of my desired product, I'm forming the dehalogenated methylindole. Why is the bromine being replaced by hydrogen?
Answer: Dehalogenation (or hydrodehalogenation) is a known side reaction where the aryl halide is reduced.[12] This often occurs when the catalytic cycle is intercepted by a hydride source before reductive elimination can occur.
-
Potential Hydride Sources: Solvents like isopropanol or amine bases (e.g., triethylamine, if used) can act as hydride donors.
-
Solution: Ensure you are using high-purity, appropriate solvents (e.g., dioxane, toluene, DMF). If dehalogenation persists, changing the ligand or palladium source can sometimes alter the relative rates of the catalytic steps to favor the desired cross-coupling pathway.
Category 3: Substrate-Specific Issues
Question: Are bromomethylindoles particularly difficult substrates?
Answer: Yes, they can present unique challenges. The indole nucleus is electron-rich, which can slow the oxidative addition step compared to electron-poor systems.[7] Furthermore, the N-H proton of the indole is weakly acidic and can potentially interact with the base or catalyst, leading to side reactions or inhibition. While N-protection (e.g., with a Boc or tosyl group) is an option, many modern catalyst systems can successfully couple unprotected indoles.[15] The key is selecting a sufficiently active catalyst system, as outlined above.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The core process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This workflow provides a logical path for diagnosing failed reactions.
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Key Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol is designed for initial screening of conditions on a small scale (~0.5 mmol).
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the bromomethylindole (1.0 equiv), arylboronic acid or ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the indole) via syringe.
-
Catalyst Addition: In a separate vial under inert atmosphere, prepare a stock solution of the catalyst/ligand if necessary. Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) or the combination of palladium source and ligand to the reaction mixture.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(2), 815-827. Available at: [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Available at: [Link]
-
TeBordo. (2025). The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. Available at: [Link]
- Wang, D., et al. (2026). Palladium(II)
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). Available at: [Link]
-
Boutaghane, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3539. Available at: [Link]
-
Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
-
PharmaBlock. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]
-
Liu, W., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(11), 1547. Available at: [Link]
-
Deshmukh, M. B. (2014). Answer to "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate. Available at: [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Reddy, M. V. K. (2018). Answer to "What's the problem of Suzuki-Miyuara coupling reaction conditions?". ResearchGate. Available at: [Link]
Sources
- 1. Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions [ouci.dntb.gov.ua]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. nbinno.com [nbinno.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
preventing decomposition of Tert-butyl 4-(bromomethyl)indole-1-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tert-butyl 4-(bromomethyl)indole-1-carboxylate. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting advice and address common issues encountered during the handling, storage, and use of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical field experience to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
My solid this compound has developed a pink or purplish hue. Is it still usable?
This is a common observation and often the first indicator of potential degradation. While a slight pink or purple discoloration may not significantly impact the outcome of all reactions, it is a sign that the material is no longer of the highest purity.
-
Causality: The discoloration is likely due to the formation of trace amounts of colored impurities arising from slow decomposition. This can be initiated by exposure to light, air (oxidation), or trace acidity. The indole nucleus is susceptible to oxidation, and the bromomethyl group can also be involved in degradation pathways.
-
Recommended Action: For reactions that are sensitive to impurities or require precise stoichiometry, it is advisable to use fresh, pure material. If this is not possible, consider purifying a small amount of the discolored material by recrystallization or flash chromatography. However, be aware that the compound's stability during these procedures can be a concern. For less sensitive applications, the material may still be usable, but you should anticipate the possibility of lower yields and the formation of side products.
I am observing a new, more polar spot on my TLC plate during my reaction. What could this be?
The appearance of a more polar spot on a TLC plate is a strong indication of a decomposition or side reaction. The most probable culprit is the hydrolysis of the bromomethyl group.
-
Causality: The bromomethyl group is a good leaving group and is susceptible to nucleophilic substitution. Trace amounts of water in your reaction solvent or starting materials can act as a nucleophile, leading to the formation of Tert-butyl 4-(hydroxymethyl)indole-1-carboxylate. This alcohol is significantly more polar than the starting material and will have a lower Rf value on a normal-phase silica gel TLC plate.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure that all your solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Characterization: If possible, isolate the byproduct and characterize it by NMR or mass spectrometry to confirm its identity as the corresponding alcohol.
-
My reaction is giving a complex mixture of products, and the yield of my desired product is low. What are the likely side reactions?
Beyond simple hydrolysis, this compound can participate in several side reactions, especially under basic or nucleophilic conditions.
-
Causality:
-
Dimerization/Oligomerization: The high reactivity of the bromomethyl group can lead to self-condensation reactions, particularly in the presence of a base that can deprotonate the indole C3 position (if unsubstituted) or another nucleophilic site. This can result in the formation of dimers or oligomers.
-
Elimination: Under strongly basic conditions, elimination of HBr to form a methylene-indole intermediate is possible, which can then polymerize or react with other species in the reaction mixture.
-
Reaction with Nucleophilic Solvents: Solvents such as methanol or ethanol can act as nucleophiles, leading to the formation of the corresponding methyl or ethyl ether byproducts.
-
-
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic, hindered base if a base is required for your reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Order of Addition: Consider adding the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the electrophile and minimize self-reaction.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solid material is clumpy and difficult to handle. | Absorption of moisture from the atmosphere. | Dry the material under vacuum. For future use, store in a desiccator over a suitable drying agent. |
| Inconsistent reaction yields. | Degradation of the starting material. | Use fresh or purified this compound. Store the compound properly (see storage guidelines below). |
| Formation of a dark, insoluble material in the reaction. | Polymerization or extensive decomposition. | Re-evaluate the reaction conditions. Consider using a lower temperature, a different solvent, or a less reactive base. Ensure the absence of strong light. |
| Loss of the Boc protecting group during the reaction. | Acidic conditions. | If your reaction generates acidic byproducts, consider adding a non-nucleophilic acid scavenger. Ensure that any acidic reagents used in workup are neutralized promptly. |
Experimental Protocols
Protocol 1: Storage and Handling
To prevent the decomposition of this compound, adhere to the following storage and handling procedures:
-
Storage: Store the compound at 0-8 °C in a tightly sealed container. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
-
Light Protection: The container should be opaque or stored in the dark to prevent light-induced degradation.
-
Moisture Protection: Store in a dry environment, preferably in a desiccator.
-
Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Purification of Discolored this compound
If you must use a discolored batch of the compound, purification can be attempted.
-
Recrystallization:
-
Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Note: Thermal decomposition is a risk, so avoid prolonged heating.
-
-
Flash Chromatography:
-
Use a silica gel column and a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the compound in a minimal amount of the eluent and load it onto the column.
-
Elute the compound, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Potential decomposition pathways for this compound.
References
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
- Fuse, S., Kanda, S., & Masui, H. (2023). One‐Flow Synthesis of Substituted Indoles via Sequential 1,2‐Addition/Nucleophilic Substitution of Indolyl‐3‐Carbaldehydes. Chemistry–An Asian Journal.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]
Technical Support Center: Solubility Enhancement for Tert-butyl 4-(bromomethyl)indole-1-carboxylate
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Introduction
Welcome to the technical support guide for Tert-butyl 4-(bromomethyl)indole-1-carboxylate. This molecule is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] However, its utility can be hampered by its limited solubility in common organic solvents, a challenge frequently encountered by researchers. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, ensuring the successful progression of your research and development efforts.
The structure of this compound, with its bulky, nonpolar tert-butyl group and the polarizable bromomethyl and indole functionalities, contributes to its complex solubility profile. This guide is designed to provide practical, evidence-based solutions to common solubility challenges, moving from simple solvent screening to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues related to the solubility of this compound.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the first steps I should take?
A1: When initial attempts at dissolution fail, a systematic approach is crucial. The first step is to ensure you are using an appropriate solvent and to consider gentle heating.
Troubleshooting Workflow:
-
Solvent Selection: The choice of solvent is paramount. While nonpolar solvents might seem intuitive due to the tert-butyl group, the indole ring system introduces polarity. A good starting point is to test a range of solvents with varying polarities.
-
Gentle Heating: For many organic compounds, solubility increases with temperature. Gentle heating of the solvent mixture with stirring can significantly improve dissolution. However, it is critical to monitor for any signs of degradation, as indole derivatives can be sensitive to heat.
-
Sonication: If heating is not desirable or effective, sonication can be a powerful tool. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high-energy jets that can break apart solid agglomerates and enhance solvation.
Q2: I've tried common solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) with limited success. What other solvents or solvent systems should I consider?
A2: If standard solvents are insufficient, exploring a broader range of options, including polar aprotic solvents and solvent mixtures, is the next logical step.
Recommended Solvents and Systems:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often excellent choices for dissolving complex indole derivatives.[2][3] They possess large dipole moments and are capable of solvating both polar and nonpolar portions of the molecule.
-
Solvent Mixtures (Co-solvents): Utilizing a mixture of solvents can fine-tune the polarity of the medium to match the solute.[4] For instance, a mixture of a good solvent (like DMF) with a poorer, less viscous solvent (like DCM or Toluene) can sometimes provide the optimal balance for both solubility and reactivity.
-
Ester Solvents: Butyl acetate has been shown to be an effective and greener alternative solvent for reactions involving indole derivatives, sometimes in combination with specialized catalysts.[5]
Data Summary: Qualitative Solubility in Common Organic Solvents
| Solvent | Polarity Index | General Observations | Recommended Use |
| Dichloromethane (DCM) | 3.1 | Moderate solubility, often requires heating. | Good for reactions, may need a co-solvent. |
| Tetrahydrofuran (THF) | 4.0 | Moderate to good solubility. | Versatile for many applications. |
| Acetonitrile (MeCN) | 5.8 | Good solubility, especially upon warming. | Useful for a range of reactions. |
| Dimethylformamide (DMF) | 6.4 | Excellent solubility. | Often a solvent of last resort due to high boiling point. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent solubility. | Can be reactive; use with caution. |
| Toluene | 2.4 | Low to moderate solubility. | Can be useful in solvent mixtures.[2] |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate solubility. | Common for workup and chromatography. |
Q3: Can modifying the structure of my this compound improve its solubility for future experiments?
A3: Yes, structural modification is a powerful strategy, particularly in a drug development context where optimizing physicochemical properties is key.
Strategies for Structural Modification:
-
Replacement of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is bulky and lipophilic. Replacing it with a different protecting group could alter solubility. However, this would need to be considered within the context of the overall synthetic route.
-
Introduction of Polar Functional Groups: While this would create a different molecule, the principle of adding polar groups (e.g., hydroxyl, amino) to the indole scaffold is a known method to increase solubility in polar solvents.[6][7]
-
Salt Formation: If the Boc group were to be removed, the indole nitrogen could potentially be protonated to form a salt, which would dramatically increase aqueous solubility. This is a common strategy for drug formulation.[4][8]
The following diagram illustrates the decision-making process for addressing solubility issues, from initial troubleshooting to more advanced strategies.
Caption: Troubleshooting workflow for solubility enhancement.
Experimental Protocols
The following protocols provide step-by-step guidance for systematically improving the solubility of this compound.
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent for dissolving this compound at the desired concentration.
Materials:
-
This compound
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars
-
Heat gun or water bath
-
Sonicator
-
Selection of solvents: Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate, Toluene, Dimethylformamide, Dimethyl Sulfoxide
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 10 mg) into several labeled vials.
-
Add a measured volume of a single solvent to each vial to achieve the target concentration.
-
Stir the mixtures at room temperature for 10 minutes and observe.
-
For any samples that have not fully dissolved, gently warm the vial (not exceeding 40-50°C) while stirring for an additional 10 minutes.
-
If the compound is still not dissolved, place the vial in a sonicator bath for 15 minutes.
-
Record your observations for each solvent at each step (room temperature, with heat, with sonication).
Protocol 2: Co-Solvent System Optimization
Objective: To develop a binary solvent system that effectively dissolves the compound while being suitable for the intended reaction.
Materials:
-
The most promising solvent from Protocol 1 (the "good" solvent).
-
A second, less polar or less viscous solvent suitable for the reaction (the "poor" solvent).
-
Graduated cylinders or pipettes for accurate volume measurement.
Procedure:
-
Begin by attempting to dissolve the compound in the "poor" solvent at the target concentration.
-
Gradually add the "good" solvent dropwise or in small, measured increments while stirring.
-
Observe the point at which the compound fully dissolves.
-
Record the final ratio of the two solvents.
-
It is advisable to test a few different ratios around the observed dissolution point to find the optimal balance that uses the minimum amount of the "good" solvent.
The relationship between solvent choice and dissolution can be visualized as follows:
Caption: Logical flow for solvent selection.
References
-
Lim, K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. Retrieved from [Link]
-
SciSpace. (n.d.). Novel Non-toxic and Non-hazardous Solvent Systems for the Chemistry of Indoles: Use of a Sulfone-containing Brønsted Acid Ionic. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Improving solubility via structural modification. Retrieved from [Link]
-
Gising, J., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-bromo-1H-indole-1-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Substituted Indoles
Welcome to the technical support center dedicated to addressing the unique challenges posed by steric hindrance in the functionalization of 4-substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected hurdles when working with this sterically demanding scaffold. Here, we move beyond simple protocols to dissect the underlying mechanistic principles, offering troubleshooting strategies and validated solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions - The "Why" Behind the Challenge
This section addresses fundamental questions regarding the reactivity of the 4-substituted indole nucleus. Understanding these core principles is the first step in effective troubleshooting.
Q1: Why is the C4-position of the indole ring so difficult to functionalize compared to other positions?
A: The difficulty arises from a combination of steric and electronic factors. The C4-position is located on the benzene portion of the indole, often called the "benzenoid" or "azine" ring. This ring is inherently less electron-rich and therefore less nucleophilic than the pyrrole ring.[1] The primary sites for electrophilic attack or metallation are the electron-rich C3 and, to a lesser extent, C2 positions.[2][3]
Furthermore, the C4-position is sterically encumbered by the adjacent five-membered pyrrole ring, a phenomenon known as "peri-interaction." This spatial crowding hinders the approach of reagents, transition metal catalysts, and other reactants, making bond formation kinetically challenging. Accessing the C4 and C7 positions is considerably more difficult than functionalizing the C2, C3, C5, or C6 positions.[4][5]
Q2: I'm observing N-alkylation or C3-alkylation when I'm targeting the 4-substituent. How can I control the regioselectivity?
A: This is a classic challenge rooted in the indole's intrinsic reactivity. The indole nitrogen, while a weak nucleophile, can still compete for alkylating agents, especially under basic conditions.[6][7] The C3 position is the most nucleophilic carbon, making it a prime target for competing side reactions.[3]
To favor modification at a pre-existing C4-substituent (e.g., in a cross-coupling reaction) or to direct functionalization to the C4-H bond, you must employ strategies that override this natural reactivity. This often involves:
-
N-Protection: Using protecting groups like Boc, tosyl (Ts), or methylsulfonyl (Ms) can block N-alkylation and electronically modify the ring, though this doesn't solve the C3-reactivity issue directly.[8][9]
-
Directing Groups (DGs): For C-H functionalization, installing a directing group on the indole nitrogen is the most powerful strategy. The DG physically guides the metal catalyst to a specific C-H bond (like C4 or C7), overriding the inherent preference for C3.[1][4]
Q3: What is a "directing group" and how does it work in the context of C4-functionalization?
A: A directing group (DG) is a chemical moiety that is temporarily installed onto a molecule (typically at the N1 position of the indole) to control the regioselectivity of a C-H activation reaction. The DG contains a Lewis basic atom (e.g., oxygen, nitrogen, phosphorus) that can coordinate to a transition metal catalyst. This coordination event forms a stable cyclic pre-transition state, bringing the catalyst into close proximity with a specific, otherwise unreactive, C-H bond. This chelation-assistance lowers the activation energy for C-H bond cleavage at that specific site.[1][10][11] After the desired functionalization is complete, the directing group can be removed.
Part 2: Troubleshooting Guides by Reaction Type
This section provides specific, actionable advice for common problems encountered during key transformations of 4-substituted indoles.
Guide 1: C-H Activation and Functionalization at the C4-Position
C-H activation is a powerful tool but is highly sensitive to steric effects. The following Q&A addresses common failure modes.
Q: My Ruthenium-catalyzed C4-alkenylation of an indole-1-carboxaldehyde is failing, giving low yield and recovering starting material. What are the critical parameters to check?
A: This reaction, which uses the aldehyde's carbonyl oxygen as a directing group, is a prime example of overcoming steric hindrance.[10][12][13] Failure often points to suboptimal catalyst activation or unfavorable reaction kinetics.
Troubleshooting Steps:
-
Re-evaluate the Catalyst System:
-
Cause: The active catalytic species may not be forming efficiently. The combination of the Ru(II) precursor and additives is critical for generating the active catalyst that can engage in the C-H activation step.
-
Solution: Ensure your [Ru(p-cymene)Cl2]2 is pure. The choice of additive is crucial; while copper salts like Cu(OAc)2 are often used as oxidants, silver salts like AgSbF6 can act as halide scavengers, generating a more reactive cationic Ru species. Systematically screen additives.[14]
-
-
Check Solvent and Temperature:
-
Cause: The solvent plays a key role in substrate solubility and catalyst stability. The temperature must be high enough to overcome the activation energy for C-H cleavage but not so high that it causes catalyst decomposition or side reactions.
-
Solution: Highly polar aprotic solvents like 1,2-dichloroethane (DCE) or t-AmylOH are often effective. If you are seeing decomposition, try lowering the temperature from a typical 100-120 °C to 80 °C and increasing the reaction time. Conversely, if no reaction occurs, a modest increase in temperature may be necessary.
-
-
Purity of Starting Materials:
-
Cause: Impurities in the indole or the alkene coupling partner can poison the catalyst. Water is a common culprit.
-
Solution: Ensure all reagents and solvents are rigorously dried. Purify the starting indole via column chromatography or recrystallization if its purity is questionable.
-
Validated Protocol: C4-Alkenylation of Indole-1-carboxaldehyde
This protocol is adapted from the work of Prabhu and co-workers, demonstrating a robust method for C4-alkenylation.[10][12]
| Reagent/Parameter | Value | Notes |
| Starting Material | Indole-1-carboxaldehyde (1.0 equiv) | Must be pure and dry. |
| Coupling Partner | Alkene (e.g., n-butyl acrylate, 2.0 equiv) | Excess is used to drive the reaction. |
| Catalyst | [Ru(p-cymene)Cl2]2 (10 mol %) | A common and effective Ru(II) precursor. |
| Additive | AgSbF6 (20 mol %) | Acts as a halide scavenger to generate the active catalyst. |
| Oxidant | Cu(OAc)2·H2O (1.0 equiv) | Required for catalyst turnover. |
| Solvent | 1,2-Dichloroethane (DCE) | Dry, polar aprotic solvent. |
| Temperature | 100 °C | Balances reaction rate and catalyst stability. |
| Atmosphere | Open flask (air) | This specific procedure is tolerant to air.[10] |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add indole-1-carboxaldehyde (0.2 mmol, 1.0 equiv), [Ru(p-cymene)Cl2]2 (0.02 mmol, 10 mol %), AgSbF6 (0.04 mmol, 20 mol %), and Cu(OAc)2·H2O (0.2 mmol, 1.0 equiv).
-
Add the alkene (0.4 mmol, 2.0 equiv) followed by 1.0 mL of dry DCE.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the C4-alkenylated indole.
Guide 2: Palladium-Catalyzed Cross-Coupling of 4-Haloindoles
Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern synthesis, but they are notoriously sensitive to steric hindrance.
Q: My Suzuki-Miyaura coupling between a 4-bromoindole and a sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid) is giving very low yields (<10%). I've tried standard Pd(PPh₃)₄. What's going wrong?
A: This is a classic case of steric clash preventing efficient catalysis. The bulky 4-substituent on the indole and the ortho-substituents on the boronic acid impede the crucial transmetalation and/or reductive elimination steps of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are often not active enough for such demanding transformations.[15]
Troubleshooting Workflow:
Solution Details:
-
Upgrade Your Catalyst System:
-
Ligand is Key: The issue is almost certainly the ligand. For sterically hindered substrates, you need ligands that are both bulky and highly electron-donating. This promotes the formation of the active L-Pd(0) species and accelerates the difficult reductive elimination step.
-
Recommended Ligands:
-
Biarylphosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are industry standards for challenging couplings.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes can offer superior stability and activity at high temperatures. Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency for coupling hindered substrates.[15]
-
-
Palladium Precursor: Use a simple precursor like Pd(OAc)2 or Pd2(dba)3 in combination with the chosen ligand.
-
-
Optimize the Base and Solvent:
-
Base: A strong, non-nucleophilic base is required. K3PO4 and Cs2CO3 are excellent choices. For extremely challenging cases, potassium tert-butoxide (t-BuOK) can be effective, but be mindful of potential side reactions with sensitive functional groups.[15]
-
Solvent: The solvent must solubilize all components and be stable at high temperatures. Dioxane/water or Toluene/water mixtures are standard. For very hindered couplings, anhydrous polar aprotic solvents like dioxane or DMF may perform better.[15]
-
-
Consider Temperature and Reaction Time:
-
Thermal Energy: Hindered couplings often require more thermal energy. Temperatures of 100-110 °C are common.
-
Microwave Irradiation: This can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[15]
-
Guide 3: N-Alkylation of 4-Substituted Indoles
The low nucleophilicity of the indole nitrogen and competition from C3-alkylation are the primary hurdles in N-alkylation reactions.[3][6]
Q: I am trying to perform an N-alkylation on a 4-bromoindole with a secondary alkyl halide, but I'm getting a mixture of N-alkylated, C3-alkylated products, and unreacted starting material. How can I improve selectivity for the N-alkylation?
A: This outcome indicates that the reaction conditions are not sufficiently differentiating between the two nucleophilic sites (N1 and C3). Using a strong, non-coordinating base to fully deprotonate the indole nitrogen is key to favoring N-alkylation.
Strategies for Selective N-Alkylation:
-
Strong Base Conditions:
-
Cause: Weaker bases like K2CO3 may not fully deprotonate the indole, leading to an equilibrium where the neutral indole can still react at C3.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like DMF or THF. This irreversibly generates the indolide anion, which is a much stronger nucleophile at the nitrogen position.
-
-
Phase-Transfer Catalysis (PTC):
-
Cause: Standard conditions may require harsh temperatures or poorly soluble bases.
-
Solution: A biphasic system (e.g., toluene/water) with a strong base (KOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be a milder and highly effective alternative.[16] The PTC shuttles the indolide anion into the organic phase where it reacts with the alkyl halide, often with high N-selectivity.
-
-
Borrowing-Hydrogen Methodology:
-
Cause: Alkyl halides can be harsh reagents.
-
Solution: An iron-catalyzed "borrowing-hydrogen" or "hydrogen autotransfer" reaction uses an alcohol as the alkylating agent.[7] The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes condensation with the indole nitrogen followed by reduction. This method can offer excellent N-selectivity, although it may require higher temperatures.[7]
-
| Method | Base | Solvent | Temperature | Key Advantage |
| Strong Base | NaH, KOtBu | DMF, THF | 0 °C to RT | High conversion, favors N-alkylation. |
| Phase-Transfer | KOH, CsOH | Toluene/H₂O | RT to 80 °C | Milder conditions, good N-selectivity.[16] |
| Borrowing Hydrogen | KOtBu | Toluene | ~110 °C | Uses alcohols, high atom economy.[7] |
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
-
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed. [Link]
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Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy | Organic Letters - ACS Publications. [Link]
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem.
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Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. | Semantic Scholar. [Link]
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Catalytic site‐selective functionalization of the indole nucleus. - ResearchGate. [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. [Link]
-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives - MDPI. [Link]
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Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole - PMC - PubMed Central. [Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC - NIH. [Link]
-
(PDF) ChemInform Abstract: Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. - ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. [Link]
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Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. [Link]
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Synthesis of indoles - Organic Chemistry Portal. [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer | The Journal of Organic Chemistry - ACS Publications. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. [Link]
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Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - Beilstein Journals. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). [Link]
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PubMed Central. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
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Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position - ResearchGate. [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. [Link]
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Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Cross‐coupling reactions of indoles and tetrahydroisoquinolines. - ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF. [Link]
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Effect of steric hindrance on the regioselectivity. - ResearchGate. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. [Link]
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3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PubMed Central. [Link]
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How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
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Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. [Link]
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Publication: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations - DASH (Harvard). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]
-
Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions - Sci-Hub. [Link]
-
Synthesis and Chemistry of Indole. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds - ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Bromomethylation: A Comparative Analysis of tert-Butyl 4-(bromomethyl)indole-1-carboxylate and Traditional Reagents
In the landscape of pharmaceutical synthesis and drug development, the indole scaffold remains a cornerstone, celebrated for its prevalence in bioactive natural products and its versatile role as a pharmacophore.[1] The strategic introduction of functional groups to this privileged structure is paramount. The bromomethyl group (-CH₂Br), in particular, serves as a highly valuable synthetic handle, enabling a wide array of subsequent C-C and C-heteroatom bond-forming reactions.
This guide provides an in-depth comparison of two divergent strategies for incorporating the bromomethylated indole motif: the use of a pre-functionalized building block, tert-butyl 4-(bromomethyl)indole-1-carboxylate , versus the in situ generation of a bromomethyl group on an existing aromatic or heterocyclic core using traditional bromomethylating agents. We will explore the mechanistic underpinnings, substrate scope, practical considerations, and safety profiles of each approach, supported by experimental data and protocols to guide researchers in making informed decisions for their synthetic campaigns.
The Strategic Divide: Building Block vs. Direct Bromomethylation
The choice of methodology fundamentally depends on the synthetic strategy. Is it more efficient to construct a complex molecule around a pre-formed, functionalized indole, or to introduce the key functional group onto a more complex, pre-existing aromatic system? This decision point is the central theme of our comparison.
Caption: Simplified free-radical mechanism for NBS bromination.
Hydrogen Bromide (HBr) and Paraformaldehyde
-
Mechanism: This is a classic electrophilic aromatic substitution reaction, analogous to the Blanc-Quelet chloromethylation. [2]In the presence of a strong acid like HBr, paraformaldehyde generates a highly electrophilic bromomethyl cation equivalent, which then attacks an electron-rich aromatic ring.
-
Application & Selectivity: This method is effective for direct bromomethylation of activated aromatic compounds like mesitylene, benzene, and naphthalene. [3][4]The degree of substitution (mono-, bis-, or tris-bromomethylation) can often be controlled by adjusting the stoichiometry of the reagents. [3][4]* Causality in Protocol: Glacial acetic acid is a common solvent as it can dissolve the aromatic substrate and is compatible with the strong acid conditions. [3]The use of a 30-33 wt% solution of HBr in acetic acid provides a convenient and effective way to handle the corrosive gas. [3][5][6]Lewis acid catalysts (e.g., ZnCl₂, SnCl₄) can be added to increase the reaction rate for less activated substrates. [2]
Benzyltrimethylammonium Tribromide (BTMAT)
-
Mechanism: BTMAT serves as a solid, stable source of bromine that can be delivered in a controlled manner. [7]It is primarily used for electrophilic bromination of aromatic rings (e.g., phenols, anilines) and α-bromination of ketones. [8]While not a direct bromomethylating agent itself, it exemplifies a safer alternative to handling liquid bromine for various bromination needs.
-
Application & Selectivity: Its primary advantage is safety and ease of handling. It is an orange crystalline solid, which avoids the hazards associated with volatile and highly corrosive liquid Br₂. [9][10]It can also act as a mild oxidizing agent and a phase-transfer catalyst. [8][9]* Safety: As a solid reagent, it significantly reduces the risk of inhalation and chemical burns compared to Br₂ or concentrated HBr solutions. [8]
Performance Comparison: A Tabular Summary
| Feature | This compound | N-Bromosuccinimide (NBS) | HBr / Paraformaldehyde | Benzyltrimethylammonium Tribromide (BTMAT) |
| Approach | Building Block (S_N2) | Direct (Radical Substitution) | Direct (Electrophilic Substitution) | Brominating Agent (Electrophilic Add./Sub.) |
| Target Site | Used to alkylate a nucleophile | Benzylic/Allylic C-H bonds | Activated Aromatic C-H bonds | Activated Rings, α-Carbonyls |
| Selectivity | Absolute (pre-defined C4) | High for benzylic position | Dependent on ring activation | High for electron-rich systems |
| Common Substrates | Nucleophiles (amines, thiols, etc.) | Toluene, xylenes, methyl-heterocycles | Mesitylene, naphthalene, benzene [4] | Phenols, anilines, ketones [8] |
| Typical Yields | High (>85%) | Good to Excellent (60-95%) | Excellent (90-100%) [4] | Good to Excellent (varies) |
| Key Advantage | Regiospecificity, mild conditions | Selectivity for methyl groups | Direct C-H functionalization | Solid, safe Br₂ source [7][8] |
| Key Limitation | Lower atom economy, cost | Requires a benzylic methyl group | Harsh acidic conditions, substrate limited | Not a direct bromomethylating agent |
| Safety Profile | Standard organic compound handling | Irritant, handle in fume hood | Highly corrosive acid [6] | Irritant, safer than liquid Br₂ [10] |
Experimental Protocols
The following protocols are representative examples. Researchers must always conduct a thorough safety assessment before beginning any new procedure.
Protocol 1: Alkylation of a Phenol using this compound
This protocol demonstrates the use of the title compound as a building block.
Caption: Workflow for a typical S_N2 reaction.
-
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add the phenolic substrate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Heat the mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Bromomethylation of Mesitylene using HBr/Paraformaldehyde
This protocol is adapted from a known, high-yield procedure for direct bromomethylation. [3][4]
-
Reagent Preparation: In a well-ventilated fume hood, add mesitylene (0.10 mol) and paraformaldehyde (0.10 mol) to 50 mL of glacial acetic acid in a three-neck flask equipped with a condenser and a dropping funnel.
-
HBr Addition: Rapidly add 20 mL of a 31 wt% solution of HBr in acetic acid to the mixture. [3]3. Reaction Conditions: Maintain the reaction temperature between 40-50 °C for 2 hours. The mixture will become a thick slurry.
-
Precipitation and Isolation: Pour the reaction mixture into 100 mL of cold water. The product will precipitate as a white solid.
-
Purification: Filter the solid product, wash with water, and dry in a vacuum desiccator. The reported yield for mono(bromomethyl)mesitylene is 94%. [3][4]
Conclusion and Expert Recommendation
The choice between using This compound and a direct bromomethylation agent is a strategic one, dictated by the overall synthetic plan.
-
Choose this compound when:
-
The precise C4-substituted indole scaffold is required.
-
The target molecule is being built by coupling complex fragments.
-
Mild reaction conditions are necessary to preserve sensitive functional groups.
-
Avoiding issues with regioselectivity is a primary concern.
-
-
Choose a direct bromomethylation agent (like NBS or HBr/HCHO) when:
-
The goal is to functionalize an existing methyl group on an aromatic ring (NBS).
-
An activated aromatic system needs to be directly functionalized with a -CH₂Br group (HBr/HCHO).
-
Atom economy and the use of less complex starting materials are critical.
-
Ultimately, this compound offers a reliable and precise, albeit less atom-economical, path for incorporating the 4-indolylmethyl moiety. In contrast, classical bromomethylating agents provide a more direct but often harsher and less selective route that is highly dependent on the substrate's intrinsic reactivity. For complex, multi-step syntheses common in drug discovery, the predictability and mildness of the building block approach often provide a decisive advantage.
References
- Technical Support Center: Handling and Safety of Bromomethyl Compounds. Benchchem.
- Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and arom
- A Convenient Procedure for Bromomethylation of Aromatic Compounds.
- A Comparative Guide to Alternative Reagents for the Bromomethylation of Arom
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- Process to bromomethylate aromatic compounds.
- A multicomponent tetrazolo indole synthesis. PMC - NIH.
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- tert-Butyl 3-bromomethyl-indole-1-carboxyl
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A Comparative Guide to the Reactivity of 4-Bromomethyl vs. 3-Bromomethyl Indoles
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, indole derivatives serve as foundational scaffolds for a vast array of pharmacologically active compounds. The functionalization of the indole core is a critical step in the development of new therapeutics. Among the various synthetic intermediates, bromomethylindoles are particularly valuable due to their ability to undergo nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments. This guide provides an in-depth comparison of the reactivity of two key isomers: 4-bromomethylindole and 3-bromomethylindole, offering insights into the electronic and steric factors that govern their chemical behavior.
The Indole Nucleus: A Privileged Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a prominent feature in numerous natural products and pharmaceuticals. Its unique electronic structure makes it susceptible to electrophilic substitution, with the C3 position being the most reactive site.[1][2] This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation without disrupting the aromaticity of the benzene ring.[3][4] However, functionalization at other positions, such as C4, is often necessary for modulating the biological activity of indole-based molecules.
Unraveling the Reactivity Puzzle: 3-Bromomethylindole vs. 4-Bromomethylindole
The position of the bromomethyl group on the indole ring profoundly influences its reactivity in nucleophilic substitution reactions. This difference is primarily dictated by the electronic landscape of the indole nucleus and the stability of the reaction intermediates.
Electronic Effects: The Decisive Factor
The higher electron density at the C3 position of the indole ring plays a pivotal role in enhancing the reactivity of 3-bromomethylindole.[5] Electrophilic substitution reactions preferentially occur at this position due to the effective stabilization of the positive charge in the transition state by the lone pair of electrons on the nitrogen atom.[6][7] This inherent electronic advantage translates to a more facile departure of the bromide leaving group from the 3-position.
In contrast, the C4 position is part of the benzene ring component of the indole structure. While still activated towards electrophilic attack compared to benzene itself, it is less electron-rich than the C3 position.[8] Consequently, the carbocation intermediate formed upon the departure of the bromide from the 4-position is less stabilized, leading to a slower reaction rate.
Stability of Intermediates: A Tale of Two Cations
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[9][10] The preferred pathway is largely determined by the stability of the carbocation intermediate (for SN1) and steric hindrance at the reaction center (for SN2).[11][12]
-
3-Bromomethylindole: The carbocation formed by the loss of bromide from the 3-position is significantly stabilized by resonance involving the nitrogen atom. This stabilization is highly effective as it maintains the aromaticity of the fused benzene ring.[3] This benzylic-like carbocation is relatively stable, making an SN1-type mechanism plausible, especially with weaker nucleophiles and polar protic solvents.[13][14]
-
4-Bromomethylindole: The carbocation generated at the 4-position is also benzylic. However, the resonance stabilization from the indole nitrogen is less direct compared to the C3-substituted isomer. The resulting intermediate is less stable, and therefore, an SN1 pathway is less favored. SN2 reactions, which do not involve a discrete carbocation intermediate, are more likely to occur, particularly with strong nucleophiles.
The following diagram illustrates the key difference in the stability of the carbocation intermediates:
Caption: Comparative stability of carbocation intermediates.
Experimental Data: A Quantitative Comparison
| Reactant | Typical Nucleophile | Relative Reaction Rate | Predominant Mechanism |
| 3-Bromomethylindole | Weak to Strong | Fast | SN1 or SN2 |
| 4-Bromomethylindole | Strong | Slow | Primarily SN2 |
Experimental Protocols: A Practical Guide
To illustrate the practical implications of these reactivity differences, here are representative protocols for nucleophilic substitution on both isomers.
Protocol 1: Synthesis of a 3-Substituted Indole Derivative
This protocol describes the reaction of 3-bromomethylindole with a generic nucleophile (Nu-H).
Materials:
-
3-Bromomethylindole
-
Nucleophile (e.g., a secondary amine, thiol, or alcohol)
-
A polar aprotic solvent (e.g., Acetonitrile or DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) if the nucleophile is acidic
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 3-bromomethylindole (1 equivalent) in the chosen polar aprotic solvent under an inert atmosphere.
-
If the nucleophile is acidic, add the non-nucleophilic base (1.1 equivalents) to the solution.
-
Add the nucleophile (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of a 3-substituted indole.
Protocol 2: Synthesis of a 4-Substituted Indole Derivative
This protocol outlines the reaction of 4-bromomethylindole with a strong nucleophile.
Materials:
-
4-Bromomethylindole
-
Strong nucleophile (e.g., sodium azide, sodium cyanide)
-
A polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4-bromomethylindole (1 equivalent) in the chosen polar aprotic solvent under an inert atmosphere.
-
Add the strong nucleophile (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC. The reaction may require several hours to overnight for completion.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of bromomethylindoles is a nuanced subject, with the position of the leaving group having a dramatic impact on the reaction outcome. 3-Bromomethylindole is significantly more reactive than its 4-substituted counterpart due to the superior electronic stabilization of the C3-position by the indole nitrogen. This leads to a more stable carbocation intermediate and facilitates a faster nucleophilic substitution. Researchers and synthetic chemists should consider these fundamental differences when designing synthetic routes to novel indole-based compounds, as the choice of isomer will dictate the necessary reaction conditions and potentially the feasibility of the desired transformation.
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Tetrahedron, 67(38), 7195–7210. [Link]
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Geissman, T. A., & Armen, A. (1954). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society, 76(16), 4187–4189. [Link]
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A Comparative Guide to Alternative Reagents for C4-Functionalization of Indoles
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its prevalence in blockbuster drugs and bioactive natural products underscores the continuous need for innovative methods to modify its structure. However, the regioselective functionalization of the indole core, particularly at the electronically and sterically challenging C4-position, has long been a synthetic hurdle. Traditional methods often require multi-step sequences and harsh conditions, limiting their utility in late-stage functionalization and the synthesis of complex molecules.
This guide provides an in-depth comparison of modern, alternative reagents and strategies for the C4-functionalization of indoles. Moving beyond classical approaches, we will delve into the mechanisms, applications, and experimental nuances of transition-metal catalysis, photoredox catalysis, and electrochemical methods. This content is designed to not only inform but also to empower researchers to select the optimal strategy for their specific synthetic challenges, supported by experimental data and detailed protocols.
The Enduring Challenge: Why is C4-Functionalization Difficult?
The indole ring system is characterized by a π-electron-rich pyrrole ring fused to a benzene ring. Electrophilic substitution, the most common reaction of indoles, overwhelmingly favors the C3-position due to the stability of the resulting intermediate. While C2-functionalization can be achieved, often through the use of directing groups, the C4-position on the benzene ring remains the least reactive site for both electrophilic and nucleophilic attack under standard conditions.[1][2] Overcoming this inherent lack of reactivity requires clever strategic design, often involving the temporary installation of a directing group to guide a catalyst to the desired C-H bond.
Modern Strategies: A Paradigm Shift in Indole Functionalization
Recent years have witnessed a surge in the development of powerful catalytic methods that have revolutionized the approach to C4-functionalization. These strategies can be broadly categorized into three main areas:
-
Transition-Metal Catalysis: Leveraging the power of metals like rhodium, ruthenium, and palladium to activate the inert C4 C-H bond.
-
Photoredox Catalysis: Utilizing visible light to generate reactive intermediates for C-H functionalization under mild conditions.
-
Electrochemical Synthesis: Employing electricity as a traceless reagent to drive C-H activation and functionalization.
Transition-Metal Catalysis: The Workhorse of C4-Functionalization
Transition-metal catalysis is currently the most established and versatile approach for the direct functionalization of the indole C4-position. The success of these methods hinges on the use of a directing group (DG), typically installed at the C3 or N1 position, which chelates to the metal center and positions it in proximity to the C4 C-H bond.[3][4][5]
Rhodium-Catalyzed Reactions
Rhodium catalysts, particularly those of the type [Cp*RhCl2]2, have proven highly effective for C4-alkenylation and alkylation.[6][7] A common strategy involves the use of a weakly coordinating carbonyl group at the C3-position as the directing group.[2][8]
Mechanism of Rhodium-Catalyzed C4-Alkenylation:
The catalytic cycle typically begins with the coordination of the directing group on the indole substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a six-membered rhodacycle intermediate. Coordination of the alkene, followed by migratory insertion and reductive elimination, furnishes the C4-alkenylated indole and regenerates the active catalyst.
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A Senior Application Scientist's Guide to Leveraging Boc-Protected Indoles in Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] However, the inherent reactivity of the indole scaffold—specifically the acidic N-H proton and the highly nucleophilic C3 position—presents a significant challenge for chemists aiming to achieve regioselective functionalization.[3] Direct manipulation of the indole ring often leads to a mixture of products, complicating purification and reducing yields.
This guide provides an in-depth comparison of synthetic strategies using N-unprotected indoles versus N-tert-butyloxycarbonyl (Boc) protected indoles. We will explore the fundamental advantages conferred by the Boc group, supported by experimental data and detailed protocols, to demonstrate why it has become an indispensable tool for modern organic synthesis.[4][5]
The Challenge: Controlling Indole's Intrinsic Reactivity
The N-H proton of indole is moderately acidic (pKa ≈ 17), making it susceptible to deprotonation by common bases. The resulting indolyl anion can react with electrophiles at either the N1 or C3 position. Furthermore, under neutral or acidic conditions, electrophilic aromatic substitution overwhelmingly favors the C3 position due to the stability of the resulting cationic intermediate. While this is useful for C3 functionalization, accessing other positions, particularly the C2 position, is notoriously difficult with an unprotected indole.
The Solution: The N-Boc Group as a Strategic Controller
The introduction of the tert-butyloxycarbonyl (Boc) group onto the indole nitrogen fundamentally alters this reactivity landscape. This is not merely a case of masking the N-H proton; the Boc group actively serves as a powerful directing and modulating group.[6]
Key Advantages of N-Boc Protection:
-
Unlocking C2 Functionalization: The Boc group is an exceptional directing group for lithiation at the C2 position. The coordination of an organolithium base (like s-BuLi or t-BuLi) to the carbonyl oxygen of the Boc group positions the base for selective deprotonation of the adjacent C2 proton. This provides a reliable and high-yielding pathway to 2-lithioindoles, which are versatile nucleophiles for a vast array of electrophiles.[7][8]
-
Enhanced Stability & Compatibility: The Boc group is stable under a wide range of reaction conditions, including exposure to many nucleophiles, bases, and catalytic hydrogenation, making it compatible with numerous synthetic transformations.[9]
-
Modulation of Reactivity: By withdrawing electron density from the indole ring, the Boc group deactivates the nucleus towards uncontrolled electrophilic substitution, preventing unwanted side reactions at the C3 position.
-
Facile and Versatile Removal: Despite its stability, the Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid) or through thermal methods, often with high efficiency and minimal impact on other acid-labile functional groups.[10][11][12]
Comparative Analysis: N-H vs. N-Boc Indole in Key Transformations
Metalation and Subsequent Electrophilic Quench
This is arguably the most significant advantage of using N-Boc-indoles. Direct C2-lithiation of N-H indole is not feasible. In contrast, the N-Boc group provides a reliable handle for directed metalation.
Caption: Contrasting outcomes of lithiation attempts.
The mechanism involves the formation of a six-membered cyclic transition state, which dramatically lowers the activation energy for C2 proton abstraction over any other proton.
Caption: Mechanism of C2-Directed Ortho-Metalation (DoM).
Cross-Coupling Reactions
While N-protection is often required for cross-coupling reactions to prevent catalyst poisoning by the N-H proton, the choice of protecting group matters.[13] In some palladium-catalyzed reactions, the electron-withdrawing nature of the Boc group can lead to lower yields compared to more electron-neutral N-alkyl groups.[14] However, for many transformations, its ability to prevent N-arylation and other side reactions makes it a reliable choice.
Stability Under Diverse Reaction Conditions
The robustness of the Boc protecting group is a significant practical advantage. It allows for a wide range of chemical manipulations on other parts of the molecule without premature cleavage.
| Protecting Group | Basic (NaOH) | Nucleophilic (RLi) | Hydrogenolysis (H₂, Pd/C) | Strongly Acidic (HF) | Mildly Acidic (TFA) |
| -H | Reactive | Reactive | Stable | Stable | Stable |
| -Boc | Stable [9] | Stable [9] | Stable [9] | Cleaved [15] | Cleaved [10] |
| -Ts (Tosyl) | Stable | Stable | Stable | Stable | Stable |
| -Me (Methyl) | Stable | Stable | Stable | Stable | Stable |
| Caption: Comparative stability of common indole N-protecting groups. |
As the table shows, the Boc group offers a unique combination of stability to common synthetic reagents while being easily removable under specific acidic conditions, providing excellent orthogonality. The Tosyl group, while also effective, requires much harsher conditions for removal (e.g., strong reducing agents), limiting its applicability.
Electrochemical Ring Expansion
In a study on the electrochemical skeletal editing of indoles to form quinolines, the N-protecting group played a critical role in the reaction's success. While unprotected indoles were unreactive, various protected indoles afforded the desired ring-expanded products.
| N-Protecting Group | Yield of Ring-Expanded Quinolone |
| -Boc | 24% |
| -TBS | 27% |
| -Methyl | 8% |
| -H (unprotected) | 0% |
| Data Source: ACS Publications[16] | |
| Caption: Yield comparison in electrochemical ring expansion. |
This data demonstrates that while other protecting groups can be used, the Boc group provides a moderate and synthetically useful yield in this advanced transformation, outperforming a simple N-alkyl group significantly.[16]
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
This protocol describes a standard procedure for the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc)₂O.
Caption: Workflow for N-Boc protection of indole.
Methodology:
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-indole as a white solid.
Protocol 2: C2-Lithiation and Silylation of N-Boc Indole
This protocol demonstrates the regioselective functionalization at the C2 position.
Methodology:
-
Dissolve N-Boc-indole (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.2 eq, ~1.4 M in cyclohexane) dropwise via syringe. A color change to deep yellow or orange is typically observed.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield 2-trimethylsilyl-N-Boc-indole.
Protocol 3: N-Boc Deprotection
This protocol describes a standard acidic cleavage of the Boc group.[10][17]
Methodology:
-
Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole. Further purification may be performed if necessary.
Conclusion
The tert-butyloxycarbonyl group is more than a simple placeholder in indole synthesis; it is a strategic tool that enables chemists to override the natural reactivity of the indole nucleus. Its unparalleled ability to direct metalation to the C2 position has opened synthetic avenues that were previously impractical or impossible, providing access to a diverse range of 2-substituted indoles.[18] Combined with its broad chemical stability and the ease of its removal, the Boc group provides a robust, reliable, and versatile strategy for the construction of complex indole-containing molecules. For researchers in drug discovery and development, mastering the use of Boc-protected indoles is a critical step toward the efficient and regioselective synthesis of novel therapeutic agents.[][20]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. ResearchGate. Available from: [Link]
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Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ACS Publications. Available from: [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available from: [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]
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Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central (PMC). Available from: [Link]
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Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals | Request PDF. ResearchGate. Available from: [Link]
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A New Protecting-Group Strategy for Indoles | Request PDF. ResearchGate. Available from: [Link]
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Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. RSC Publishing. Available from: [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]
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Biomedical Importance of Indoles. PubMed Central (PMC). Available from: [Link]
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Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. RSC Publishing. Available from: [Link]
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Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. RSC Publishing. Available from: [Link]
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Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. ACS Publications. Available from: [Link]
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(PDF) Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. ResearchGate. Available from: [Link]
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Cross-Coupling Chemistry. University of Rochester. Available from: [Link]
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- 20. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reaction Confirmation: Spectroscopic Analysis of Tert-butyl 4-(bromomethyl)indole-1-carboxylate Derivatives
In the landscape of modern drug discovery and materials science, indole scaffolds are a cornerstone of innovation. Among the most versatile building blocks is Tert-butyl 4-(bromomethyl)indole-1-carboxylate , prized for its dual-functionality: a Boc-protected nitrogen for stability and directing-group effects, and a reactive bromomethyl group for facile elaboration. However, the success of any synthesis hinges on unambiguous confirmation that the desired transformation has occurred.
This guide provides an in-depth, practical comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to validate the outcomes of reactions involving this key intermediate. We will move beyond mere data reporting to explain the causal links between structural changes and spectral shifts, empowering researchers to interpret their results with confidence.
The Spectroscopic Fingerprint of the Starting Material
Before one can confirm a product, one must intimately understand the starting material. Any analysis is a comparative exercise against this baseline.
-
This compound possesses several key structural features, each with a distinct spectroscopic signature. The Boc (tert-butoxycarbonyl) group, the bromomethyl moiety, and the indole core are our analytical handles.
A summary of the characteristic spectroscopic data for the starting material is presented below.
| Spectroscopic Data | This compound (Starting Material) | Rationale |
| ¹H NMR | δ ~1.65 ppm (s, 9H): tert-butyl protonsδ ~4.70 ppm (s, 2H): -CH₂Br protonsδ ~6.6 ppm (d, 1H): H3 protonδ ~7.3-8.1 ppm (m, 4H): Aromatic protons | The bulky, electron-donating Boc group creates a shielded environment for its 9 equivalent protons. The electronegative bromine atom deshields the adjacent methylene protons, shifting them downfield. |
| ¹³C NMR | δ ~28.0 ppm: tert-butyl carbonsδ ~31.0 ppm: -CH₂Br carbonδ ~84.0 ppm: Quaternary carbon of Boc groupδ ~115-136 ppm: Aromatic carbonsδ ~149.5 ppm: Carbonyl carbon of Boc group | The chemical shifts are characteristic for a Boc-protected indole. The carbonyl carbon is significantly downfield.[1] |
| FTIR (cm⁻¹) | ~2980 cm⁻¹: C-H stretch (aliphatic)~1735 cm⁻¹: C=O stretch (carbamate)~1450 cm⁻¹: C=C stretch (aromatic)~1250 cm⁻¹: C-N stretch~650 cm⁻¹: C-Br stretch | The most prominent and diagnostic peak is the strong carbonyl stretch of the Boc protecting group.[1] The C-Br stretch is often weak and located in the fingerprint region. |
| Mass Spec (MS) | Expected [M+H]⁺: ~326/328 (for ⁷⁹Br/⁸¹Br isotopes) | The characteristic isotopic pattern of bromine (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in two molecular ion peaks separated by 2 m/z units. A common fragment is the loss of the Boc group ([M-100]⁺). |
Core Directive: Spectroscopic Analysis in Action
Scenario 1: Nucleophilic Substitution (N-Alkylation)
A primary application of this reagent is the alkylation of nitrogen nucleophiles (e.g., secondary amines, other indoles, imidazoles). In this example, we consider the reaction with a generic secondary amine, R₂NH.
Reaction: Indole-CH₂Br + R₂NH → Indole-CH₂NR₂ + HBr
Comparative Data Analysis:
| Technique | Starting Material (Indole-CH₂Br) | **Expected Product (Indole-CH₂NR₂) ** | Expert Analysis & Interpretation |
| ¹H NMR | Singlet at δ ~4.70 ppm (2H) | Singlet disappears. New singlet appears, typically upfield (δ ~3.5-4.0 ppm) . | This is the most definitive NMR indicator. The disappearance of the -CH₂Br signal and the appearance of a new -CH₂N- signal confirms the displacement of bromine. The upfield shift is due to the lower electronegativity of nitrogen compared to bromine. |
| ¹³C NMR | Signal at δ ~31.0 ppm | Signal disappears. New signal appears, typically downfield (δ ~45-55 ppm) . | The carbon attached to nitrogen is more deshielded than the one attached to bromine, leading to a downfield shift. This provides secondary confirmation of the C-N bond formation. |
| FTIR | C-Br stretch at ~650 cm⁻¹ | C-Br stretch disappears. | While the disappearance of the weak C-Br band is confirmatory, it can be difficult to observe. More useful is the potential appearance of new bands characteristic of the R₂N- group. The strong C=O band at ~1735 cm⁻¹ should remain unchanged. |
| MS | [M+H]⁺ at ~326/328 | [M+H]⁺ reflects the addition of the R₂N fragment minus HBr. | The loss of the bromine isotopic pattern and the appearance of a new molecular ion corresponding to the product's mass is crucial evidence. This validates the identity of the incorporated nucleophile.[2][3] |
Scenario 2: Boc Deprotection
Removal of the Boc group is a common step to liberate the indole NH for further functionalization. This is typically achieved with a strong acid like trifluoroacetic acid (TFA).
Reaction: Boc-Indole-CH₂Br + TFA → Indole(NH)-CH₂Br + Isobutylene + CO₂
Comparative Data Analysis:
| Technique | Starting Material (Boc-Protected) | Expected Product (NH-Indole) | Expert Analysis & Interpretation |
| ¹H NMR | Large singlet at δ ~1.65 ppm (9H) | Singlet disappears completely . | The absence of the nine-proton singlet from the tert-butyl group is the clearest indication of successful deprotection. A new, broad singlet for the N-H proton will appear far downfield (δ ~8-11 ppm), though it may exchange with deuterated solvents like D₂O. |
| ¹³C NMR | Signals at δ ~28.0, ~84.0, ~149.5 ppm | All three Boc-related signals disappear . | The disappearance of the carbamate carbonyl, the quaternary carbon, and the methyl carbons provides unequivocal evidence of Boc group removal. |
| FTIR | Strong C=O stretch at ~1735 cm⁻¹ | C=O stretch disappears . A new, sharp N-H stretch appears at ~3400 cm⁻¹ . | This is a highly reliable method. The exchange of a strong carbonyl absorption for a characteristic N-H stretch is a visually striking confirmation of the reaction's success.[4][5] |
| MS | [M+H]⁺ at ~326/328 | [M+H]⁺ at ~226/228 . A loss of 100 amu. | Mass spectrometry provides quantitative proof of deprotection. The molecular weight must decrease by exactly the mass of the C₅H₈O₂ fragment (100.12 amu). |
A Self-Validating Protocol for Analysis
Detailed Experimental Methodologies
1. NMR Spectroscopy Sample Preparation
-
Objective: To obtain high-resolution spectra for structural elucidation.
-
Protocol:
-
Dissolve 5-10 mg of the dried, purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). CDCl₃ is a good first choice for many indole derivatives.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to confirm assignments.[6][7]
-
-
Expert Insight: Ensure your sample is free of residual non-deuterated solvent, as this can obscure important regions of the ¹H NMR spectrum. If the N-H proton is of interest post-deprotection, DMSO-d₆ is a better solvent choice than CDCl₃ as it slows down proton exchange.
2. FTIR Spectroscopy Sample Preparation (ATR)
-
Objective: To quickly identify the presence or absence of key functional groups.
-
Protocol (using Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum. The typical range is 4000-400 cm⁻¹.[8]
-
-
Expert Insight: ATR-FTIR is a rapid and powerful technique that requires minimal sample preparation. It is ideal for monitoring the disappearance of the strong Boc-carbonyl peak, providing a near-instantaneous check on reaction progress or success.
3. Mass Spectrometry Sample Preparation (ESI)
-
Objective: To determine the molecular weight of the product and confirm its elemental composition.
-
Protocol (using Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote ionization and the formation of [M+H]⁺ or [M-H]⁻ ions.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the spectrum in the appropriate mass range.
-
-
Expert Insight: For compounds containing bromine, always look for the characteristic M, M+2 isotopic pattern. For high-confidence results, use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap to obtain an exact mass, which can be used to confirm the elemental formula of your product to within a few parts per million.[9][10]
By systematically applying this multi-faceted spectroscopic approach, researchers can move beyond ambiguity and generate the robust, verifiable data required for high-impact publications and successful drug development campaigns. The principles outlined here for this compound serve as a universal template for rigorous reaction analysis across all fields of chemical synthesis.
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Gassman, P. G., & van Bergen, T. J. (1974). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 96(18), 5908-5912. [Link]
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Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link]
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Infrared identification of indole ring in indoles and indole alkaloids in the 700 to 400 cm.−1 region. Semantic Scholar. [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]
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Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]
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Supplementary information for radical cascade cyclization. Nature. [Link]
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Mamone, M., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
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BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules. [Link]
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FTIR ANALYSIS OF AUXIN PRODUCING BACTERIA FROM RHIZOSPHERIC SOIL OF ORCHID. Plant Archives. [Link]
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Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. [Link]
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C2 Selective Direct Alkynylation of Indoles. University of Basel. [Link]
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Supplementary information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Frontiers. [Link]
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Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC. [Link]
- N-alkylation of indole derivatives.
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SUPPLEMENTARY INFORMATION Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium car. Royal Society of Chemistry. [Link]
-
A Comprehensive Guide to FTIR Analysis. Agilent. [Link]spectroscopy/ftir-analysis)
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Tert-butyl 4-(bromomethyl)indole-1-carboxylate
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate process of drug discovery and development, the quality of each component is paramount. Pharmaceutical intermediates, the building blocks of active pharmaceutical ingredients (APIs), are no exception. Their purity directly impacts the safety, efficacy, and stability of the final drug product.[1] Impurities introduced at an early synthetic stage can carry through to the final API, leading to unforeseen side effects, reduced therapeutic efficacy, or complications in regulatory approval.[1] Therefore, rigorous assessment of the purity of key intermediates like tert-butyl 4-(bromomethyl)indole-1-carboxylate is not merely a quality control measure but a cornerstone of robust drug development.
This compound is a valuable reagent in medicinal chemistry, primarily utilized for the introduction of a 4-indolyl-methyl moiety into target molecules. The presence of the reactive bromomethyl group makes it a versatile building block for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this crucial intermediate, supported by experimental data and protocols.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the N-protection of 4-methylindole with a tert-butoxycarbonyl (Boc) group, followed by radical bromination of the methyl group.
Caption: Synthetic pathway to this compound.
This process, while generally efficient, can lead to several impurities:
-
Unreacted Starting Material: Incomplete bromination can result in the presence of tert-butyl 4-methylindole-1-carboxylate.
-
Over-bromination Products: The formation of tert-butyl 4-(dibromomethyl)indole-1-carboxylate is a potential side reaction.
-
Positional Isomers: Although less common with radical bromination, trace amounts of other brominated isomers could be formed.
-
Degradation Products: The lability of the bromomethyl group can lead to hydrolysis or other degradation pathways, especially during workup and storage.
Orthogonal Analytical Techniques for Comprehensive Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. Relying on a single technique can lead to an incomplete picture. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is an unparalleled tool for structural elucidation and can provide quantitative information about the purity of a sample.
¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule. For this compound, key diagnostic signals include:
-
The singlet corresponding to the nine protons of the tert-butyl group.
-
The singlet of the two benzylic protons of the bromomethyl group.
-
The characteristic signals of the protons on the indole ring.
The presence of signals corresponding to impurities, such as the methyl group of the unreacted starting material or the -CHBr₂ proton of the dibrominated impurity, can be readily identified.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon of the Boc group, the benzylic carbon of the bromomethyl group, and the carbons of the indole ring are all diagnostic.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectrum (phasing, baseline correction) and integrate the signals of interest. Compare the integrals of the analyte signals to that of the internal standard to determine purity.
Caption: Workflow for quantitative NMR (qNMR) analysis.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering excellent separation capabilities for complex mixtures.[2]
Methodology: A reversed-phase HPLC method is typically employed for the analysis of moderately polar compounds like this compound. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is a good starting point. UV detection is suitable due to the chromophoric nature of the indole ring.
Advantages of HPLC:
-
High Sensitivity: HPLC can detect impurities at very low levels.
-
Quantitative Accuracy: With proper calibration, HPLC provides highly accurate and precise quantification of impurities.
-
Separation of Closely Related Impurities: HPLC can often resolve impurities that are difficult to distinguish by NMR, such as positional isomers.
Experimental Protocol: RP-HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Caption: Workflow for HPLC-based purity analysis.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities. It is often coupled with a separation technique like HPLC (LC-MS) for enhanced analytical power.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak: The presence of a molecular ion peak corresponding to the calculated mass of this compound confirms its identity.
-
Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and nearly equal intensities. This isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information and help in the identification of impurities.
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the HPLC method described above.
-
MS Detector: An electrospray ionization (ESI) source in positive ion mode is typically suitable for this compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain accurate mass measurements.
-
Data Analysis: Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights and isotopic patterns.
Comparative Analysis of Purity Assessment Methods
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural confirmation, quantitative purity (with internal standard) | Absolute quantitation without a reference standard of the analyte, provides structural information on impurities. | Lower sensitivity compared to HPLC, may not resolve all impurities. |
| HPLC-UV | Purity based on peak area percentage, retention time | High sensitivity, excellent separation of closely related compounds, accurate quantification with reference standards. | Requires a chromophore for UV detection, peak area percentage is not an absolute measure of purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic pattern analysis | Highly specific for molecular weight, confirms elemental composition (high-resolution MS). | Not inherently quantitative without an internal standard and careful calibration. |
Alternative Reagents and Purity Considerations
While this compound is a versatile reagent, other methods for the C4-functionalization of indoles exist. These often involve multi-step sequences or the use of directing groups.[3] The purity assessment of the intermediates in these alternative routes would follow similar principles, focusing on the identification and quantification of unreacted starting materials, by-products, and regioisomers.
For instance, a synthetic strategy might involve the use of a directing group on the indole nitrogen to facilitate C-H activation at the 4-position, followed by functionalization.[3] The purity of the directed intermediate would be critical to ensure the regioselectivity of the subsequent reaction.
Conclusion: A Triad of Techniques for Unwavering Confidence
The comprehensive assessment of the purity of this compound necessitates a synergistic approach. While HPLC provides unparalleled separation and sensitivity for impurity profiling, NMR offers definitive structural confirmation and the potential for absolute quantification. Mass spectrometry serves as the ultimate arbiter of molecular identity. By judiciously employing this triad of analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby laying a solid foundation for the successful development of novel therapeutics.
References
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from [Link]
-
Understanding Purity Requirements for Pharmaceutical Intermediates. (n.d.). Retrieved from [Link]
-
Reference Standards for Impurities in Pharmaceuticals. (2024, June 10). Knors Pharma. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021, April 6). PubMed. Retrieved from [Link]
-
Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (n.d.). ChemRxiv. Retrieved from [Link]
-
Strategies Employing Transition‐Metal Free Conditions for C−C Bond Formation in Indoles. (2024, September 19). Wiley Online Library. Retrieved from [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (C007B-539609). (n.d.). Cenmed. Retrieved from [Link]
-
Supporting information Indoles - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). Royal Society of Chemistry. Retrieved from [Link]
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Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of Indole Analogues of the Natural Schweinfurthins. (n.d.). PMC - NIH. Retrieved from [Link]
-
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Regioselectivity in the Functionalization of Indole Derivatives
Introduction: The Indole Nucleus - A Privileged Scaffold with a Reactivity Puzzle
The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active compounds. Its prevalence stems from its unique electronic structure and its ability to participate in various biological interactions. However, for the synthetic chemist, the very features that make indole biologically relevant also present a significant challenge: controlling the site of chemical modification.
The indole is a π-excessive aromatic heterocycle, meaning its reactivity is dominated by electrophilic substitution. The electron density is not evenly distributed; quantum mechanical studies and experimental evidence overwhelmingly show that the C3 position is the most nucleophilic, followed by the N1 (pyrrolic nitrogen) and then the C2 position. The benzene portion of the ring (C4-C7) is significantly less reactive towards electrophiles. This inherent reactivity profile dictates that electrophilic attack will almost always favor the C3 position.[1]
This guide provides a comparative analysis of modern synthetic strategies designed to overcome this intrinsic bias. We will explore field-proven methods for achieving selective functionalization at each key position of the indole nucleus: N-H, C3, C2, and the challenging C4–C7 positions. By understanding the mechanistic principles behind these methods—from classical electrophilic substitution to advanced transition-metal-catalyzed C-H activation—researchers can make informed decisions to precisely engineer complex indole-containing molecules.
The Logic of Regioselective Indole Functionalization
Choosing the correct synthetic strategy requires a clear understanding of the factors that govern regioselectivity. The flowchart below outlines a general decision-making process for functionalizing the indole core.
Caption: A decision-making workflow for the regioselective functionalization of indole.
Part 1: N-H Functionalization - Controlling the Pyrrolic Nitrogen
While C-H functionalization often takes center stage, modification of the N-H bond is a fundamental and crucial transformation. The indole N-H proton is moderately acidic (pKa ≈ 17), allowing for deprotonation with suitable bases to form the highly nucleophilic indolide anion. This anion readily reacts with a variety of electrophiles.
Comparison of N-Alkylation and N-Arylation Methods
N-functionalization is typically achieved through base-mediated alkylation or transition-metal-catalyzed arylation. The choice of method depends on the coupling partner and the substrate's sensitivity.
| Method | Typical Reagents & Conditions | Scope & Limitations | Representative Yield | Reference(s) |
| Base-Mediated N-Alkylation | NaH or K₂CO₃, Alkyl Halide (e.g., MeI, BnBr), DMF or ACN, RT to 80 °C | Broad scope for primary and secondary alkyl halides. Can be sluggish with sterically hindered electrophiles. Potential for C3-alkylation as a side reaction. | 85-99% | [2][3] |
| Phase-Transfer N-Alkylation | Alkyl Halide, 50% aq. NaOH, TBAB, Toluene, 70 °C | Excellent for simple alkylations, avoids strong, anhydrous bases. Good for scaling up. | 82-93% | [4] |
| Copper-Catalyzed N-Arylation | Aryl Halide (I, Br), CuI, Ligand (e.g., DMEDA), Base (e.g., K₂CO₃, Cs₂CO₃), Toluene or Dioxane, 110-140 °C | Broad scope for aryl iodides and bromides. Tolerates various functional groups. Ligand choice can be critical. | 70-95% | [5][6] |
| Palladium-Catalyzed N-Arylation | Aryl Halide or Triflate, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, 110 °C | Very broad scope, including aryl chlorides. Often more efficient than copper for challenging substrates. Catalyst/ligand cost can be a factor. | 75-98% | [5] |
Featured Experimental Protocol: N-Boc Protection of Indole
Protecting the indole nitrogen is a common first step to prevent N-functionalization and to modify the electronic properties of the ring for subsequent C-H functionalization. The tert-butyloxycarbonyl (Boc) group is a robust and versatile choice.
Reaction: (Self-generated image for illustrative purposes)
-
To a stirred solution of indole (1.0 equiv) in a suitable solvent like methanol (MeOH) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv).
-
If the amine is poorly nucleophilic, a base or catalyst such as 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) can be added. For amine salts, a pre-freebasing step with a solid-supported base may be required.[7]
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by passing it through a short plug of silica gel or by recrystallization to remove excess Boc₂O and any byproducts. For automated synthesis, purification can be achieved by passing the reaction mixture through a polymer-supported trisamine cartridge to scavenge unreacted Boc₂O.[7]
Part 2: C3 Functionalization - Embracing Inherent Reactivity
The C3 position is the kinetic and thermodynamic site of electrophilic attack.[1] This intrinsic reactivity makes C3-functionalization the most straightforward modification of the indole core, and a multitude of classical named reactions have been adapted for this purpose.
Comparison of C3-Electrophilic Substitution Methods
| Method | Electrophile/Reagents | Key Features | Representative Yield | Reference(s) |
| Friedel-Crafts Acylation | Acyl Chloride or Anhydride, Lewis Acid (e.g., Et₂AlCl, Y(OTf)₃) or Organocatalyst (DBN) | Provides 3-acylindoles, key precursors for many natural products. Modern methods use catalytic Lewis acids or are metal-free to avoid substrate degradation.[9][10] | 65-95% | [9][10][11] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | A reliable method for introducing a C3-formyl group (aldehyde). The intermediate Vilsmeier reagent is the active electrophile. | 80-95% | General Textbook Knowledge |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Installs a C3-aminomethyl group, famously used in the synthesis of gramine. | >90% | General Textbook Knowledge |
| Aza-Friedel-Crafts Alkylation | N,O-acetals, Cu(OTf)₂ | A mild, catalytic method to form C3-C-N bonds, providing access to complex amine-containing structures. | 70-98% | [12] |
| Michael Addition | α,β-Unsaturated Carbonyls | The nucleophilic C3 position can add to Michael acceptors, forming a new C-C bond. Often requires N-protection to prevent N-alkylation. | Variable, often >70% | General Textbook Knowledge |
Featured Experimental Protocol: Friedel-Crafts Acylation using Diethylaluminum Chloride
This protocol provides a mild and efficient method for the C3-acylation of NH-indoles without the need for N-protection, which is often required under harsher Lewis acid conditions.[10]
Reaction: (Self-generated image for illustrative purposes)
Procedure: [10]
-
Dissolve the indole (1.0 mmol) in dry dichloromethane (CH₂Cl₂, 5 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol) dropwise. Stir for 10 minutes at 0 °C.
-
Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-acylindole.
Part 3: C2 Functionalization - Overcoming the C3 Bias
Selectively functionalizing the C2 position requires strategies that override the inherent preference for C3. This is typically achieved by either (1) physically blocking the C3 position or (2) using a directing group on the indole nitrogen (N1) or C3 position to steer a metal catalyst to the C2-C-H bond.
Comparative Analysis: Catalyst-Controlled C2 vs. C3 Functionalization
A powerful demonstration of catalyst control is seen in the reaction of 3-carboxamide indoles with diazo compounds. By simply changing the transition metal, the reaction can be switched between C2-alkylation and a unique C3-alkylation involving directing group migration.[1][13]
Caption: Catalyst control dictates C2 vs. C3 functionalization of 3-carboxamide indoles.
Performance Data: [13]
| Catalyst System | Directing Group (on C3) | Product Type | Regioselectivity | Yield (%) |
| [IrCp*Cl₂]₂ / AgNTf₂ / AgOAc | -CON(Me)OMe | C2-Alkylation | Exclusive C2 | 91 |
| [Rh(cod)₂]OTf / AgNTf₂ / AgOAc | -CON(Me)OMe | C3-Alkylation (via DG migration) | Exclusive C3 | 88 |
This remarkable switch in selectivity is attributed to the different mechanistic pathways favored by each metal. The Ir(III) catalyst facilitates a direct C-H activation/functionalization at the C2 position, guided by the C3-amide. In contrast, the Rh(I) catalyst is proposed to mediate a 1,2-acyl migration of the directing group, which then allows for functionalization at the now-accessible C3 position.[13]
Featured Experimental Protocol: Ir(III)-Catalyzed C2-Alkylation of 3-Carboxamide Indole
Reaction: (Self-generated image for illustrative purposes)
Procedure: [13]
-
To an oven-dried vial, add 3-carboxamide indole 1a (0.1 mmol, 1.0 equiv), [IrCp*Cl₂]₂ (0.002 mmol, 2 mol%), AgNTf₂ (0.008 mmol, 8 mol%), and AgOAc (0.004 mmol, 4 mol%).
-
Add 1,2-dichloroethane (1.0 mL) to the vial.
-
Prepare a solution of diazooxindole 2a (0.2 mmol, 2.0 equiv) in 1,2-dichloroethane (2.0 mL).
-
Using a syringe pump, add the solution of diazooxindole 2a to the reaction vial over 5 hours at 90 °C.
-
After the addition is complete, continue stirring at 90 °C for an additional 12 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C2-functionalized product 3a .
Part 4: C4-C7 Functionalization - Activating the Benzene Ring
Functionalizing the benzenoid core of indole is the most formidable challenge due to the low intrinsic reactivity of these C-H bonds compared to those on the pyrrole ring. Success in this area almost exclusively relies on transition-metal-catalyzed C-H activation, guided by a directing group (DG) attached to either N1 or C3.
Comparison of Strategies for Benzene Ring Functionalization
The choice of directing group and metal catalyst is paramount for achieving regioselectivity on the C4-C7 positions. A single directing group can often be used to access multiple positions by simply changing the metal catalyst.
| Target | Directing Group (DG) | Catalyst | Reaction Type | Key Features | Yield (%) | Reference(s) |
| C4 | C3-Pivaloyl | Pd(PPh₃)₂Cl₂ | Arylation | DG at C3 forms a 6-membered palladacycle to activate the C4-H bond. | 58-83 | |
| C4 | N1-TfNH (on Tryptophan) | Pd(OAc)₂ | Olefination | Enables functionalization of complex amino acid derivatives. | 50-81 | |
| C5 | C3-Pivaloyl | CuTc | Arylation | A switch to a copper catalyst with the same DG redirects functionalization to C5. | 33-68 | |
| C6 | N1-P(O)tBu₂ | CuO | Arylation | A phosphinoyl DG with a copper catalyst favors C6 arylation. | 60-91% | |
| C7 | N1-P(O)tBu₂ | Pd(OAc)₂ | Arylation | The same phosphinoyl DG with a palladium catalyst directs arylation to the C7 position. | 65-95% | [14][15] |
| C7 | N1-P(tBu)₂ | Rh(PPh₃)₃Cl | Arylation | A phosphine DG combined with a rhodium catalyst provides an alternative route to C7-arylated indoles. | 70-98% | [16] |
Featured Experimental Protocol: Pd-Catalyzed C7-Arylation of N-P(O)tBu₂ Indole
This procedure exemplifies the power of directing groups to achieve functionalization at a traditionally unreactive site. The sterically bulky N-P(O)tBu₂ group facilitates the formation of a five-membered palladacycle involving the C7-C-H bond, leading to selective arylation.[15]
Reaction: (Self-generated image for illustrative purposes)
Procedure: [15]
-
In a glovebox, add N-P(O)tBu₂-indole (0.2 mmol, 1.0 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), 3-amino-pyridine ligand (0.04 mmol, 20 mol%), and Ag₂O (0.4 mmol, 2.0 equiv) to a reaction tube.
-
Add 1,4-dioxane (1.0 mL) to the tube.
-
Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C7-arylated indole.
Conclusion and Future Outlook
The field of indole functionalization has evolved dramatically from relying solely on the molecule's inherent reactivity to a sophisticated science where nearly any position on the ring can be modified with precision. The strategic use of blocking groups, the rational design of directing groups, and the discovery of novel catalyst systems have been the driving forces behind this progress. As this guide illustrates, a modern synthetic chemist has a powerful and diverse toolkit for constructing complex indole derivatives.
Future advancements will likely focus on developing more sustainable methods, such as using earth-abundant metal catalysts, photoredox catalysis, and biocatalytic approaches. Furthermore, the development of transient or traceless directing groups that can be installed and removed in a single pot will continue to enhance the atom and step economy of these transformations. By building on the foundational principles and comparative data presented here, researchers are well-equipped to tackle the synthetic challenges of tomorrow and unlock the full potential of the indole scaffold in science and medicine.
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Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
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Gu, K., Hall, M., Tucker, Z., Durling, G., & Ashfeld, B. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications. [Link]
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Gu, K., Hall, M., Tucker, Z., Durling, G., & Ashfeld, B. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
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Vemula, S. R., Kumar, D., & Cook, G. R. (2021). π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. The Journal of Organic Chemistry. [Link]
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Dournel, S., et al. (2017). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 46(23), 7354-7412. [Link]
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Reddy, B. V. S., et al. (2015). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry, 13(31), 8448-8452. [Link]
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Various Authors. (2023). Different approaches to C2 functionalized indole derivatives. ResearchGate. [Link]
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Reddy, B. V. S., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
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Markovič, M., & Addová, G. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(19), 6296. [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
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Wang, H., et al. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 4(12), eaau3993. [Link]
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Qian, B. Y. (2022). Rhodium-catalyzed Controllable C2 C-H Alkenylation And Alkylation Of N-quinoline Indoles. (Master's Thesis). [Link]
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Shi, Z., et al. (2019). ChemInform Abstract: Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. ChemInform. [Link]
-
Thomson, R. J., et al. (2011). A Cycloisomerization/Friedel-Crafts Alkylation Strategy for the Synthesis of Pyrano[3,4-b]indoles. Organic Letters, 13(16), 4272–4275. [Link]
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Synple Chem. (2022). Application Note - N-Boc Protection. Scribd. [Link]
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Sortais, J.-B., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(54), 14392-14396. [Link]
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Beller, M., et al. (2019). Diaminocyclopentadienone Ruthenium Complex Catalyzed Alkylation of Indoles and Ketones with Primary Alcohols. ChemCatChem, 11(21), 5362-5367. [Link]
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Smith, A. D., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(1), 180–183. [Link]
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Li, X., et al. (2014). Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. Organic & Biomolecular Chemistry, 12(28), 5126-5129. [Link]
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Shi, Z., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]
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Punji, B., et al. (2022). Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N,N-Dialkylcarbamoyl as a Traceless Directing Group. Organic Letters, 24(37), 6745–6749. [Link]
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Shi, Z., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]
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Yi, W., et al. (2014). ChemInform Abstract: Rhodium(III)-Catalyzed C2-Selective Carbenoid Functionalization and Subsequent C7-Alkenylation of Indoles. ChemInform. [Link]
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Dwivedi, K. C., et al. (2025). Copper nanoparticle-catalyzed synthesis of N–arylated indoles, carbazoles, and N–alkylated indoles. New Journal of Chemistry. [Link]
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Tilstam, U., et al. (2011). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 3(4), 661-684. [Link]
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Ghorai, M. K., et al. (2018). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. The Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(bromomethyl)indole-1-carboxylate
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-(bromomethyl)indole-1-carboxylate (CAS No. 220499-13-8). As a conscientious researcher, scientist, or drug development professional, understanding and implementing proper disposal procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide a comprehensive, step-by-step approach to managing waste containing this compound, grounded in scientific principles and best practices for chemical handling.
Hazard Assessment and Precautionary Principle
A thorough review of available safety data for this compound reveals a lack of comprehensive hazard identification. The Safety Data Sheet (SDS) for this compound indicates that data on pictograms, signal words, and specific hazard statements are not available[1]. In such instances, the precautionary principle must be applied. Given its structure as a halogenated organic compound, it is prudent to handle it as a potentially hazardous substance.
Halogenated organic compounds as a class can present various hazards, including toxicity, and potential carcinogenicity[2][3]. Therefore, until specific toxicological data becomes available, this compound should be handled with the care afforded to carcinogenic and highly toxic chemicals[4].
Key Inferred Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on related brominated compounds[5][6][7].
-
Irritation: Potential for skin and serious eye irritation[5].
-
Environmental Hazard: As a brominated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment. Halogenated organic wastes are subject to specific disposal regulations to mitigate environmental harm[8][9][10].
Personal Protective Equipment (PPE) and Engineering Controls
Due to the inferred hazards, stringent personal protective measures and engineering controls are necessary to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Wear nitrile or neoprene gloves. Dispose of gloves after each use or immediately after contact with the chemical[2]. | To prevent skin contact and absorption. Given the lack of specific compatibility data, double gloving is recommended for extended handling. |
| Eye Protection | Use chemical safety goggles with side-shields[6]. A face shield may be required for splash hazards. | To protect eyes from splashes and dust. |
| Skin and Body | Wear a fully buttoned laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary[6]. | To protect skin from accidental contact. |
| Respiratory | Handle only in a well-ventilated area, preferably within a certified chemical fume hood[7]. If a fume hood is not available, a NIOSH-certified respirator may be required[11]. | To prevent inhalation of dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust[5].
-
Collection: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. This compound is a halogenated organic compound and must be segregated accordingly.
Workflow for Waste Segregation:
Caption: Waste segregation decision workflow.
Procedure for Collection:
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste"[9]. The container should be in good condition, made of a compatible material (e.g., borosilicate glass or polyethylene), and have a secure, tight-fitting lid[12].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Do not use abbreviations or chemical formulas[12].
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials[7].
Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash [12].
Disposal Workflow:
Caption: Disposal workflow from lab to final treatment.
The primary treatment method for halogenated organic waste is high-temperature incineration in a facility permitted to handle such materials[8][9]. This process is designed to destroy the organic molecule and scrub harmful acidic gases (like hydrogen bromide) that are produced during combustion.
Decontamination of Equipment and Glassware
All laboratory equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment or glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinse solvent must be collected and disposed of as halogenated organic waste.
-
Wash: Wash the rinsed equipment with soap and hot water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines.
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Guidelines for the laboratory use of chemical carcinogens. National Institutes of Health. Available at: [Link]
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Hazardous Waste Segregation. Bucknell University. Available at: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
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6-Bromo-indole-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester MSDS. DC Chemicals. Available at: [Link]
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Comprehensive Guide to the Safe Handling of Tert-butyl 4-(bromomethyl)indole-1-carboxylate
This document provides essential safety protocols and operational guidance for the handling and disposal of Tert-butyl 4-(bromomethyl)indole-1-carboxylate (CAS No. 220499-13-8). As a brominated organic compound, it should be handled with care, assuming it may be an irritant and potentially harmful upon exposure. The following procedures are designed to ensure the safety of all laboratory personnel.
Hazard Assessment and Core Principles
Key Assumed Hazards:
-
Skin Irritation: Similar brominated compounds are known to cause skin irritation.[1]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | ANSI Z87.1-compliant safety glasses with side shields.[4][5] | Disposable nitrile gloves (double-gloving recommended).[4] | Flame-resistant lab coat.[5] | Recommended if weighing outside a fume hood or ventilated balance enclosure. |
| Dissolving and Solution Handling | Chemical splash goggles.[5] A face shield should be worn over goggles when handling larger volumes (>1L).[5] | Nitrile gloves.[6][7] | Flame-resistant lab coat.[5] | Not generally required if performed in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles.[5] | Nitrile gloves.[6][7] | Flame-resistant lab coat.[5] | All reactions should be conducted within a chemical fume hood.[2] |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield.[5] | Heavy-duty nitrile or butyl rubber gloves.[6] | Chemical-resistant apron over a lab coat. | Use a respirator if the spill generates dust or vapors. |
| Waste Disposal | Chemical splash goggles.[5] | Nitrile gloves.[6][7] | Flame-resistant lab coat.[5] | Not generally required if handling sealed waste containers. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation and Pre-Handling
-
Don PPE: Before entering the laboratory, ensure you are wearing a flame-resistant lab coat, long pants, and closed-toe shoes.[4][5] Prior to handling the chemical, don the appropriate gloves and eye protection as specified in the table above.
-
Work Area Preparation: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[2]
-
Gather Materials: Assemble all necessary equipment, solvents, and a designated, sealed waste container within the fume hood before starting.
-
Emergency Preparedness: Ensure an appropriate spill kit is readily accessible. Verify the location and functionality of the nearest safety shower and eyewash station.[3]
Step 2: Handling and Experimental Procedures
-
Weighing: If possible, weigh the solid compound directly in the fume hood. If using a balance outside the hood, a ventilated balance enclosure is required.
-
Solution Preparation: Slowly add the solid to the solvent in the fume hood to avoid splashing and aerosol generation.
-
Reaction: Conduct all reactions within the fume hood. Avoid direct contact with the substance.[8]
Step 3: Post-Handling and Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Personal Hygiene: After handling is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[2]
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of this compound and its associated waste can pose a risk to both individuals and the environment.
-
Waste Segregation: All solid waste (contaminated gloves, weigh paper, etc.) and liquid waste (reaction mixtures, washes) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any other components in the mixture.
-
Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[9]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[9] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these guidelines, researchers can safely handle this compound, minimizing exposure risks and ensuring a secure laboratory environment.
References
-
tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 220499-13-8) SDS. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]
-
Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, The University of Arizona. [Link]
-
Lab Safety Equipment & PPE - ChemTalk. [Link]
-
6-Bromo-indole-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester | 1440807-02-2 | MSDS. DC Chemicals. [Link]
Sources
- 1. chemblink.com [chemblink.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 6-Bromo-indole-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester|1440807-02-2|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [guidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
